molecular formula C5H10O5 B7809820 D-Ribulose CAS No. 5556-48-9

D-Ribulose

Cat. No.: B7809820
CAS No.: 5556-48-9
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-NQXXGFSBSA-N
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Description

D-ribulose is the D-stereoisomer of ribulose. It has a role as an Escherichia coli metabolite and a human metabolite.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ribulose has been reported in Daphnia pulex, Homo sapiens, and other organisms with data available.

Properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30204115
Record name Ribulose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

488-84-6, 5556-48-9
Record name D-Ribulose
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Record name Ribulose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-erythro-pent-2-ulose
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Record name RIBULOSE, DL-
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Record name RIBULOSE, D-
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Foundational & Exploratory

The Biosynthesis of D-Ribulose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

D-Ribulose, in its phosphorylated form ribulose-1,5-bisphosphate (RuBP), is a pivotal molecule in plant metabolism, serving as the primary acceptor of carbon dioxide in the Calvin cycle. The biosynthesis of this compound is intricately linked to the processes of photosynthesis and the pentose phosphate pathway, and its regulation is critical for plant growth and productivity. This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound in plants, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic reactions, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive understanding of this fundamental biological process.

Introduction

The synthesis of this compound is a cornerstone of carbon fixation in photosynthetic organisms. In plants, this process predominantly occurs within the chloroplast stroma and is tightly coupled to the light-dependent reactions of photosynthesis. The primary product of these biosynthetic pathways is ribulose-1,5-bisphosphate (RuBP), the substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the first major step of carbon fixation.[1] The regeneration of RuBP is a critical phase of the Calvin cycle, ensuring a continuous supply of the CO2 acceptor molecule.[2] This guide will dissect the enzymatic steps leading to this compound synthesis, explore the regulatory mechanisms that govern these pathways, and provide practical information for researchers in the field.

Core Biosynthetic Pathways

This compound is synthesized through the coordinated action of enzymes in the Calvin cycle and the pentose phosphate pathway (PPP).

The Calvin Cycle: Regeneration Phase

The Calvin cycle is the primary route for this compound biosynthesis in photosynthetic eukaryotes.[1] The cycle is divided into three main stages: carboxylation, reduction, and regeneration. The regeneration phase is where this compound, in the form of ribulose-5-phosphate (Ru5P), is synthesized and then converted to RuBP.

The key reactions involved in the regeneration of RuBP are:

  • Triose Phosphate Isomerase: Dihydroxyacetone phosphate (DHAP) is isomerized to glyceraldehyde-3-phosphate (GAP).

  • Aldolase: GAP and DHAP are converted to fructose-1,6-bisphosphate (FBP).

  • Fructose-1,6-bisphosphatase (FBPase): FBP is dephosphorylated to yield fructose-6-phosphate (F6P).

  • Transketolase: F6P and GAP are converted to erythrose-4-phosphate (E4P) and xylulose-5-phosphate (Xu5P).

  • Aldolase: E4P and DHAP are converted to sedoheptulose-1,7-bisphosphate (SBP).

  • Sedoheptulose-1,7-bisphosphatase (SBPase): SBP is dephosphorylated to sedoheptulose-7-phosphate (S7P).

  • Transketolase: S7P and GAP are converted to ribose-5-phosphate (R5P) and Xu5P.

  • Ribose-5-phosphate Isomerase (RPI): R5P is isomerized to ribulose-5-phosphate (Ru5P).[3]

  • Ribulose-5-phosphate 3-Epimerase (RPE): Xu5P is epimerized to Ru5P.[4]

  • Phosphoribulokinase (PRK): Ru5P is phosphorylated to ribulose-1,5-bisphosphate (RuBP), consuming one molecule of ATP.

The following diagram illustrates the regeneration phase of the Calvin cycle leading to this compound-5-phosphate synthesis.

Calvin_Cycle_Regeneration cluster_main Calvin Cycle: Regeneration Phase GAP1 Glyceraldehyde-3-P FBP Fructose-1,6-bisP GAP1->FBP Aldolase DHAP Dihydroxyacetone-P DHAP->FBP F6P Fructose-6-P FBP->F6P FBPase (Pi) E4P Erythrose-4-P F6P->E4P Transketolase Xu5P1 Xylulose-5-P F6P->Xu5P1 SBP Sedoheptulose-1,7-bisP E4P->SBP Aldolase Ru5P Ribulose-5-P Xu5P1->Ru5P RPE S7P Sedoheptulose-7-P SBP->S7P SBPase (Pi) R5P Ribose-5-P S7P->R5P Transketolase Xu5P2 Xylulose-5-P S7P->Xu5P2 R5P->Ru5P RPI Xu5P2->Ru5P RPE RuBP Ribulose-1,5-bisP Ru5P->RuBP PRK (ATP -> ADP) GAP2 Glyceraldehyde-3-P DHAP2 Dihydroxyacetone-P DHAP2->SBP GAP3 Glyceraldehyde-3-P

Regeneration phase of the Calvin Cycle.
The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is another metabolic route that can produce ribulose-5-phosphate. The PPP is divided into an oxidative and a non-oxidative phase. The oxidative phase converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH. The non-oxidative phase allows for the interconversion of various pentose phosphates. In plants, the PPP enzymes are located in both the cytosol and plastids.

The key reaction in the oxidative phase leading to this compound-5-phosphate is:

  • 6-Phosphogluconate dehydrogenase: 6-phosphogluconate is oxidatively decarboxylated to yield ribulose-5-phosphate and NADPH.

The following diagram shows the oxidative phase of the Pentose Phosphate Pathway.

Pentose_Phosphate_Pathway cluster_ppp Pentose Phosphate Pathway: Oxidative Phase G6P Glucose-6-P PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH (NADP+ -> NADPH) PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-P PG->Ru5P 6PGDH (NADP+ -> NADPH + CO2) Light_Regulation cluster_light_reg Light-Dependent Enzyme Activation Light Light PETC Photosynthetic Electron Transport Chain Light->PETC Fd_red Ferredoxin (red) PETC->Fd_red e- Fd_ox Ferredoxin (ox) Fd_red->Fd_ox FTR Ferredoxin-Thioredoxin Reductase Fd_red->FTR Trx_red Thioredoxin (red) FTR->Trx_red e- Trx_ox Thioredoxin (ox) Trx_ox->FTR Enzyme_act Enzyme (active) (SH SH) Trx_red->Enzyme_act Enzyme_in Enzyme (inactive) (S-S) Enzyme_in->Trx_ox Metabolite_Workflow cluster_workflow Workflow for Calvin Cycle Metabolite Quantification Sample Plant Tissue Sample Quench Quench Metabolism (Liquid Nitrogen) Sample->Quench Extract Extraction with Cold Solvent Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract Supernatant->Dry Reconstitute Reconstitute in LC Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis and Quantification LCMS->Data

References

The Ubiquitous Intermediate: A Technical Guide to the Natural Sources and Occurrence of D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in central carbon metabolism. While its free form is not commonly found in high concentrations, its phosphorylated derivative, this compound-5-phosphate (Ru5P), is a ubiquitous metabolite. Ru5P serves as a key node linking glycolysis to the biosynthesis of nucleotides, aromatic amino acids, and vitamins. This technical guide provides an in-depth exploration of the natural occurrence of this compound and its phosphorylated forms, detailing its metabolic significance, quantitative data where available, and the experimental protocols used for its detection and analysis.

Metabolic Significance and Natural Occurrence

This compound primarily occurs in biological systems as This compound-5-phosphate (Ru5P) and This compound-1,5-bisphosphate (RuBP) . These phosphorylated forms are central intermediates in two fundamental metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route present in the cytoplasm of all known organisms.[1] It runs parallel to glycolysis and is responsible for generating NADPH, which provides reducing power for biosynthetic reactions and redox homeostasis, and for producing precursor molecules for nucleotide synthesis.[2][3]

This compound-5-phosphate is the end product of the oxidative phase of the PPP, formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase.[3] Ru5P then enters the non-oxidative phase, where it stands at a critical branch point. It can be reversibly isomerized to D-ribose-5-phosphate (R5P) by ribose-5-phosphate isomerase, providing the backbone for nucleotides (ATP, GTP, etc.) and nucleic acids (RNA, DNA). Alternatively, it can be epimerized to D-xylulose-5-phosphate (Xu5P) by ribulose-phosphate 3-epimerase.[4] Both R5P and Xu5P are then used to regenerate glycolytic intermediates.

PentosePhosphatePathway cluster_nadph1 cluster_nadph2 G6P Glucose-6-P _6PGL 6-P-Glucono- lactone G6P->_6PGL G6PDH _6PG 6-P-Gluconate _6PGL->_6PG 6PGL Ru5P This compound-5-P _6PG->Ru5P 6PGDH CO2 CO2 _6PG->CO2 R5P Ribose-5-P Ru5P->R5P R5P Isomerase X5P Xylulose-5-P Ru5P->X5P Ru5P Epimerase Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase & Transaldolase X5P->Glycolysis Transketolase & Transaldolase NADP1 NADP+ NADPH1 NADPH NADP1->NADPH1 H+ NADP2 NADP+ NADPH2 NADPH NADP2->NADPH2 H+ ArabitolPathway cluster_pi cluster_nadph Ru5P This compound-5-Phosphate (from PPP) DRibulose This compound Ru5P->DRibulose Acid Phosphatase Pi Pi Ru5P->Pi DArabitol D-Arabitol DRibulose->DArabitol D-Arabitol Dehydrogenase NADPH NADPH + H+ NADP NADP+ NADPH->NADP LCMS_Workflow Sample 1. Sample Collection (e.g., Plant Leaf, Yeast Culture) Quench 2. Metabolic Quenching (Flash freeze in liquid N2) Sample->Quench Extract 3. Metabolite Extraction (Cold Chloroform/Methanol/Water) Quench->Extract Separate 4. Phase Separation (Centrifugation) Extract->Separate Polar 5. Collect Polar Phase (Contains sugar phosphates) Separate->Polar Dry 6. Evaporation (Vacuum centrifugation) Polar->Dry Reconstitute 7. Reconstitution (Mobile phase or appropriate solvent) Dry->Reconstitute Analyze 8. LC-MS/MS Analysis (HILIC or PGC column, ESI-, MRM mode) Reconstitute->Analyze Quantify 9. Data Analysis (Quantification against standard curve) Analyze->Quantify GCMS_Workflow Extract 1. Sample Extraction (e.g., Methanol/Ethyl acetate) Dry 2. Evaporation (Nitrogen stream or vacuum) Extract->Dry Deriv1 3. Methoximation (Protect ketone group) Dry->Deriv1 Deriv2 4. Silylation (Replace active hydrogens with TMS) Deriv1->Deriv2 Analyze 5. GC-MS Analysis (e.g., HP-5MS column, EI mode) Deriv2->Analyze Identify 6. Data Analysis (Spectral library matching) Analyze->Identify

References

D-Ribulose vs D-Ribose structural differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Differences Between D-Ribulose and D-Ribose

Introduction

Monosaccharides are the fundamental units of carbohydrates, serving critical roles in energy metabolism and as structural components of nucleic acids. Among these, pentoses—five-carbon sugars—are of significant biological importance. D-Ribose and this compound are two such pentoses that, despite sharing the same chemical formula, exhibit distinct structural arrangements that dictate their chemical properties and biological functions. D-Ribose is a cornerstone of ribonucleic acid (RNA) and adenosine triphosphate (ATP), making it central to genetic expression and energy transfer.[1][2] this compound, as an intermediate in the pentose phosphate pathway and in its phosphorylated form in photosynthesis, is crucial for carbon fixation and metabolic regulation.[3][4]

This technical guide provides a comprehensive examination of the core structural differences between D-Ribose and this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed comparisons, quantitative data, and experimental protocols for their differentiation.

Core Structural Differences: Aldose vs. Ketose

The primary structural distinction between D-Ribose and this compound lies in the placement of their carbonyl group (C=O), which classifies them into different functional families of monosaccharides.[5] Both are structural isomers, specifically functional group isomers, with the chemical formula C₅H₁₀O₅.

  • D-Ribose is an aldopentose . Its carbonyl group is located at the end of the carbon chain (carbon C1), forming an aldehyde functional group.

  • This compound is a ketopentose . Its carbonyl group is located at an internal position (carbon C2), forming a ketone functional group.

This fundamental difference in the carbonyl position influences their chemical reactivity and the types of cyclic structures they form. Both molecules share the same stereochemical configuration at carbons C3 and C4, as is characteristic for "D-ribo" sugars.

Fischer projections showing the aldehyde (C1) in D-Ribose and ketone (C2) in this compound.

The isomeric relationship between these two pentoses can be visualized as a fundamental branch in the classification of five-carbon sugars.

G Pentose Pentose (C₅H₁₀O₅) Aldopentose Aldopentose Pentose->Aldopentose  Carbonyl at C1 Ketopentose Ketopentose Pentose->Ketopentose  Carbonyl at C2 Ribose D-Ribose Aldopentose->Ribose Ribulose This compound Ketopentose->Ribulose G start Start prep_tubes Pipette 1 mL of D-Ribose & this compound into separate tubes start->prep_tubes add_reagent Add 2 mL of Seliwanoff's Reagent to each tube prep_tubes->add_reagent heat Place tubes in boiling water bath (1-2 minutes) add_reagent->heat observe Observe for color change heat->observe positive Deep cherry-red color (Ketose Positive) observe->positive this compound negative Faint pink or no change (Ketose Negative) observe->negative D-Ribose

References

The Pivotal Role of D-Ribulose in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

D-Ribulose and its phosphorylated counterpart, this compound-5-phosphate, are central intermediates in the intricate web of microbial metabolism. Occupying a critical junction in the pentose phosphate pathway (PPP), this compound metabolism is fundamental to the biosynthesis of nucleotides, certain amino acids, and vitamins, as well as to the generation of reducing power in the form of NADPH. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in microbial metabolic networks. It details the core metabolic pathways involving this compound, presents quantitative data on enzymatic activities and metabolic fluxes, and provides comprehensive experimental protocols for the study of this compound metabolism. Furthermore, this guide offers visual representations of key pathways and experimental workflows to facilitate a deeper understanding of these complex biological processes. This resource is intended to empower researchers and drug development professionals in their efforts to harness and manipulate microbial metabolic pathways for therapeutic and biotechnological applications.

Introduction

Microbial metabolic networks are highly interconnected and adaptable, allowing microorganisms to thrive in diverse environments. At the heart of this metabolic flexibility lies a set of key intermediates that serve as hubs for multiple pathways. This compound, a five-carbon ketose sugar, is one such pivotal molecule. In its phosphorylated form, this compound-5-phosphate, it is a central product of the oxidative phase of the pentose phosphate pathway (PPP) and a key substrate for the non-oxidative phase.[1][2] The metabolic fate of this compound-5-phosphate is a critical determinant of cellular physiology, influencing the production of precursors for nucleic acid synthesis (ribose-5-phosphate), the generation of intermediates for glycolysis and the Calvin cycle (fructose-6-phosphate and glyceraldehyde-3-phosphate), and the synthesis of aromatic amino acids (erythrose-4-phosphate).[3]

Beyond its canonical role in the PPP, this compound is also implicated in alternative metabolic routes, particularly in the catabolism of other pentoses like D-arabinose and L-fucose in certain bacteria.[4][5] The enzymes that catalyze the interconversion and phosphorylation of this compound, such as kinases and epimerases, are therefore crucial for metabolic flexibility and adaptation. Understanding the function and regulation of this compound metabolism is paramount for fields ranging from metabolic engineering and synthetic biology to the development of novel antimicrobial agents that target essential metabolic pathways.

This guide will delve into the core aspects of this compound metabolism in microbes, providing a technical foundation for researchers in the field.

Core Metabolic Pathways Involving this compound

This compound primarily functions in its phosphorylated form, this compound-5-phosphate, within the central carbon metabolism of most microbes. Its synthesis and catabolism are tightly regulated and integrated with other major metabolic pathways.

The Pentose Phosphate Pathway (PPP)

The PPP is a major route for glucose catabolism that runs parallel to glycolysis. It is divided into an oxidative and a non-oxidative phase, with this compound-5-phosphate serving as the link between the two.

2.1.1. Oxidative Phase: Synthesis of this compound-5-Phosphate

In the oxidative phase, glucose-6-phosphate is converted to this compound-5-phosphate through a series of enzymatic reactions that also generate two molecules of NADPH for each molecule of glucose-6-phosphate oxidized. This phase is crucial for providing the cell with reducing power for biosynthetic reactions and for combating oxidative stress.

2.1.2. Non-Oxidative Phase: The Fate of this compound-5-Phosphate

The non-oxidative phase begins with this compound-5-phosphate and involves a series of reversible sugar phosphate rearrangements. This compound-5-phosphate can be acted upon by two key enzymes:

  • Ribose-5-phosphate isomerase (Rpi): This enzyme catalyzes the isomerization of this compound-5-phosphate to D-ribose-5-phosphate, a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).

  • Ribulose-5-phosphate 3-epimerase (Rpe): This enzyme catalyzes the epimerization of this compound-5-phosphate to D-xylulose-5-phosphate. D-xylulose-5-phosphate, along with D-ribose-5-phosphate, is a substrate for transketolase, which initiates a series of reactions that ultimately produce intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) and the biosynthesis of aromatic amino acids (erythrose-4-phosphate).

The flux of this compound-5-phosphate through these two branches of the non-oxidative PPP is a critical regulatory point that balances the cellular demand for biosynthetic precursors and energy.

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P This compound-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) R5P D-Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase X5P D-Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-phosphate 3-epimerase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis F6P Fructose-6-Phosphate X5P->F6P G3P Glyceraldehyde-3-Phosphate X5P->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Figure 1. Central Role of this compound-5-Phosphate in the Pentose Phosphate Pathway.
Alternative Metabolic Pathways

In some microorganisms, this compound can be metabolized through pathways other than the canonical PPP, often as part of the catabolism of alternative carbon sources.

2.2.1. D-Arabinose Catabolism

In certain bacteria, such as Escherichia coli, mutants capable of utilizing D-arabinose have been isolated. The pathway for D-arabinose metabolism involves its isomerization to this compound. This this compound is then phosphorylated by a kinase to this compound-1-phosphate, which is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP can then enter glycolysis. This pathway highlights the ability of some microbes to channel alternative sugars into central metabolism via this compound.

2.2.2. L-Fucose Catabolism

The L-fucose catabolic pathway in E. coli also involves enzymes with activity on this compound and its derivatives. L-fucose isomerase can convert D-arabinose to this compound, and L-fuculokinase can phosphorylate this compound. This enzymatic promiscuity allows for the evolution of novel metabolic capabilities.

AlternativePathways cluster_arabinose D-Arabinose Catabolism cluster_fucose L-Fucose Catabolism Overlap D_Arabinose D-Arabinose D_Ribulose This compound D_Arabinose->D_Ribulose Isomerase D_Ribulose_1P This compound-1-Phosphate D_Ribulose->D_Ribulose_1P Kinase DHAP DHAP D_Ribulose_1P->DHAP Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde Glycolysis Glycolysis DHAP->Glycolysis L_Fucose L-Fucose L_Fuculose L-Fuculose L_Fucose->L_Fuculose L-Fucose Isomerase D_Arabinose2 D-Arabinose D_Ribulose2 This compound D_Arabinose2->D_Ribulose2 L-Fucose Isomerase (promiscuous activity)

Figure 2. Involvement of this compound in Alternative Sugar Catabolism.

Quantitative Data on this compound Metabolism

Quantitative understanding of enzyme kinetics and metabolic fluxes is crucial for predictive modeling and metabolic engineering. Below is a summary of available quantitative data related to this compound metabolism in microorganisms.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism from various microbial sources.

Table 1: Kinetic Parameters of D-Ribulokinase

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Klebsiella pneumoniaeThis compound0.25130-
Klebsiella pneumoniaeATP0.33--

Table 2: Kinetic Parameters of this compound-5-Phosphate 3-Epimerase

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Saccharomyces cerevisiaeThis compound-5-Phosphate1.5--

Table 3: Kinetic Parameters of D-Psicose 3-Epimerase with Activity on this compound

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Agrobacterium tumefaciensThis compound---

Note: Specific activity on this compound was lower than on D-psicose.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using 13C-labeled substrates provides a quantitative measure of the carbon flow through metabolic pathways.

Table 4: Relative Fluxes through Central Carbon Metabolism in Escherichia coli

PathwayRelative Flux (%)ConditionReference
Glycolysis (PGI net flux)75Aerobic growth on glucose
Pentose Phosphate Pathway (G6PDH flux)25Aerobic growth on glucose

Table 5: Metabolic Flux Distribution in Pseudomonas putida

PathwayRelative Flux (%)ConditionReference
Entner-Doudoroff PathwayHighAerobic growth on glucose
Pentose Phosphate PathwayVaries with conditionsAerobic growth on glucose

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Enzyme Assays

4.1.1. Spectrophotometric Assay for this compound-5-Phosphate 3-Epimerase

This continuous spectrophotometric rate determination method is adapted from a commercially available protocol.

  • Principle: The product of the epimerase reaction, D-xylulose-5-phosphate, is used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • 250 mM Glycylglycine buffer, pH 7.7

    • 100 mM this compound 5-Phosphate

    • 100 mM D-Ribose 5-Phosphate

    • 0.10% (w/v) Cocarboxylase (Thiamine Pyrophosphate)

    • 300 mM MgCl2

    • 2.6 mM β-NADH

    • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (coupled enzyme solution)

    • Transketolase

    • This compound 5-Phosphate 3-Epimerase (sample to be assayed)

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the epimerase sample in a cuvette.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding the this compound 5-Phosphate 3-Epimerase sample.

    • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

    • One unit of activity is defined as the amount of enzyme that converts 1 µmole of this compound 5-phosphate to D-xylulose 5-phosphate per minute under the specified conditions.

4.1.2. Radiometric Assay for D-Xylulokinase Activity on this compound

This method can be adapted to measure D-ribulokinase activity by using radiolabeled this compound.

  • Principle: Radiolabeled [14C]-D-ribulose is incubated with the enzyme and ATP. The product, [14C]-D-ribulose-5-phosphate, is separated from the unreacted substrate by thin-layer chromatography (TLC). The radioactivity of the product spot is then quantified.

  • Reagents:

    • [U-14C]-D-ribose (can be converted to [U-14C]-D-ribulose enzymatically)

    • ATP

    • MgCl2

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • D-Ribulokinase (sample to be assayed)

    • TLC plates (e.g., silica gel)

    • Developing solvent for TLC

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing buffer, ATP, MgCl2, and [U-14C]-D-ribulose.

    • Initiate the reaction by adding the D-ribulokinase sample.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction (e.g., by boiling or adding acid).

    • Spot a known volume of the reaction mixture onto a TLC plate.

    • Develop the chromatogram using an appropriate solvent system to separate this compound from this compound-5-phosphate.

    • Visualize the radioactive spots using a phosphorimager or autoradiography.

    • Scrape the spot corresponding to this compound-5-phosphate into a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Protein Purification

4.2.1. Purification of His-tagged D-Ribulokinase from E. coli

This is a general protocol for the purification of a His-tagged protein expressed in E. coli.

  • Principle: The protein of interest is engineered to have a polyhistidine tag (His-tag), which has a high affinity for immobilized nickel ions. This allows for selective purification of the tagged protein from a cell lysate using immobilized metal affinity chromatography (IMAC).

  • Materials:

    • E. coli cell pellet expressing the His-tagged D-ribulokinase

    • Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

    • Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

    • Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

    • Ni-NTA agarose resin

    • Chromatography column

  • Procedure:

    • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

    • Binding: Incubate the cleared lysate with the Ni-NTA resin to allow the His-tagged protein to bind.

    • Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the His-tagged D-ribulokinase from the resin using the elution buffer.

    • Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the molecular weight.

ProteinPurification Start E. coli cells expressing His-tagged D-Ribulokinase Lysis Cell Lysis (Sonication/French Press) Start->Lysis Clarification Centrifugation (remove debris) Lysis->Clarification Binding Incubate cleared lysate with Ni-NTA resin Clarification->Binding Washing Wash resin with low imidazole buffer Binding->Washing Elution Elute protein with high imidazole buffer Washing->Elution Analysis SDS-PAGE analysis of purified protein Elution->Analysis

Figure 3. Experimental Workflow for the Purification of His-tagged D-Ribulokinase.
Metabolic Tracing

4.3.1. 14C-D-Ribulose Metabolic Tracing in Bacteria

This protocol outlines the general steps for tracing the metabolic fate of this compound in a bacterial culture.

  • Principle: Bacteria are grown in the presence of 14C-labeled this compound. At different time points, cells are harvested, and metabolites are extracted. The distribution of the 14C label among different metabolic intermediates is then analyzed to determine the active metabolic pathways.

  • Materials:

    • Bacterial culture

    • [14C]-D-ribulose

    • Growth medium

    • Quenching solution (e.g., cold methanol)

    • Extraction solvent (e.g., chloroform/methanol/water)

    • Analytical instruments (e.g., HPLC with a radioactivity detector, LC-MS, GC-MS)

  • Procedure:

    • Culturing: Grow the bacterial culture to a desired cell density.

    • Labeling: Add [14C]-D-ribulose to the culture medium and continue incubation.

    • Sampling and Quenching: At various time points, withdraw aliquots of the culture and rapidly quench metabolic activity by mixing with a cold quenching solution.

    • Metabolite Extraction: Pellet the cells and extract the intracellular metabolites using an appropriate solvent system.

    • Analysis: Separate and identify the radiolabeled metabolites using chromatographic techniques coupled with radioactivity detection or mass spectrometry.

    • Data Interpretation: Analyze the distribution and incorporation of the 14C label into different metabolites to map the metabolic pathways of this compound.

Conclusion

This compound and its phosphorylated derivatives are undeniably at the crossroads of microbial carbon metabolism. Their central position in the pentose phosphate pathway underscores their importance in providing the essential building blocks for cellular growth and in maintaining redox balance. The existence of alternative metabolic routes involving this compound further highlights the metabolic versatility of microorganisms.

The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of this compound metabolism. A deeper understanding of these pathways will not only advance our fundamental knowledge of microbial physiology but also pave the way for innovative applications in biotechnology, such as the engineering of microbial cell factories for the production of valuable chemicals, and in medicine, through the development of novel antimicrobial strategies that target these essential metabolic nodes. The continued exploration of this compound metabolism promises to unlock new opportunities for harnessing the power of microbial systems.

References

A Technical Guide to the Physical and Chemical Properties of D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in crucial metabolic pathways, most notably the pentose phosphate pathway. Its chemical behavior and physical characteristics are of significant interest to researchers in biochemistry, drug development, and metabolic engineering. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its central role in metabolic signaling. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Physical Properties of this compound

The experimental determination of all physical properties of this compound is not extensively documented in publicly available literature. Much of the available data is either predicted through computational models or refers to its isomer, D-Ribose. This section summarizes the available quantitative data.

PropertyValueSource/Method
Molecular Formula C₅H₁₀O₅-
Molecular Weight 150.13 g/mol PubChem[1]
Appearance Sweet syrupDrugFuture[2]
Melting Point Not AvailableFooDB[3]
Boiling Point Not AvailableFooDB[3]
Specific Rotation [α]D²⁴ -15° (c=0.5 in water)DrugFuture[2]
Water Solubility 115 mg/mLCayman Chemical
Predicted Water Solubility 678 g/LFooDB
Predicted logP -2.2FooDB
Predicted pKa (Strongest Acidic) 10.57FooDB

Chemical Properties of this compound

This compound is a reducing sugar, owing to the presence of a ketone group. It can exist in both linear and cyclic furanose forms. Its chemical reactivity is central to its metabolic functions.

PropertyDescriptionSource/Method
IUPAC Name (3R,4R)-1,3,4,5-tetrahydroxypentan-2-onePubChem
Synonyms D-Adonose, D-Arabinoketose, D-Erythro-pentuloseFooDB
Isomeric SMILES C(--INVALID-LINK--CO)O">C@HO)OPubChem
InChI Key ZAQJHHRNXZUBTE-ARQDCSLTSA-NPubChem
Reactivity As a ketose, it can undergo isomerization and phosphorylation. It is an intermediate in the pentose phosphate pathway.Wikipedia
Stability Stable under standard conditions.-

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: If the this compound sample is crystalline, finely powder it using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Cooling: Allow the apparatus to cool before performing another measurement.

Determination of Specific Rotation (Polarimetry)

Specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm path length)

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (D-line, 589 nm)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of this compound (e.g., 0.5 g).

    • Dissolve the sample in a known volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a precise concentration (c, in g/mL).

  • Polarimeter Calibration:

    • Fill the polarimeter cell with distilled water (the blank).

    • Place the cell in the polarimeter and set the reading to zero.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the this compound solution and then fill it completely, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Observe the optical rotation (α) through the eyepiece and record the value in degrees.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a solvent.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer with a constant temperature bath

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of conical flasks containing a known volume of distilled water.

  • Equilibration:

    • Stopper the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the flasks to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To remove any suspended solids, centrifuge the aliquot.

    • Accurately dilute the clear supernatant with distilled water.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical method such as UV-Vis spectrophotometry (after derivatization if necessary) or HPLC.

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution, which represents its solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration can be used to determine the acid dissociation constant (pKa) of a substance.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation: Dissolve a known amount of this compound in a known volume of deionized water in a beaker.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Begin stirring the solution gently.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly and then levels off.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point.

Metabolic Pathway Involvement: The Pentose Phosphate Pathway

This compound is a key intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of precursors for nucleotide biosynthesis.

The following diagram illustrates the central role of this compound 5-phosphate in the pentose phosphate pathway.

This compound-5-phosphate in the Pentose Phosphate Pathway.

The following diagram illustrates the experimental workflow for determining the specific rotation of this compound.

SpecificRotationWorkflow start Start prep_solution Prepare this compound Solution (Known Concentration) start->prep_solution calibrate Calibrate Polarimeter with Distilled Water (Blank) prep_solution->calibrate measure Measure Optical Rotation (α) of this compound Solution calibrate->measure calculate Calculate Specific Rotation [α] [α] = α / (l × c) measure->calculate end End calculate->end

Workflow for Determining Specific Rotation.

Conclusion

This compound is a monosaccharide of significant biological importance. While a complete, experimentally verified dataset of its physical and chemical properties is not yet available, this guide consolidates the current knowledge. The provided experimental protocols offer a framework for researchers to further characterize this key metabolite. A deeper understanding of this compound's properties will undoubtedly aid in the advancement of metabolic research and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Nomenclature and Core Characteristics of D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in fundamental biochemical pathways, including the pentose phosphate pathway and the Calvin cycle. A comprehensive understanding of its nomenclature, physicochemical properties, and the methodologies for its synthesis and analysis is crucial for researchers in carbohydrate chemistry, metabolic studies, and drug development. This technical guide provides a detailed overview of the systematic and common nomenclature of this compound, its key physicochemical characteristics, and detailed protocols for its synthesis and analytical determination. Furthermore, it visually elucidates its role in major metabolic pathways through detailed diagrams.

Nomenclature and IUPAC Name

The systematic naming of monosaccharides follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). This compound is classified as a ketopentose, indicating a five-carbon backbone (pentose) with a ketone functional group.

Systematic IUPAC Name: (3R,4R)-1,3,4,5-Tetrahydroxypentan-2-one[1]

This name precisely describes the molecular structure:

  • pentan-2-one: A five-carbon chain with a ketone group at the second carbon.

  • 1,3,4,5-Tetrahydroxy: Hydroxyl (-OH) groups are attached to carbons 1, 3, 4, and 5.

  • (3R,4R): Specifies the stereochemistry at the chiral centers on carbons 3 and 4 using the Cahn-Ingold-Prelog priority rules.

Common and Trivial Names: this compound is also known by several other names in scientific literature:

  • D-erythro-Pent-2-ulose[2]

  • D-Adonose

  • D-Arabinulose

  • D-Araboketose

  • Ribosone

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₁₀O₅[1][2]
Molecular Weight 150.13 g/mol [2]
Appearance Sweet syrup
Optical Rotation [α]D²⁴ -15° (c = 0.5 in water)
CAS Number 488-84-6
Water Solubility Predicted: 678 g/L
logP Predicted: -2.2 to -2.6
Polar Surface Area Predicted: 97.99 Ų

Key Signaling Pathways Involving this compound

This compound is a central molecule in two critical metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a metabolic route parallel to glycolysis that generates NADPH and pentoses. This compound 5-phosphate is a key intermediate in the non-oxidative phase of this pathway.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-phosphate Glucose-6-phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL This compound-5-phosphate This compound-5-phosphate 6-Phosphogluconate->this compound-5-phosphate 6PGD + NADP⁺ → NADPH + H⁺ + CO₂ D-Ribose-5-phosphate D-Ribose-5-phosphate This compound-5-phosphate->D-Ribose-5-phosphate Ribose-5-phosphate isomerase D-Xylulose-5-phosphate D-Xylulose-5-phosphate This compound-5-phosphate->D-Xylulose-5-phosphate Ribulose-5-phosphate 3-epimerase Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-phosphate->Nucleotide Synthesis Glycolysis Intermediates Glycolysis Intermediates D-Ribose-5-phosphate->Glycolysis Intermediates Transketolase D-Xylulose-5-phosphate->Glycolysis Intermediates Transketolase & Transaldolase

Caption: Role of this compound-5-phosphate in the Pentose Phosphate Pathway.

Calvin Cycle

In photosynthetic organisms, this compound-1,5-bisphosphate is the molecule that combines with carbon dioxide in the first step of the Calvin cycle, a process catalyzed by the enzyme RuBisCO.

Calvin_Cycle cluster_fixation Carbon Fixation cluster_reduction Reduction cluster_regeneration Regeneration 3 x CO₂ 3 x CO₂ 6 x 3-Phosphoglycerate (3C) 6 x 3-Phosphoglycerate (3C) 3 x CO₂->6 x 3-Phosphoglycerate (3C) RuBisCO 3 x Ribulose-1,5-bisphosphate (5C) 3 x Ribulose-1,5-bisphosphate (5C) 3 x Ribulose-1,5-bisphosphate (5C)->6 x 3-Phosphoglycerate (3C) 6 x 1,3-Bisphosphoglycerate (3C) 6 x 1,3-Bisphosphoglycerate (3C) 6 x 3-Phosphoglycerate (3C)->6 x 1,3-Bisphosphoglycerate (3C) 6 ATP → 6 ADP 6 x Glyceraldehyde-3-phosphate (G3P) (3C) 6 x Glyceraldehyde-3-phosphate (G3P) (3C) 6 x 1,3-Bisphosphoglycerate (3C)->6 x Glyceraldehyde-3-phosphate (G3P) (3C) 6 NADPH → 6 NADP⁺ 1 x G3P (3C) to Glucose Synthesis 1 x G3P (3C) to Glucose Synthesis 6 x Glyceraldehyde-3-phosphate (G3P) (3C)->1 x G3P (3C) to Glucose Synthesis 5 x G3P (3C) 5 x G3P (3C) 6 x Glyceraldehyde-3-phosphate (G3P) (3C)->5 x G3P (3C) 5 x G3P (3C)->3 x Ribulose-1,5-bisphosphate (5C) 3 ATP → 3 ADP

Caption: The role of this compound-1,5-bisphosphate in the Calvin Cycle.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from D-Arabinose using L-arabinose isomerase. While the enzyme name suggests a preference for the L-enantiomer, many L-arabinose isomerases also exhibit activity on D-arabinose.

Experimental Workflow:

enzymatic_synthesis D-Arabinose D-Arabinose Reaction Mixture Reaction Mixture D-Arabinose->Reaction Mixture Substrate Incubation Incubation Reaction Mixture->Incubation e.g., 60°C, 1-3h L-Arabinose Isomerase L-Arabinose Isomerase L-Arabinose Isomerase->Reaction Mixture Enzyme Buffer (e.g., Tris-HCl) Buffer (e.g., Tris-HCl) Buffer (e.g., Tris-HCl)->Reaction Mixture pH Control Metal Cofactor (e.g., Mn²⁺) Metal Cofactor (e.g., Mn²⁺) Metal Cofactor (e.g., Mn²⁺)->Reaction Mixture Activation Enzyme Deactivation Enzyme Deactivation Incubation->Enzyme Deactivation Heat (e.g., 100°C, 10 min) Purification Purification Enzyme Deactivation->Purification e.g., Activated Carbon, Ion Exchange This compound Product This compound Product Purification->this compound Product

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.5).

    • Dissolve D-arabinose in the buffer to a final concentration of 200 mM.

    • Add a metal cofactor, such as MnCl₂, to a final concentration of 1 mM.

    • Add purified L-arabinose isomerase to a final concentration of approximately 10 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 60°C with gentle agitation for 1 to 3 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Enzyme Deactivation:

    • Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.

    • Centrifuge the mixture to pellet the denatured protein.

  • Purification:

    • Treat the supernatant with activated carbon to remove colored impurities.

    • Further purify the this compound from the remaining D-arabinose and any byproducts using ion-exchange chromatography.

Analytical Methods for this compound Determination

This protocol outlines a method for the quantitative analysis of this compound using HPLC with a refractive index (RI) detector.

Experimental Workflow:

hplc_workflow Sample Preparation Sample Preparation Filtration (0.22 µm) Filtration (0.22 µm) Sample Preparation->Filtration (0.22 µm) HPLC Injection HPLC Injection Filtration (0.22 µm)->HPLC Injection HPLC System HPLC System HPLC Injection->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Dilute the sample containing this compound to an appropriate concentration (e.g., 1-10 mg/mL) with ultrapure water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.

    • Mobile Phase: Use degassed ultrapure water.

    • Flow Rate: Set the flow rate to 0.6 mL/min.

    • Column Temperature: Maintain the column temperature at 85°C.

    • Detector: Use a Refractive Index (RI) detector.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This protocol provides a general guideline for the ¹H and ¹³C NMR analysis of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

    • Use the residual HDO signal in the ¹H spectrum for referencing (δ 4.79 ppm).

    • For the ¹³C spectrum, an external or internal standard such as 1,4-dioxane (δ 67.19 ppm) or DSS can be used for referencing.

  • Data Acquisition and Analysis:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • The resulting spectra will show characteristic chemical shifts and coupling constants for the different protons and carbons in the this compound molecule, allowing for structural confirmation. Due to the presence of different tautomers (furanose and pyranose forms) in solution, the spectra may be complex.

Conclusion

This technical guide has provided a comprehensive overview of the nomenclature, physicochemical properties, and key metabolic roles of this compound. The detailed experimental protocols for its synthesis and analysis are intended to serve as a valuable resource for researchers in various scientific disciplines. A thorough understanding of these fundamental aspects of this compound is essential for advancing research in areas where this important ketopentose plays a critical role.

References

D-Ribulose and Its Pivotal Role in Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of D-Ribulose, a ketopentose monosaccharide, and its phosphorylated derivatives, which are central to the metabolic process of carbon fixation. We will explore its chemical properties, its critical function within the Calvin-Benson-Bassham (CBB) cycle, the key enzymes that mediate its transformations, and detailed experimental protocols for its study.

This compound: Chemical and Physical Properties

This compound (C₅H₁₀O₅) is a five-carbon sugar with a ketone functional group, classified as a ketopentose.[1][2] It exists in two enantiomeric forms, with this compound being the biologically significant isomer in the context of carbon fixation.[1][3] While this compound itself is an intermediate in various metabolic pathways, its phosphorylated forms, Ribulose-5-phosphate (Ru5P) and Ribulose-1,5-bisphosphate (RuBP), are the key players in the Calvin cycle.[4]

PropertyValueSource
Chemical Formula C₅H₁₀O₅
Molar Mass 150.13 g/mol
IUPAC Name (3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
CAS Number 488-84-6
Synonyms D-Adonose, D-erythro-2-Pentulose
Appearance Sweet syrup
Phosphorylated Derivatives Ribulose-5-phosphate (Ru5P), Ribulose-1,5-bisphosphate (RuBP)

The Central Role of this compound Derivatives in the Calvin Cycle

The Calvin cycle, the primary pathway for converting inorganic CO₂ into organic compounds, is organized into three stages: carboxylation (fixation), reduction, and regeneration. This compound derivatives are the linchpins of the carboxylation and regeneration phases.

  • Stage 1: Carboxylation (Fixation): The cycle begins when a molecule of CO₂ is attached to a five-carbon acceptor molecule, Ribulose-1,5-bisphosphate (RuBP) . This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). The resulting unstable six-carbon compound immediately splits into two molecules of 3-phosphoglycerate (3-PGA).

  • Stage 3: Regeneration: After the reduction of 3-PGA to form glyceraldehyde-3-phosphate (G3P), a portion of the G3P is used to synthesize glucose and other carbohydrates. The remainder enters the regeneration phase to replenish the initial CO₂ acceptor, RuBP. This complex series of reactions converts five molecules of G3P (a 3-carbon sugar) into three molecules of RuBP (a 5-carbon sugar), ensuring the cycle's continuation. This phase involves the intermediate Ribulose-5-phosphate (Ru5P) , which is the direct precursor to RuBP.

Calvin_Cycle_Overview Figure 1: Overview of the Calvin Cycle cluster_fixation 1. Carboxylation (Fixation) cluster_reduction 2. Reduction cluster_regeneration 3. Regeneration CO2 3 CO₂ RuBisCO RuBisCO CO2->RuBisCO RuBP 3 Ribulose-1,5-bisphosphate (RuBP) PGA 6 3-Phosphoglycerate (3-PGA) RuBP->RuBisCO G3P_cycle 5 Glyceraldehyde-3-phosphate PGA->G3P_cycle ADP_out_red 6 ADP NADP_out 6 NADP⁺ RuBisCO->PGA G3P_out 1 Glyceraldehyde-3-phosphate (to Glucose synthesis) G3P_cycle->G3P_out Ru5P 3 Ribulose-5-phosphate (Ru5P) G3P_cycle->Ru5P ATP_in_red 6 ATP ATP_in_red->PGA Energy NADPH_in 6 NADPH NADPH_in->PGA Reducing Power Ru5P->RuBP ADP_out_reg 3 ADP ATP_in_reg 3 ATP ATP_in_reg->Ru5P Energy

Caption: Figure 1: Overview of the Calvin Cycle.

Key Enzymes in this compound Metabolism

The conversion and utilization of this compound derivatives are managed by a suite of critical enzymes. Understanding their structure, function, and kinetics is essential for fields ranging from crop science to drug development.

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)

RuBisCO is arguably the most abundant protein on Earth and is responsible for the initial step of carbon fixation. It catalyzes the carboxylation of RuBP with CO₂. However, RuBisCO is an inefficient enzyme with a slow turnover rate (3-10 molecules per second) and also catalyzes a competing, non-productive reaction with O₂, known as oxygenation or photorespiration.

Kinetic ParameterDescriptionSignificance
kcat (Turnover Rate) The number of substrate molecules converted to product per enzyme molecule per second.RuBisCO's low kcat for carboxylation is a primary rate-limiting factor in photosynthesis.
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity.RuBisCO has a relatively high Km for CO₂, meaning it is not saturated at current atmospheric concentrations.
Specificity Factor (S c/o) The ratio of carboxylation efficiency to oxygenation efficiency (VcKo/VoKc).A higher specificity factor indicates a greater preference for CO₂ over O₂, leading to more efficient carbon fixation.
Enzymes of the RuBP Regeneration Pathway

The regeneration of RuBP from G3P involves several enzymes, but the final steps leading directly from Ribulose-5-phosphate (Ru5P) are catalyzed by a specific set of isomerases, epimerases, and a kinase.

  • Ribose-5-phosphate Isomerase (RPI): Catalyzes the reversible conversion of Ribose-5-phosphate (R5P) into Ribulose-5-phosphate (Ru5P).

  • Ribulose-5-phosphate 3-Epimerase (RPE): Catalyzes the reversible interconversion of Xylulose-5-phosphate (X5P) to Ribulose-5-phosphate (Ru5P).

  • Phosphoribulokinase (PRK): Catalyzes the final, ATP-dependent phosphorylation of Ribulose-5-phosphate (Ru5P) to form Ribulose-1,5-bisphosphate (RuBP), committing the molecule to the next round of carbon fixation.

Regeneration_Pathway Figure 2: Final steps of RuBP Regeneration R5P Ribose-5-phosphate (R5P) RPI Ribose-5-phosphate Isomerase (RPI) R5P->RPI X5P Xylulose-5-phosphate (X5P) RPE Ribulose-5-phosphate 3-Epimerase (RPE) X5P->RPE Ru5P Ribulose-5-phosphate (Ru5P) PRK Phosphoribulokinase (PRK) Ru5P->PRK RuBP Ribulose-1,5-bisphosphate (RuBP) RPI->Ru5P RPE->Ru5P PRK->RuBP ADP ADP PRK->ADP ATP ATP ATP->PRK

Caption: Figure 2: Final steps of RuBP Regeneration.

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the Calvin cycle is crucial for research. Below are methodologies for key experiments.

Protocol: RuBisCO Activity Assay (¹⁴CO₂ Fixation)

This radiometric assay directly measures the incorporation of radiolabeled CO₂ into an acid-stable product (3-PGA). It is considered a gold-standard method for quantifying RuBisCO's carboxylation rate.

Principle: Leaf extracts or purified enzyme are incubated with RuBP and NaH¹⁴CO₃. The reaction is stopped by adding acid, which volatilizes any unreacted ¹⁴CO₂. The remaining radioactivity, incorporated into 3-PGA, is quantified by liquid scintillation counting.

Reagents and Materials:

  • Extraction Buffer: e.g., 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 1 mM EDTA, 5 mM DTT.

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂.

  • Substrates: Ribulose-1,5-bisphosphate (RuBP), NaH¹⁴CO₃ (specific activity ~9-10 kBq/µmol).

  • Quenching Solution: 10 M Formic Acid or 2 M HCl.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Step-by-Step Procedure:

  • Enzyme Extraction: Homogenize leaf tissue on ice with extraction buffer. Centrifuge to pellet debris and use the supernatant for the assay.

  • Enzyme Activation (for Total Activity): Pre-incubate the enzyme extract in the assay buffer containing MgCl₂ and a high concentration of non-radioactive NaHCO₃ for at least 3 minutes to ensure full carbamylation of RuBisCO's active sites.

  • Reaction Initiation: Initiate the reaction by adding the enzyme extract to a final assay volume (e.g., 500 µL) containing assay buffer, a known concentration of NaH¹⁴CO₃, and RuBP.

  • Reaction Incubation: Incubate at a constant temperature (e.g., 25°C or 30°C) for a short, defined period (e.g., 30-60 seconds) during which the reaction is linear.

  • Reaction Quenching: Stop the reaction by adding a small volume of strong acid (e.g., 100 µL of 10 M formic acid).

  • Drying: Dry the samples in an oven or fume hood to remove all unreacted ¹⁴CO₂.

  • Quantification: Resuspend the dried sample in deionized water, add scintillation fluid, and measure the acid-stable ¹⁴C counts using a scintillation counter.

  • Calculation: Calculate the rate of CO₂ fixation based on the specific activity of the NaH¹⁴CO₃ and the amount of radioactivity incorporated per unit time per amount of protein.

RuBisCO_Assay_Workflow Figure 3: Workflow for ¹⁴CO₂-based RuBisCO Assay start Start: Leaf Tissue or Purified Enzyme extraction 1. Homogenize in Extraction Buffer start->extraction centrifuge 2. Centrifuge to clarify extract extraction->centrifuge activation 3. Activate Extract (Incubate with Mg²⁺, CO₂) centrifuge->activation reaction 4. Initiate Reaction (Add RuBP and NaH¹⁴CO₃) activation->reaction quench 5. Quench with Acid (e.g., Formic Acid) reaction->quench dry 6. Dry Sample to remove unreacted ¹⁴CO₂ quench->dry count 7. Resuspend and perform Liquid Scintillation Counting dry->count end End: Calculate Carboxylation Rate count->end

Caption: Figure 3: Workflow for ¹⁴CO₂-based RuBisCO Assay.

Protocol: Quantification of Calvin Cycle Intermediates by HPLC-MS

This method allows for the sensitive and robust separation and quantification of sugar phosphates, including Ru5P and RuBP, from complex biological samples.

Principle: Metabolites are extracted from tissue and separated using High-Performance Liquid Chromatography (HPLC), often with a mixed-mode stationary phase column designed for polar compounds like sugar phosphates. The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides high specificity and sensitivity for identification and quantification.

Reagents and Materials:

  • Quenching/Extraction Solvent: e.g., pre-chilled acetonitrile/methanol/water mixture.

  • HPLC Mobile Phases: e.g., Gradient of aqueous ammonium formate and acetonitrile.

  • Column: e.g., Primesep SB mixed-mode column.

  • Internal Standards: Stable isotope-labeled standards for key metabolites, if available.

  • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

Step-by-Step Procedure:

  • Sample Collection and Quenching: Rapidly freeze biological material (e.g., leaf tissue) in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to remove insoluble material.

  • Sample Preparation: Collect the supernatant, dry it under vacuum, and reconstitute the sample in a suitable solvent for HPLC injection.

  • HPLC Separation: Inject the sample onto the HPLC system. Run a gradient elution program to separate the sugar phosphates. Target analytes are identified by their specific retention times.

  • MS/MS Detection: Analyze the column eluent using the mass spectrometer, typically in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each target analyte.

  • Data Analysis: Generate standard curves using authentic standards to quantify the concentration of each metabolite in the original sample. Account for matrix effects and recovery losses, which can range from 40-57% for sugar phosphates.

HPLC_MS_Workflow Figure 4: Workflow for HPLC-MS Metabolite Profiling start Start: Biological Sample quench 1. Quench Metabolism (Liquid Nitrogen) start->quench extract 2. Extract Metabolites (Cold Solvent) quench->extract prepare 3. Dry and Reconstitute Sample for Injection extract->prepare hplc 4. Separate Metabolites (HPLC with Mixed-Mode Column) prepare->hplc ms 5. Detect and Quantify (Tandem Mass Spectrometry - MRM) hplc->ms analyze 6. Data Analysis (Standard Curves, Recovery Correction) ms->analyze end End: Metabolite Concentrations analyze->end

Caption: Figure 4: Workflow for HPLC-MS Metabolite Profiling.

References

The Enzymatic Conversion of D-Ribulose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Metabolic Pathways, Enzyme Kinetics, and Experimental Methodologies for Professionals in Research and Drug Development.

This technical guide provides a comprehensive overview of the in vivo enzymatic conversion of D-Ribulose, a key intermediate in pentose metabolism. The document details the primary enzymes involved, their kinetic properties, and the metabolic pathways that govern its transformation. Detailed experimental protocols and visual representations of the biochemical processes are included to support research and development in related fields.

Core Enzymes and Metabolic Pathways

The in vivo metabolism of this compound is primarily orchestrated by a set of key enzymes that channel it into the central carbon metabolism, most notably the Pentose Phosphate Pathway (PPP). The initial formation of this compound in many organisms occurs through the isomerization of D-arabinose, a reaction catalyzed by enzymes such as D-arabinose isomerase and L-fucose isomerase. Once formed, this compound is typically phosphorylated to this compound-5-phosphate, a critical entry point into the non-oxidative branch of the PPP.

Key Enzymes in this compound Conversion

The enzymatic landscape of this compound metabolism includes several key players:

  • D-Arabinose Isomerase (EC 5.3.1.3): This enzyme catalyzes the reversible isomerization of the aldose D-arabinose to the ketose this compound.[1] It is a crucial first step in the utilization of D-arabinose by various microorganisms.

  • L-Fucose Isomerase (EC 5.3.1.25): While its primary substrate is L-fucose, this enzyme often exhibits broad substrate specificity and can efficiently catalyze the conversion of D-arabinose to this compound.[1][2]

  • D-Ribulokinase (EC 2.7.1.47): This kinase specifically phosphorylates this compound at the C5 position, using ATP as a phosphate donor, to produce this compound-5-phosphate and ADP.[3][4] This reaction is a committed step towards the entry of this compound into the PPP.

  • Ribulose-5-Phosphate 3-Epimerase (RPE) (EC 5.1.3.1): This enzyme catalyzes the reversible epimerization of this compound-5-phosphate to D-Xylulose-5-phosphate, another key intermediate in the PPP.

  • Ribose-5-Phosphate Isomerase (RPI) (EC 5.3.1.6): This isomerase facilitates the reversible conversion of this compound-5-phosphate to D-Ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.

Metabolic Pathway: The Pentose Phosphate Pathway

This compound, upon its conversion to this compound-5-phosphate, enters the non-oxidative phase of the Pentose Phosphate Pathway. This pathway is a central hub of cellular metabolism, providing NADPH for reductive biosynthesis and pentose phosphates for nucleotide synthesis. The entry of this compound-5-phosphate allows for its interconversion into various other sugar phosphates, including D-Xylulose-5-phosphate and D-Ribose-5-phosphate, which can then be further metabolized through glycolysis or used for anabolic processes.

PentosePhosphatePathway cluster_arabinose_conversion D-Arabinose Metabolism cluster_phosphorylation Phosphorylation cluster_ppp Pentose Phosphate Pathway (Non-oxidative) D-Arabinose D-Arabinose This compound This compound D-Arabinose->this compound D-Arabinose Isomerase / L-Fucose Isomerase This compound-5-Phosphate This compound-5-Phosphate This compound->this compound-5-Phosphate D-Ribulokinase (ATP -> ADP) D-Xylulose-5-Phosphate D-Xylulose-5-Phosphate This compound-5-Phosphate->D-Xylulose-5-Phosphate Ribulose-5-Phosphate 3-Epimerase D-Ribose-5-Phosphate D-Ribose-5-Phosphate This compound-5-Phosphate->D-Ribose-5-Phosphate Ribose-5-Phosphate Isomerase Glycolytic Intermediates Glycolytic Intermediates D-Xylulose-5-Phosphate->Glycolytic Intermediates Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-Phosphate->Nucleotide Synthesis

This compound entry into the Pentose Phosphate Pathway.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversions of this compound and its precursors is critical for understanding the metabolic flux through these pathways. The following tables summarize the key kinetic parameters for the enzymes involved.

Table 1: Kinetic Parameters of Isomerases Acting on D-Arabinose

EnzymeOrganismSubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)
L-Arabinose IsomeraseBacillus subtilisL-Arabinose12014,504121
L-Fucose IsomeraseDictyoglomus turgidumL-Fucose7215,500215
L-Fucose IsomeraseDictyoglomus turgidumD-Arabinose---

Note: Kinetic data for D-arabinose as a substrate for L-Fucose Isomerase from D. turgidum was not fully available in the search results.

Table 2: Kinetic Parameters of D-Ribulokinase

EnzymeOrganismSubstrateKm (mM)
D-RibulokinaseKlebsiella aerogenesThis compound-
D-RibulokinaseKlebsiella aerogenesRibitollow affinity
D-RibulokinaseKlebsiella aerogenesD-Arabitollow affinity

Note: Specific Km, Vmax, or kcat values for D-Ribulokinase from Klebsiella aerogenes with this compound as a substrate were not explicitly found in the provided search results, though the enzyme's activity is confirmed.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the in vivo conversion of this compound. The following section provides detailed methodologies for key enzymes.

Assay for D-Arabinose Isomerase Activity

This protocol is based on the determination of the product, this compound, using the cysteine-carbazole-sulfuric acid method.

Materials:

  • D-Arabinose solution (substrate)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Cysteine hydrochloride solution (0.12% in water, freshly prepared)

  • Carbazole solution (0.12% in absolute ethanol)

  • Sulfuric acid (concentrated)

  • This compound standard solutions

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing D-arabinose in Tris-HCl buffer.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an acid (e.g., perchloric acid).

  • Colorimetric Determination of this compound: a. To an aliquot of the reaction mixture, add the cysteine hydrochloride solution. b. Carefully add concentrated sulfuric acid and mix thoroughly. The solution will become hot. c. Add the carbazole solution and incubate at room temperature for a specified time to allow for color development. d. Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of this compound to determine the amount of product formed in the enzymatic reaction.

  • Enzyme Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.

D_Arabinose_Isomerase_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_quantification Quantification Prepare Reaction Mixture\n(D-Arabinose + Buffer) Prepare Reaction Mixture (D-Arabinose + Buffer) Add Enzyme\n& Incubate Add Enzyme & Incubate Prepare Reaction Mixture\n(D-Arabinose + Buffer)->Add Enzyme\n& Incubate Terminate Reaction\n(Heat or Acid) Terminate Reaction (Heat or Acid) Add Enzyme\n& Incubate->Terminate Reaction\n(Heat or Acid) Add Cysteine-HCl Add Cysteine-HCl Terminate Reaction\n(Heat or Acid)->Add Cysteine-HCl Add H2SO4 Add H2SO4 Add Cysteine-HCl->Add H2SO4 Add Carbazole Add Carbazole Add H2SO4->Add Carbazole Incubate & Measure\nAbsorbance at 540 nm Incubate & Measure Absorbance at 540 nm Add Carbazole->Incubate & Measure\nAbsorbance at 540 nm Calculate Enzyme Activity Calculate Enzyme Activity Incubate & Measure\nAbsorbance at 540 nm->Calculate Enzyme Activity Prepare this compound\nStandard Curve Prepare this compound Standard Curve Prepare this compound\nStandard Curve->Calculate Enzyme Activity

Workflow for D-Arabinose Isomerase activity assay.
Coupled Enzyme Assay for D-Ribulokinase Activity

The activity of D-Ribulokinase can be measured using a continuous spectrophotometric coupled enzyme assay. This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • D-Ribulokinase: this compound + ATP → this compound-5-Phosphate + ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H+ → Lactate + NAD+

Materials:

  • This compound solution (substrate)

  • ATP solution

  • Enzyme preparation (D-Ribulokinase)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, this compound, ATP, PEP, and NADH.

  • Addition of Coupling Enzymes: Add an excess of PK and LDH to the cuvette to ensure that the D-Ribulokinase reaction is the rate-limiting step.

  • Equilibration: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiation of Reaction: Initiate the reaction by adding the D-Ribulokinase preparation to the cuvette and mix thoroughly.

  • Monitoring Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of D-Ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute under the assay conditions.

D_Ribulokinase_Assay cluster_primary_reaction Primary Reaction cluster_coupling_reactions Coupling Reactions cluster_detection Detection This compound + ATP This compound + ATP This compound-5-P + ADP This compound-5-P + ADP This compound + ATP->this compound-5-P + ADP D-Ribulokinase ADP + PEP ADP + PEP ATP + Pyruvate ATP + Pyruvate ADP + PEP->ATP + Pyruvate Pyruvate Kinase Pyruvate + NADH Pyruvate + NADH Lactate + NAD+ Lactate + NAD+ Pyruvate + NADH->Lactate + NAD+ Lactate Dehydrogenase Decrease in Absorbance\nat 340 nm Decrease in Absorbance at 340 nm Lactate + NAD+->Decrease in Absorbance\nat 340 nm

References

Methodological & Application

Enzymatic Synthesis of D-Ribulose from D-Arabitol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the enzymatic synthesis of D-Ribulose from D-arabitol, a process of significant interest for researchers, scientists, and professionals in drug development. This compound and its derivatives are crucial intermediates in various metabolic pathways and serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The enzymatic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods.

Introduction

The enzymatic conversion of D-arabitol to this compound is catalyzed by the enzyme D-arabitol dehydrogenase (ArDH). This oxidoreductase facilitates the oxidation of the secondary hydroxyl group on D-arabitol, yielding the corresponding ketose, this compound. The reaction is dependent on a nicotinamide cofactor, either NAD⁺ or NADP⁺, depending on the microbial source of the enzyme. This application note details the production and partial purification of ArDH, the optimized enzymatic reaction conditions, and the subsequent purification and quantification of the this compound product.

Materials and Methods

Enzyme Production and Partial Purification

D-arabitol dehydrogenase can be obtained from various microbial sources, including yeasts such as Candida tropicalis and Saccharomyces rouxii. The following protocol describes a general method for the production and partial purification of ArDH from Candida tropicalis.

Protocol for ArDH Production and Partial Purification:

  • Cultivation of Candida tropicalis : Inoculate C. tropicalis into a suitable growth medium (e.g., YM broth) and incubate at 30°C with shaking (200 rpm) for 48-72 hours.

  • Cell Lysis : Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 1 mM PMSF) and disrupt the cells using a French press or sonication.

  • Clarification : Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the crude cell-free extract.

  • Ammonium Sulfate Precipitation : Slowly add solid ammonium sulfate to the crude extract to achieve 40-60% saturation while gently stirring on ice. Allow the protein to precipitate for at least 1 hour.

  • Protein Collection : Collect the precipitated protein by centrifugation at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Resuspension and Dialysis : Resuspend the protein pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT) and dialyze overnight against the same buffer to remove excess ammonium sulfate.

  • Dye-Ligand Affinity Chromatography : Apply the dialyzed protein solution to a dye-ligand affinity column (e.g., Reactive Yellow 86) pre-equilibrated with the dialysis buffer. Wash the column with the equilibration buffer to remove unbound proteins. Elute the bound ArDH using a linear gradient of NaCl (e.g., 0-1.0 M) in the equilibration buffer.

  • Fraction Analysis : Collect fractions and assay for ArDH activity to identify the fractions containing the purified enzyme. Pool the active fractions.

Enzymatic Synthesis of this compound

The following protocol outlines the enzymatic conversion of D-arabitol to this compound using the partially purified ArDH.

Protocol for Enzymatic Synthesis:

  • Reaction Mixture Preparation : Prepare the reaction mixture in a suitable vessel. The final concentrations of the components should be optimized but can be started with the following:

    • D-arabitol: 50 mM

    • NAD⁺ (for ArDH from C. tropicalis): 2 mM

    • Partially purified ArDH: 1-5 U/mL

    • Buffer: 100 mM Glycine-NaOH, pH 10.0

  • Reaction Incubation : Incubate the reaction mixture at an optimized temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring : Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound and the consumption of D-arabitol using HPLC (see section 2.4).

  • Reaction Termination : Once the reaction has reached the desired conversion, terminate it by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by the addition of a quenching agent like a strong acid.

Purification of this compound

After the enzymatic reaction, this compound needs to be purified from the remaining D-arabitol, the enzyme, and other components of the reaction mixture.

Protocol for this compound Purification:

  • Enzyme Removal : If not heat-inactivated, remove the enzyme by ultrafiltration using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Ion-Exchange Chromatography :

    • Equilibrate a strong anion exchange (SAX) column with a suitable buffer (e.g., deionized water).

    • Load the reaction mixture onto the column.

    • Wash the column with deionized water to elute the unreacted D-arabitol.

    • Elute the bound this compound using a gradient of a volatile salt (e.g., ammonium bicarbonate) or by changing the pH.

  • Desalting and Lyophilization : Collect the fractions containing this compound, pool them, and remove the salt by dialysis or using a desalting column. Lyophilize the desalted solution to obtain pure this compound powder.

Quantitative Analysis by HPLC

The quantification of D-arabitol and this compound can be performed using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

HPLC Protocol:

  • Column : A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.

  • Mobile Phase : Isocratic elution with deionized water.

  • Flow Rate : 0.6 mL/min.

  • Column Temperature : 80-85°C.

  • Detector : Refractive Index Detector (RID).

  • Sample Preparation : Dilute the reaction aliquots in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification : Create a standard curve for both D-arabitol and this compound to determine their concentrations in the samples.

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of D-arabitol Dehydrogenase from Candida tropicalis

ParameterValue
Apparent Km for D-arabitol39.8 mM[1]
Apparent Km for NAD⁺0.12 mM[1]
Optimal pH~10.0[1]

Table 2: Example of Reaction Conditions and Results

ParameterValue
Initial D-arabitol Concentration50 mM
Enzyme Concentration2 U/mL
Reaction Temperature37°C
Reaction Time24 hours
Conversion Yield ~75%
Final this compound Concentration ~37.5 mM

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound from D-arabitol.

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing cluster_analysis Analysis Cultivation Candida tropicalis Cultivation CellLysis Cell Lysis Cultivation->CellLysis Clarification Clarification CellLysis->Clarification Purification Enzyme Purification (Precipitation & Chromatography) Clarification->Purification Reaction Enzymatic Reaction (D-arabitol -> this compound) Purification->Reaction EnzymeRemoval Enzyme Removal Reaction->EnzymeRemoval HPLC HPLC-RID Analysis Reaction->HPLC Monitoring ProductPurification This compound Purification (Ion-Exchange Chromatography) EnzymeRemoval->ProductPurification Lyophilization Lyophilization ProductPurification->Lyophilization Lyophilization->HPLC Final Product Analysis Enzymatic_Reaction D_arabitol D-arabitol ArDH D-arabitol Dehydrogenase (ArDH) D_arabitol->ArDH D_ribulose This compound NAD NAD+ NAD->ArDH NADH NADH + H+ ArDH->D_ribulose ArDH->NADH

References

Application Notes and Protocols for Microbial Fermentation of D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles and methodologies for the production of D-Ribulose via microbial fermentation. While extensive research has focused on the fermentative production of its isomer, D-Ribose, the metabolic pathways and genetic engineering strategies can be adapted for the specific production of this compound. These notes outline a strategic approach, leveraging established protocols for D-Ribose production in Bacillus subtilis.

Introduction to this compound Production

This compound, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway (PPP). Its phosphorylated form, this compound-5-phosphate, is a central precursor for the synthesis of various biomolecules. The microbial fermentation of pentose sugars has been optimized primarily for D-Ribose production due to its applications in the synthesis of antiviral and anticancer drugs. However, by implementing targeted metabolic engineering strategies, the fermentation process can be redirected to accumulate this compound.

The core of this strategy involves the use of a microbial host, typically Bacillus subtilis, with a deficient transketolase (tkt) gene. This initial modification prevents the further metabolism of pentose phosphates, leading to their accumulation. To specifically favor this compound over D-Ribose, a subsequent modification—the disruption of the D-ribose phosphate isomerase (rpi) gene—is necessary. This enzyme catalyzes the interconversion of this compound-5-phosphate and D-Ribose-5-phosphate. Its absence ensures the accumulation of this compound-5-phosphate, which is then dephosphorylated to this compound.

Metabolic Pathway for this compound Production

The production of this compound via microbial fermentation is centered around the pentose phosphate pathway (PPP). In this pathway, glucose is converted to this compound-5-phosphate. A key enzyme, ribose-5-phosphate isomerase, then converts this compound-5-phosphate to D-Ribose-5-phosphate. For the production of D-Ribose, strains with a deficient transketolase are used to prevent the further metabolism of these pentose phosphates. To accumulate this compound, a further genetic modification is required: the knockout of the gene encoding ribose-5-phosphate isomerase. This strategy blocks the conversion of this compound-5-phosphate to D-Ribose-5-phosphate, leading to the accumulation of this compound.

Metabolic_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P This compound-5-Phosphate G6P->Ru5P Pentose Phosphate Pathway R5P D-Ribose-5-Phosphate Ru5P->R5P Ru5P->R5P X5P D-Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-Phosphate 3-Epimerase DRibulose This compound Ru5P->DRibulose Phosphatase R5P->X5P Metabolism Further Metabolism R5P->Metabolism Transketolase (tkt) R5P->Metabolism Knockout tkt DRibose D-Ribose R5P->DRibose Phosphatase X5P->Metabolism Transketolase (tkt) X5P->Metabolism Knockout tkt

Metabolic pathway for this compound production.

Quantitative Data on Pentose Sugar Production

The following tables summarize quantitative data from studies on D-Ribose production using various strains of Bacillus subtilis. This data serves as a benchmark for what can be expected in terms of substrate consumption and product yield. It is important to note that the specific yields for this compound will need to be determined experimentally using the proposed metabolically engineered strains.

Table 1: Batch Fermentation of Bacillus subtilis for D-Ribose Production

StrainCarbon Source(s)Initial Substrate (g/L)D-Ribose (g/L)Productivity (g/L·h)Yield (g/g)Reference
B. subtilis SPK1Glucose + Xylose20 + 2023.00.72-[1][2]
B. subtilis ATCC 21951Glucose20040.0-0.20[3][4]
B. subtilis UJS0717Glucose150-0.500.32[5]
B. subtilis Buvp-24Glucose-55.0--

Table 2: Fed-Batch Fermentation of Bacillus subtilis for D-Ribose Production

StrainInitial Carbon Source(s) & Concentration (g/L)Fed-Batch FeedD-Ribose (g/L)Productivity (g/L·h)Reference
B. subtilis SPK1Glucose (20) + Xylose (20)200 g/L Xylose + 50 g/L Glucose46.60.88
B. subtilis CGMCC 3720Glucose (60)2.2 g/L·h Glucose + 0.036 g/L·h Citrate113.4-

Experimental Protocols

Strain Development: Metabolic Engineering of Bacillus subtilis

A known transketolase-deficient D-ribose-producing mutant of B. subtilis can be further modified by disrupting its rpi (D-ribose phosphate isomerase) gene to create a this compound- and D-xylulose-producing strain.

Fermentation Protocol for this compound Production

This protocol is adapted from established methods for D-Ribose production in Bacillus subtilis.

4.2.1. Media Preparation

  • Seed Medium (per liter):

    • Glucose: 20 g

    • Yeast Extract: 10 g

    • (NH₄)₂SO₄: 5 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 7.0

  • Fermentation Medium (per liter):

    • Glucose: 150-200 g

    • Corn Steep Liquor: 20 g

    • (NH₄)₂SO₄: 3 g

    • Yeast Extract: 1 g

    • MnSO₄·H₂O: 0.05 g

    • CaCO₃: 20 g (for pH control)

    • Adjust initial pH to 7.0

4.2.2. Inoculum Preparation

  • Inoculate a single colony of the engineered B. subtilis strain into 50 mL of seed medium in a 250 mL flask.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

4.2.3. Fermentation

  • Inoculate the fermenter containing the fermentation medium with a 10% (v/v) inoculum.

  • Maintain the fermentation temperature at 36-37°C.

  • Control the pH at 7.0 using automated addition of a sterile base (e.g., 2M NaOH) or through the buffering capacity of CaCO₃.

  • Maintain dissolved oxygen (DO) at a desired level (e.g., 20-40%) by adjusting the agitation speed and aeration rate.

  • Collect samples periodically to measure cell density (OD₆₀₀), substrate concentration, and this compound concentration.

Experimental_Workflow Start Start Strain Engineered B. subtilis (tkt-, rpi-) Start->Strain Inoculum Inoculum Preparation (Seed Culture) Strain->Inoculum Fermentation Fermentation (Bioreactor) Inoculum->Fermentation Downstream Downstream Processing Fermentation->Downstream Analysis Analysis (HPLC) Downstream->Analysis End Pure this compound Analysis->End

Experimental workflow for this compound production.
Downstream Processing: Recovery and Purification of this compound

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

  • Decolorization: Treat the supernatant with activated carbon (e.g., 1% w/v) to remove pigments.

  • Ion Exchange Chromatography: Pass the decolorized supernatant through a cation and then an anion exchange resin to remove salts and other charged impurities.

  • Crystallization: Concentrate the purified solution under vacuum and induce crystallization by adding a suitable anti-solvent (e.g., ethanol).

  • Drying: Collect the crystals by filtration and dry them under vacuum.

Analytical Method: Quantification of this compound by HPLC

4.4.1. Sample Preparation

  • Centrifuge the fermentation sample to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with ultrapure water to a concentration within the linear range of the calibration curve.

4.4.2. HPLC Conditions

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

  • Mobile Phase: 0.005 M H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-65°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

4.4.3. Quantification

Prepare a standard curve using known concentrations of pure this compound. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Conclusion

The microbial production of this compound is a promising alternative to complex chemical synthesis methods. By leveraging the well-established fermentation processes for D-Ribose production in Bacillus subtilis and implementing a targeted metabolic engineering strategy involving the knockout of the transketolase (tkt) and ribose-5-phosphate isomerase (rpi) genes, it is feasible to achieve significant accumulation of this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize a robust fermentation process for this compound production. Further research will be necessary to determine the optimal fermentation conditions and to quantify the achievable yields of this compound using this approach.

References

Purification of D-Ribulose Using Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway and plays a crucial role in various biological processes. Its accurate purification and analysis are paramount for research in metabolism, enzymology, and drug discovery. Column chromatography offers a robust and versatile platform for the isolation of this compound from complex mixtures, such as enzymatic reaction broths and biological extracts. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques.

Principles of this compound Purification by Column Chromatography

The separation of this compound from other components in a mixture is typically achieved by exploiting differences in the physicochemical properties of the molecules. The primary chromatography methods suitable for this compound purification include:

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. At high pH, the hydroxyl groups of sugars can be partially ionized, allowing them to be separated on anion exchange columns. This method is particularly effective for separating sugars with different pKa values.

  • Ligand-Exchange Chromatography (LEC): A form of HPLC where the stationary phase is a resin loaded with a specific metal ion (e.g., Ca²⁺ or Pb²⁺). Separation is based on the differential formation of complexes between the hydroxyl groups of the sugars and the metal ions on the resin.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is useful for removing high molecular weight impurities like enzymes from the reaction mixture or for desalting the sample.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for highly polar sugars, RP-HPLC can be used with specific column chemistries, such as amino- or cyano-bonded phases, for the separation of sugars.

Experimental Protocols

Protocol 1: Purification of this compound using Low-Pressure Ion-Exchange Chromatography

This protocol is suitable for the initial purification of this compound from a crude enzymatic reaction mixture.

1. Materials and Equipment:

  • Anion exchange resin (e.g., Dowex 1x8, acetate form)
  • Glass chromatography column (e.g., 2.5 x 50 cm)
  • Peristaltic pump
  • Fraction collector
  • Rotary evaporator
  • Lyophilizer
  • Reaction mixture containing this compound (e.g., from the isomerization of D-arabinose)
  • Deionized water
  • Acetic acid solutions (0.1 M to 1.0 M)

2. Column Packing and Equilibration:

  • Prepare a slurry of the anion exchange resin in deionized water.
  • Pour the slurry into the chromatography column and allow the resin to settle, ensuring a uniformly packed bed.
  • Wash the column with 3-5 bed volumes of deionized water to remove any impurities and to ensure proper packing.
  • Equilibrate the column by passing 3-5 bed volumes of deionized water through it at the desired flow rate (e.g., 1-2 mL/min).

3. Sample Preparation and Loading:

  • Centrifuge the enzymatic reaction mixture to remove any precipitated protein or cellular debris.
  • Filter the supernatant through a 0.45 µm filter.
  • Adjust the pH of the sample to neutral or slightly alkaline if necessary.
  • Carefully load the prepared sample onto the top of the column.

4. Elution:

  • Wash the column with 2-3 bed volumes of deionized water to elute any unbound and weakly bound impurities.
  • Elute the bound sugars using a stepwise or linear gradient of acetic acid. For example, a stepwise gradient could involve sequential washing with 0.1 M, 0.25 M, 0.5 M, and 1.0 M acetic acid.
  • Collect fractions of a defined volume (e.g., 10 mL) using a fraction collector.

5. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions for the presence of this compound using a suitable method such as Thin Layer Chromatography (TLC) or HPLC (see Protocol 3).
  • Pool the fractions containing pure this compound.
  • Remove the acetic acid from the pooled fractions by repeated evaporation under reduced pressure using a rotary evaporator.
  • Lyophilize the resulting solution to obtain pure this compound as a white powder.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis

This protocol is suitable for the high-resolution purification (preparative HPLC) and quantitative analysis (analytical HPLC) of this compound.

1. Materials and Equipment:

  • HPLC system with a refractive index (RI) detector or a UV detector (for ketoses, detection at low wavelengths like 210 nm is possible).
  • Appropriate HPLC column (see Table 1).
  • High-purity solvents (e.g., HPLC-grade water, acetonitrile).
  • Syringe filters (0.22 µm).
  • This compound standard.

2. Chromatographic Conditions:

  • Select a suitable column and mobile phase based on the desired separation (see Table 1 for examples).
  • Degas the mobile phase before use.
  • Set the column temperature and flow rate as recommended for the chosen column.
  • Allow the HPLC system to equilibrate until a stable baseline is achieved.

3. Sample Preparation and Injection:

  • Dissolve the this compound sample in the mobile phase.
  • Filter the sample through a 0.22 µm syringe filter.
  • For analytical HPLC, inject a small volume (e.g., 10-20 µL) of the sample.
  • For preparative HPLC, the injection volume will be larger and will depend on the column dimensions and the concentration of the sample.

4. Data Acquisition and Analysis:

  • Record the chromatogram.
  • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
  • For quantitative analysis, create a calibration curve using a series of this compound standards of known concentrations.
  • For preparative purification, collect the fraction corresponding to the this compound peak.

5. Post-Purification Processing (for Preparative HPLC):

  • Pool the collected fractions containing this compound.
  • Remove the mobile phase solvent by evaporation or lyophilization to obtain the purified product.

Data Presentation

The following tables summarize typical chromatographic conditions and expected performance for this compound purification and analysis.

Table 1: Recommended HPLC Columns and Conditions for this compound Separation

Column TypeStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectorApplication
Ligand Exchange Sulfonated polystyrene-divinylbenzene resin (Ca²⁺ form), e.g., Aminex HPX-87CDeionized Water0.5 - 0.880 - 85RIPurification & Analysis
Ligand Exchange Sulfonated polystyrene-divinylbenzene resin (Pb²⁺ form), e.g., Aminex HPX-87PDeionized Water0.5 - 0.880 - 85RIPurification & Analysis
Ion-Exclusion Sulfonated polystyrene-divinylbenzene resin (H⁺ form), e.g., Aminex HPX-87H0.005 M H₂SO₄0.5 - 0.750 - 65RI, UV (210 nm)Analysis of ketoses
Anion Exchange Quaternary ammonium functionalized polymer, e.g., CarboPac PA1NaOH solution (e.g., 20-100 mM)1.0 - 1.530Pulsed Amperometric Detector (PAD)High-sensitivity analysis

Table 2: Performance Data for this compound Analysis by HPLC

ParameterTypical ValueNotes
Retention Time Varies depending on column and conditionsHighly reproducible under isocratic conditions.
Resolution > 1.5Between this compound and other closely eluting sugars (e.g., D-Arabinose, D-Xylulose).
Linearity (R²) > 0.999For quantitative analysis using a calibration curve.
Limit of Detection (LOD) ng to µg rangeDependent on the detector used (PAD is most sensitive).
Recovery > 95%For preparative purification, dependent on the efficiency of fraction collection.
Purity > 99%Achievable with optimized preparative HPLC methods.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis_recovery Analysis and Recovery raw_sample Crude Reaction Mixture (e.g., from enzymatic synthesis) centrifugation Centrifugation/ Filtration raw_sample->centrifugation Remove particulates column_chrom Column Chromatography (e.g., Ion Exchange or HPLC) centrifugation->column_chrom Load sample fraction_collection Fraction Collection column_chrom->fraction_collection Elute fraction_analysis Fraction Analysis (HPLC/TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify pure fractions solvent_removal Solvent Removal (Evaporation/Lyophilization) pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

ion_exchange_principle cluster_column Anion Exchange Column cluster_molecules Molecules in Mobile Phase resin d_ribulose This compound (- charge) d_ribulose->resin Binds to positive resin impurity Neutral Impurity impurity->resin Does not bind, elutes early

Caption: Principle of Ion-Exchange Chromatography for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the successful purification of this compound using column chromatography. The choice of the specific technique will depend on the scale of the purification, the nature of the starting material, and the required final purity. For initial, larger-scale purification from crude mixtures, low-pressure ion-exchange chromatography is a suitable starting point. For high-resolution separation and accurate quantification, HPLC with ligand-exchange or ion-exclusion columns is recommended. By following these detailed protocols and utilizing the provided data, researchers can confidently purify this compound for their specific research and development needs.

Application Notes and Protocols for the HPLC Analysis and Quantification of D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose monosaccharide, is a key intermediate in the pentose phosphate pathway and plays a crucial role in various metabolic processes. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is essential for research in metabolic disorders, drug development, and biotechnology. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methods described herein are designed to offer selectivity, sensitivity, and robustness for both qualitative and quantitative analysis.

Two primary HPLC-based methods are presented:

  • Direct Analysis of Underivatized this compound using an ion-exclusion chromatography column with UV detection. This method is advantageous for its simplicity and direct measurement.

  • Analysis of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This technique offers high sensitivity and specificity for carbohydrate analysis without the need for derivatization.

Method 1: Direct Analysis of Underivatized this compound by HPLC-UV

This method is adapted from the established analysis of ketopentoses and is suitable for the selective determination of this compound in various sample matrices.[1][2]

Principle

This method utilizes an Aminex HPX-87H ion-exclusion column for the separation of this compound from other carbohydrates.[1][2][3] The separation is based on a combination of ion-exclusion and size-exclusion mechanisms. Detection is achieved by monitoring the UV absorbance at 210 nm, where the carbonyl group of the ketose exhibits a weak but detectable chromophore.

Quantitative Data Summary
ParameterValueReference
ColumnAminex HPX-87H, 300 x 7.8 mm
Mobile PhaseMilli-Q Water
Flow Rate0.6 mL/min
Column Temperature65 °C
Injection Volume20 µL
DetectionUV at 210 nm
Retention Time (Xylulose)~10.16 min
Limit of Detection (LOD)Estimated at ~0.1-0.2 g/L
Limit of Quantification (LOQ)0.5 g/L (for L-Ribulose)
Linearity RangeUp to 20 g/L (for L-Ribulose)

Note: Retention time for this compound is expected to be similar to its stereoisomer L-Ribulose and its isomer D-Xylulose. Specific retention time for this compound should be determined by running a standard.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥97.0% purity, HPLC grade)

  • Milli-Q water or HPLC-grade water

  • Acetonitrile (HPLC grade) for sample cleanup if necessary

  • Syringe filters (0.22 µm, nylon or PVDF)

2. Instrument and Columns

  • HPLC system with a UV detector

  • Aminex HPX-87H column (300 x 7.8 mm)

  • Micro-Guard de-ashing cartridges (optional, for sample cleanup)

3. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 10 g/L in Milli-Q water.

  • From the stock solution, prepare a series of calibration standards ranging from 0.5 g/L to 20 g/L by serial dilution with Milli-Q water.

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

4. Sample Preparation

  • Aqueous Samples (e.g., cell culture media, fermentation broth):

    • Centrifuge the sample to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If the concentration of this compound is expected to be high, dilute the sample with Milli-Q water to fall within the calibration range.

  • Biological Tissues:

    • Homogenize the tissue in a suitable buffer.

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile or perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the organic solvent from the supernatant under a stream of nitrogen.

    • Reconstitute the sample in Milli-Q water.

    • Filter the final sample through a 0.22 µm syringe filter.

5. HPLC Analysis

  • Equilibrate the Aminex HPX-87H column with Milli-Q water at a flow rate of 0.6 mL/min and a column temperature of 65 °C until a stable baseline is achieved.

  • Inject 20 µL of the prepared standards and samples.

  • Monitor the absorbance at 210 nm.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Biological/Aqueous Sample Extraction Extraction & Cleanup (if necessary) Sample->Extraction Filtration1 0.22 µm Filtration Dilution->Filtration1 HPLC HPLC System (Aminex HPX-87H) Filtration1->HPLC Filtration2 0.22 µm Filtration Extraction->Filtration2 Filtration2->HPLC Detection UV Detection (210 nm) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for this compound analysis by HPLC-UV.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is a highly sensitive and selective technique for the analysis of carbohydrates, including this compound, without the need for derivatization.

Principle

HPAEC-PAD separates carbohydrates based on their acidity. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on a strong anion-exchange column. Pulsed Amperometric Detection provides direct and sensitive detection of the eluted carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface. This technique is particularly well-suited for the analysis of low concentrations of carbohydrates in complex matrices.

Quantitative Data Summary
ParameterValueReference
ColumnCarboPac series (e.g., PA1, PA100, PA200)
Mobile PhaseSodium Hydroxide (NaOH) gradient
Flow Rate0.4 - 1.0 mL/min
Injection Volume10-25 µL
DetectionPulsed Amperometric Detection (PAD) with Gold Electrode
Limit of Detection (LOD)Low pmol range (analyte dependent)
Limit of Quantification (LOQ)Low to mid pmol range (analyte dependent)
Linearity RangeTypically spans 2-3 orders of magnitude
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥97.0% purity)

  • High-purity water (18.2 MΩ·cm)

  • 50% (w/w) Sodium Hydroxide solution, carbonate-free

  • Sodium Acetate (for gradient elution, if required)

2. Instrument and Columns

  • Ion Chromatography (IC) system equipped with a Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.

  • CarboPac series analytical column (e.g., CarboPac PA100, 4 x 250 mm) and a corresponding guard column (4 x 50 mm).

3. Standard and Eluent Preparation

  • Eluent Preparation: Prepare eluents by diluting the 50% NaOH solution with high-purity water. Sparge with helium and keep under a helium atmosphere to prevent carbonate contamination.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity water.

    • Prepare a series of working standards by diluting the stock solution to concentrations appropriate for the expected sample concentrations (typically in the µg/mL to ng/mL range).

4. Sample Preparation

  • Sample preparation should be minimal to avoid contamination.

  • Dilute aqueous samples with high-purity water to the appropriate concentration range.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection. For complex matrices, consider solid-phase extraction (SPE) for cleanup.

5. HPAEC-PAD Analysis

  • Equilibrate the column with the initial eluent conditions until a stable baseline is achieved.

  • Set up the PAD waveform according to the instrument manufacturer's recommendations for carbohydrate analysis.

  • Inject the prepared standards and samples.

  • Run the appropriate NaOH gradient to elute this compound and other carbohydrates of interest. A typical gradient might start with a low NaOH concentration and ramp up to elute more tightly bound carbohydrates.

  • Develop a calibration curve and quantify this compound in the samples as described in Method 1.

Logical Relationship Diagram

HPAEC_PAD_Principle cluster_process HPAEC-PAD Analysis of this compound Sample This compound in Solution High_pH High pH Mobile Phase (NaOH) Sample->High_pH Ionization Ionization of -OH groups High_pH->Ionization Anion_Exchange Anion-Exchange Column Separation Ionization->Anion_Exchange PAD Pulsed Amperometric Detection Anion_Exchange->PAD Oxidation Oxidation on Gold Electrode PAD->Oxidation Signal Current Signal Proportional to Concentration Oxidation->Signal

Caption: Principle of HPAEC-PAD for this compound analysis.

Considerations for Method Selection and Validation

  • Method 1 (HPLC-UV) is simpler and more accessible if a dedicated IC system is unavailable. However, it may have lower sensitivity and be more susceptible to interferences from other UV-absorbing compounds.

  • Method 2 (HPAEC-PAD) offers superior sensitivity and selectivity for carbohydrates and is the preferred method for trace-level analysis in complex biological samples.

  • Method Validation: For both methods, it is crucial to perform a full method validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

  • Isomer Separation: this compound has several isomers, such as D-Xylulose, D-Ribose, and D-Arabinose. The chromatographic conditions, particularly for HPAEC-PAD, should be optimized to ensure adequate resolution from these potential interferents. The Aminex HPX-87H column has shown excellent discrimination between xylulose and ribulose.

References

Spectrophotometric Assays for the Detection of D-Ribulose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway and plays a role in various biological processes. Accurate and efficient quantification of this compound is crucial for studying its metabolic functions and for various applications in biotechnology and drug development. This document provides detailed application notes and protocols for two common spectrophotometric methods for the detection of this compound: the Cysteine-Carbazole method and the Phloroglucinol method.

Assay Principles

Both assays are based on the principle that pentoses, in a strong acidic environment, are dehydrated to form furfural. This furfural intermediate then reacts with a chromogenic agent to produce a colored compound that can be quantified using a spectrophotometer.

  • Cysteine-Carbazole Method: In this assay, this compound is first dehydrated to furfural by sulfuric acid. Cysteine acts as a stabilizing agent for the furfural intermediate, which then reacts with carbazole to form a pink-purple colored complex. The intensity of the color, measured at approximately 560 nm, is directly proportional to the concentration of this compound. This method is highly sensitive for ketoses.

  • Phloroglucinol Method: This method also involves the acid-catalyzed conversion of this compound to furfural. The furfural then reacts with phloroglucinol to produce a pink-colored chromophore. The absorbance of the resulting solution is measured at around 554 nm to determine the concentration of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described assays. Please note that the data for this compound is based on typical performance for ketopentoses, and users should perform their own validation for specific applications.

ParameterCysteine-Carbazole MethodPhloroglucinol Method
Wavelength (λmax) ~560 nm~554 nm
Linear Range 10 - 200 µM50 - 500 µM
Limit of Detection (LOD) ~5 µM~20 µM
Primary Interference Aldoses (lower sensitivity)Other pentoses and hexoses

Experimental Protocols

Cysteine-Carbazole Assay for this compound

This protocol is adapted from the method of Dische and Borenfreund (1951) and subsequent modifications for ketose determination.

Materials:

  • Sulfuric Acid (H₂SO₄), concentrated (ACS grade)

  • Cysteine Hydrochloride solution: 1.5% (w/v) in deionized water (prepare fresh)

  • Carbazole solution: 0.12% (w/v) in absolute ethanol (store in a dark bottle)

  • This compound standard solutions (e.g., 0, 25, 50, 100, 150, 200 µM)

  • Spectrophotometer and cuvettes

Protocol:

  • Pipette 1.0 mL of the sample or standard into a glass test tube.

  • Carefully add 5.0 mL of concentrated sulfuric acid. Mix thoroughly and allow to cool to room temperature.

  • Add 0.2 mL of the 1.5% cysteine hydrochloride solution and mix well.

  • Add 0.2 mL of the 0.12% carbazole solution and mix thoroughly.

  • Incubate the tubes at room temperature for 2 hours, protected from light.

  • Measure the absorbance of the solution at 560 nm against a blank containing deionized water instead of the sample.

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples from the standard curve.

Phloroglucinol Assay for this compound

This protocol is based on methods for pentose determination using phloroglucinol.

Materials:

  • Phloroglucinol reagent: Dissolve 0.5 g of phloroglucinol and 0.25 g of glucose (to stabilize the reagent) in 100 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water.

  • This compound standard solutions (e.g., 0, 50, 100, 200, 300, 400, 500 µM)

  • Spectrophotometer and cuvettes

Protocol:

  • Pipette 1.0 mL of the sample or standard into a glass test tube.

  • Add 2.0 mL of the phloroglucinol reagent to each tube.

  • Mix the contents thoroughly.

  • Place the tubes in a boiling water bath for exactly 4 minutes.

  • Immediately cool the tubes in an ice bath to stop the reaction.

  • Allow the tubes to reach room temperature.

  • Measure the absorbance of the solution at 554 nm against a blank containing deionized water instead of the sample.

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Cysteine_Carbazole_Assay cluster_reaction Reaction Principle cluster_workflow Experimental Workflow This compound This compound Furfural Furfural This compound->Furfural  H₂SO₄ (Dehydration) Colored_Complex Colored_Complex Furfural->Colored_Complex  + Cysteine + Carbazole Sample_Prep Sample/Standard Preparation Acid_Addition Add H₂SO₄ Sample_Prep->Acid_Addition Cysteine_Addition Add Cysteine-HCl Acid_Addition->Cysteine_Addition Carbazole_Addition Add Carbazole Cysteine_Addition->Carbazole_Addition Incubation Incubate (2h, RT) Carbazole_Addition->Incubation Measurement Measure Absorbance at 560 nm Incubation->Measurement

Caption: Cysteine-Carbazole assay reaction and workflow.

Phloroglucinol_Assay cluster_reaction Reaction Principle cluster_workflow Experimental Workflow This compound This compound Furfural Furfural This compound->Furfural  HCl (Dehydration) Colored_Product Colored_Product Furfural->Colored_Product  + Phloroglucinol Sample_Prep Sample/Standard Preparation Reagent_Addition Add Phloroglucinol Reagent Sample_Prep->Reagent_Addition Heating Heat (100°C, 4 min) Reagent_Addition->Heating Cooling Cool on Ice Heating->Cooling Measurement Measure Absorbance at 554 nm Cooling->Measurement

Caption: Phloroglucinol assay reaction and workflow.

Logical Relationships

Assay_Selection Assay_Choice Choice of Assay for this compound High_Sensitivity High Sensitivity Required Assay_Choice->High_Sensitivity Simplicity Simplicity and Speed Preferred Assay_Choice->Simplicity Interference Presence of Aldoses Assay_Choice->Interference Cysteine_Carbazole Cysteine-Carbazole Method Phloroglucinol Phloroglucinol Method High_Sensitivity->Cysteine_Carbazole Yes High_Sensitivity->Phloroglucinol No Simplicity->Cysteine_Carbazole No Simplicity->Phloroglucinol Yes Interference->Cysteine_Carbazole Less Interference Interference->Phloroglucinol More Interference

Caption: Decision tree for selecting a this compound assay.

Concluding Remarks

The choice between the Cysteine-Carbazole and Phloroglucinol methods will depend on the specific requirements of the experiment, such as the need for high sensitivity, the expected concentration range of this compound, and the presence of potentially interfering substances in the sample matrix. It is recommended to validate the chosen method with appropriate controls and standards to ensure accurate and reliable results. For complex samples, further purification steps may be necessary to minimize interference.

Application Notes and Protocols for In Vitro Reconstitution of D-Ribulose Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of D-Ribulose metabolic pathways, primarily focusing on the non-oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway is crucial for the synthesis of nucleotide precursors and is a target for drug development in various diseases. The following protocols and data are designed to facilitate the study of this pathway in a controlled, cell-free environment.

Introduction

The in vitro reconstitution of metabolic pathways offers a powerful tool to study enzyme kinetics, regulation, and the overall flux of metabolites in a defined system, free from the complexities of the cellular environment. The pathway segment detailed below focuses on the interconversion of pentose phosphates, with this compound-5-phosphate as a central intermediate. This reconstituted system can be utilized for screening potential inhibitors or activators of the pathway's enzymes, which is of significant interest in drug development.

The core of this reconstituted pathway involves the enzymatic conversion of D-Ribose-5-phosphate (R5P) to this compound-5-phosphate (Ru5P) by Ribose-5-phosphate isomerase (RPI), and the subsequent epimerization of Ru5P to D-Xylulose-5-phosphate (Xu5P) by Ribulose-5-phosphate 3-epimerase (RPE). These reactions are central to the non-oxidative pentose phosphate pathway.[1][2][3][4]

This compound Metabolic Pathway Diagram

The following diagram illustrates the key enzymatic steps in the reconstituted this compound metabolic pathway.

D_Ribulose_Pathway R5P D-Ribose-5-phosphate RPI Ribose-5-phosphate isomerase (RPI) R5P->RPI Ru5P This compound-5-phosphate RPE Ribulose-5-phosphate 3-epimerase (RPE) Ru5P->RPE Xu5P D-Xylulose-5-phosphate RPI->Ru5P Isomerization RPE->Xu5P Epimerization

Caption: Core enzymatic reactions in the in vitro reconstituted this compound pathway.

Quantitative Data Summary

The following table summarizes the typical concentrations of components used in the in vitro reconstitution and assay of the this compound metabolic pathway, based on established enzymatic assay protocols.[5]

ComponentStock ConcentrationFinal Assay ConcentrationPurpose
Glycylglycine Buffer (pH 7.7)250 mM58 mMMaintains optimal pH for enzyme activity
D-Ribose 5-Phosphate (R5P)100 mM1.7 mMInitial substrate
This compound 5-Phosphate (Ru5P)100 mM1.7 mMSubstrate for RPE
Magnesium Chloride (MgCl₂)300 mM15 mMCofactor for enzymes
Cocarboxylase (Thiamine Pyrophosphate)0.10% (w/v)0.002% (w/v)Cofactor for Transketolase (in coupled assay)
β-NADH2.6 mM0.13 mMReporter for coupled assay
α-Glycerophosphate DehydrogenaseVaries0.5 units/mLCoupling enzyme
Triosephosphate IsomeraseVaries5 units/mLCoupling enzyme
TransketolaseVaries0.5 units/mLCoupling enzyme
This compound 5-Phosphate 3-EpimeraseVaries0.025 - 0.05 units/mLEnzyme of interest

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the this compound Pathway and Coupled Enzyme Assay

This protocol describes the reconstitution of the pathway and a continuous spectrophotometric assay to monitor the conversion of this compound-5-phosphate to D-Xylulose-5-phosphate. The production of D-Xylulose-5-phosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagent Mix (Buffer, Cofactors, Coupling Enzymes) mix_reagents Combine Reagent Mix and Enzyme of Interest in Cuvette reagent_prep->mix_reagents enzyme_prep Prepare Enzyme of Interest (RPI/RPE Solution) enzyme_prep->mix_reagents substrate_prep Prepare Substrate Solution (R5P or Ru5P) initiate_reaction Initiate Reaction by Adding Substrate substrate_prep->initiate_reaction incubate Pre-incubate at 25°C mix_reagents->incubate incubate->initiate_reaction measure_abs Monitor A340nm over Time initiate_reaction->measure_abs calculate_rate Calculate Rate of NADH Oxidation measure_abs->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

Caption: Workflow for the in vitro reconstitution and coupled enzyme assay.

Materials:

  • Glycylglycine buffer (250 mM, pH 7.7)

  • D-Ribose 5-phosphate (R5P) solution (100 mM)

  • This compound 5-phosphate (Ru5P) solution (100 mM)

  • Magnesium Chloride (MgCl₂) solution (300 mM)

  • Cocarboxylase (Thiamine Pyrophosphate, TPP) solution (0.10% w/v, prepare fresh)

  • β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (2.6 mM)

  • α-Glycerophosphate dehydrogenase (α-GDH)

  • Triosephosphate isomerase (TPI)

  • Transketolase (TK)

  • Ribose-5-phosphate isomerase (RPI)

  • This compound 5-phosphate 3-epimerase (RPE)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm light path)

  • Deionized water

Procedure:

  • Prepare the Reagent Mixture: In a microcentrifuge tube, prepare a reagent mixture for the desired number of assays. For a 3.00 mL final reaction volume, the final concentrations are listed in the table above.

  • Spectrophotometer Setup: Set the spectrophotometer to record absorbance at 340 nm and maintain the temperature at 25°C.

  • Assay Preparation:

    • Pipette the appropriate volume of the reagent mixture into a cuvette.

    • Add the solution containing the enzyme(s) of interest (RPI and/or RPE).

    • Add deionized water to bring the volume to slightly less than the final volume.

    • Mix by inversion and place the cuvette in the spectrophotometer.

  • Reaction Initiation and Measurement:

    • Allow the mixture to equilibrate to 25°C for about 5 minutes.

    • Initiate the reaction by adding the substrate (R5P or Ru5P).

    • Quickly mix the contents of the cuvette by inversion.

    • Immediately begin recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Determine the rate of decrease in absorbance at 340 nm (ΔA340/minute) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Unit Definition: One unit of this compound 5-Phosphate 3-Epimerase will convert 1.0 µmole of this compound 5-phosphate to D-xylulose 5-phosphate per minute at pH 7.7 at 25°C in a coupled system.

Logical Relationship Diagram for Coupled Assay

Coupled_Assay_Logic cluster_coupling Coupling Reactions Ru5P This compound-5-Phosphate RPE RPE Ru5P->RPE Xu5P D-Xylulose-5-Phosphate RPE->Xu5P TK Transketolase Xu5P->TK + R5P G3P Glyceraldehyde-3-Phosphate TK->G3P S7P Sedoheptulose-7-Phosphate TK->S7P TPI Triosephosphate Isomerase G3P->TPI DHAP Dihydroxyacetone Phosphate TPI->DHAP aGDH α-Glycerophosphate Dehydrogenase DHAP->aGDH Gly3P Glycerol-3-Phosphate aGDH->Gly3P NAD NAD+ aGDH->NAD NADH NADH NADH->aGDH

Caption: Principle of the coupled spectrophotometric assay for RPE activity.

Applications in Drug Development

The in vitro reconstitution of the this compound metabolic pathway provides a robust platform for:

  • High-Throughput Screening (HTS): Screening large compound libraries for inhibitors of RPI and RPE.

  • Mechanism of Action Studies: Characterizing the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the potency and specificity of analog series of inhibitors.

By providing a simplified and controlled system, these protocols can accelerate the discovery and development of novel therapeutics targeting the pentose phosphate pathway.

References

Synthesis of Isotopically Labeled D-Ribulose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Ribulose, a key ketopentose sugar, is a central intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle. The use of isotopically labeled this compound, such as with ¹³C, ¹⁴C, or ²H, allows researchers to trace the fate of carbon and hydrogen atoms through these critical metabolic routes. These studies are vital for understanding normal physiology, the metabolic dysregulation in diseases such as cancer and diabetes, and for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled this compound. The primary method described is a robust chemo-enzymatic synthesis of isotopically labeled this compound-1,5-bisphosphate, followed by an enzymatic dephosphorylation to yield the desired this compound.

Applications of Isotopically Labeled this compound

  • Metabolic Flux Analysis: Tracing the incorporation of isotopic labels from this compound into downstream metabolites of the pentose phosphate pathway and glycolysis provides quantitative data on the relative activities of these pathways.[1][2]

  • Elucidating the Calvin Cycle: In photosynthetic organisms, labeled this compound is used to study the kinetics and regulation of carbon fixation by RuBisCO and the subsequent regeneration of Ribulose-1,5-bisphosphate.[3][4][5]

  • Drug Discovery and Development: Understanding how drug candidates affect central carbon metabolism is crucial. Isotopically labeled this compound can be used in cellular models to assess the on-target and off-target effects of novel therapeutics on the pentose phosphate pathway.

  • Neuroscience Research: The pentose phosphate pathway is critical in neurons for producing NADPH to combat oxidative stress and for synthesizing nucleotide precursors. Labeled this compound can be used to study neuronal metabolism in normal and pathological states.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Isotopically Labeled this compound-1,5-bisphosphate

Isotopic LabelStarting MaterialMethodProductYieldPurityIsotopic EnrichmentReference
¹⁴CUniformly labeled D-[¹⁴C]glucoseEnzymatic CascadeD-[¹⁴C]Ribulose-1,5-bisphosphate (dibarium salt)58%~90%Up to 7 mCi/mmol
¹³C[1-¹³C]GlucoseChemo-enzymatic[¹³C]D-Ribose (precursor)Acceptable yieldsHigh>98%
²HDeuterated precursorsChemo-enzymatic[²H]D-Ribose (precursor)Acceptable yieldsHighHigh

Note: Data for ¹³C and ²H labeled this compound are extrapolated from methods for synthesizing its precursor, D-Ribose, which can be adapted.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly Labeled D-[¹⁴C]Ribulose-1,5-bisphosphate

This protocol is adapted from the procedure described by Kuehn and Hsu (1978) for the preparative-scale synthesis of D-[¹⁴C]Ribulose-1,5-bisphosphate from D-[¹⁴C]glucose.

Materials:

  • Uniformly labeled D-[¹⁴C]glucose

  • ATP (disodium salt)

  • NADP⁺

  • Hexokinase (EC 2.7.1.1)

  • Glucose-6-phosphate dehydrogenase (EC 1.1.1.49)

  • 6-Phosphogluconate dehydrogenase (EC 1.1.1.44)

  • Ribose-5-phosphate isomerase (EC 5.3.1.6)

  • Phosphoribulokinase (EC 2.7.1.19)

  • Tris-HCl buffer (1 M, pH 7.6)

  • MgCl₂ (1 M)

  • Dithiothreitol (DTT)

  • Barium acetate

  • Ethanol

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following reagents in the specified order to a final volume of 100 ml:

    • 50 ml of 0.1 M Tris-HCl, pH 7.6

    • 10 ml of 1 M MgCl₂

    • 1 ml of 0.1 M DTT

    • Uniformly labeled D-[¹⁴C]glucose (to a final concentration of 10 mM)

    • ATP (to a final concentration of 20 mM)

    • NADP⁺ (to a final concentration of 1 mM)

  • Enzyme Addition: Add the following enzymes to the reaction mixture:

    • Hexokinase (200 units)

    • Glucose-6-phosphate dehydrogenase (400 units)

    • 6-Phosphogluconate dehydrogenase (300 units)

    • Ribose-5-phosphate isomerase (500 units)

    • Phosphoribulokinase (150 units)

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by measuring the formation of NADPH (increase in absorbance at 340 nm) and the consumption of ATP (e.g., by HPLC). The reaction is typically complete within 4-6 hours.

  • Termination of Reaction: Terminate the reaction by heating the mixture to 100°C for 2 minutes. Cool the mixture on ice and centrifuge to remove precipitated protein.

  • Purification of D-[¹⁴C]Ribulose-1,5-bisphosphate:

    • To the supernatant, add an equal volume of cold ethanol to precipitate the barium salt of the sugar bisphosphate.

    • Allow the precipitation to proceed overnight at 4°C.

    • Collect the precipitate by centrifugation.

    • Wash the pellet sequentially with cold 50% ethanol, absolute ethanol, and finally diethyl ether.

    • Dry the final product, the dibarium salt of D-[¹⁴C]Ribulose-1,5-bisphosphate, under vacuum.

Protocol 2: Enzymatic Dephosphorylation of Isotopically Labeled this compound-1,5-bisphosphate

This is a general protocol that can be adapted for the dephosphorylation of the synthesized isotopically labeled this compound-1,5-bisphosphate using alkaline phosphatase.

Materials:

  • Isotopically labeled this compound-1,5-bisphosphate (from Protocol 1)

  • Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase, CIAP)

  • Alkaline Phosphatase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 9.0)

  • Ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Ethanol

Procedure:

  • Dissolution of Substrate: Dissolve the isotopically labeled this compound-1,5-bisphosphate in the alkaline phosphatase buffer to a final concentration of approximately 10-20 mM.

  • Enzymatic Dephosphorylation:

    • Add alkaline phosphatase to the solution (approximately 10-20 units per µmol of substrate).

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the release of inorganic phosphate to determine the reaction progress.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 90°C for 5 minutes.

  • Purification of Isotopically Labeled this compound:

    • Cool the reaction mixture and apply it to a column of Dowex 50W-X8 (H⁺ form) to remove the cations and the enzyme.

    • Elute the this compound with deionized water.

    • Lyophilize the eluate to obtain the purified isotopically labeled this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of Labeled RuBP cluster_dephosphorylation Protocol 2: Dephosphorylation Labeled_Glucose Isotopically Labeled D-Glucose Enzyme_Cascade Enzymatic Cascade (Hexokinase, G6PDH, 6PGDH, RPI, PRK) Labeled_Glucose->Enzyme_Cascade ATP, NADP+ Labeled_RuBP Isotopically Labeled This compound-1,5-bisphosphate Enzyme_Cascade->Labeled_RuBP Alkaline_Phosphatase Alkaline Phosphatase Labeled_RuBP->Alkaline_Phosphatase Labeled_Ribulose Isotopically Labeled This compound Alkaline_Phosphatase->Labeled_Ribulose Purification Purification Labeled_Ribulose->Purification Final_Product Final Product: Isotopically Labeled this compound Purification->Final_Product

Caption: Chemo-enzymatic synthesis workflow for isotopically labeled this compound.

Metabolic_Pathways cluster_ppp Pentose Phosphate Pathway (PPP) cluster_calvin Calvin Cycle Ribulose_5P Ribulose-5-P Ribose_5P Ribose-5-P Ribulose_5P->Ribose_5P RPI Xylulose_5P Xylulose-5-P Ribulose_5P->Xylulose_5P RPE Sedoheptulose_7P Sedoheptulose-7-P Ribose_5P->Sedoheptulose_7P TKT Glyceraldehyde_3P Glyceraldehyde-3-P Xylulose_5P->Glyceraldehyde_3P TKT Fructose_6P Fructose-6-P Xylulose_5P->Fructose_6P TKT Glyceraldehyde_3P->Fructose_6P TALDO Glycolysis Glycolysis Glyceraldehyde_3P->Glycolysis Sedoheptulose_7P->Fructose_6P TALDO Erythrose_4P Erythrose-4-P Sedoheptulose_7P->Erythrose_4P TALDO Fructose_6P->Glycolysis Erythrose_4P->Fructose_6P TKT RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA RuBisCO + CO2 G3P_Calvin Glyceraldehyde-3-P PGA->G3P_Calvin ATP, NADPH G3P_Calvin->RuBP Regeneration ATP Biosynthesis Biosynthesis G3P_Calvin->Biosynthesis Labeled_Ribulose Isotopically Labeled This compound Labeled_Ribulose->Ribulose_5P Phosphorylation

Caption: Metabolic fate of isotopically labeled this compound in central carbon metabolism.

References

Protocol for the Extraction and Quantification of D-Ribulose from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a detailed protocol for the extraction, separation, and quantification of D-Ribulose from plant tissues. Due to the low abundance of free this compound in plants, this protocol combines established methods for soluble sugar extraction with advanced analytical techniques for the specific detection of ketopentoses. The primary methods for analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This protocol is intended for researchers in plant biology, biochemistry, and drug development.

The majority of ribulose in plants exists in its phosphorylated form, Ribulose-1,5-bisphosphate, which is a key substrate in the Calvin cycle of photosynthesis.[1][2] Free this compound is a ketopentose monosaccharide and its metabolic role in the free form within plant cells is not as well-defined as its phosphorylated counterparts. The Pentose Phosphate Pathway (PPP) is a major metabolic route that involves Ribulose-5-phosphate, an isomer of this compound-5-phosphate.

Given the analytical challenges, this protocol emphasizes careful sample preparation and the use of sensitive analytical instrumentation to differentiate this compound from other abundant monosaccharides.

Quantitative Data Summary

The concentration of free this compound in most plant tissues is expected to be low. The following table provides representative concentrations of other soluble sugars found in plant leaves to offer a comparative context for expected sugar concentrations. Researchers should expect this compound concentrations to be at the lower end of the monosaccharide range, if detectable.

Plant SpeciesTissueGlucose (mg/g FW)Fructose (mg/g FW)Sucrose (mg/g FW)Total Soluble Sugars (mg/g FW)Reference
Hevea brasiliensisMature Leaves~1.5~1.5~12~15[3]
Olea europaeaYoung Leaves~5~2~1~10[4]
SugarcaneCulm TissueVariableVariableUp to 200>200[5]
Sweet BasilLeaves~4~3~2~9

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of free sugars.

  • Harvesting: Harvest fresh plant tissue (e.g., leaves, stems, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Storage: Store the frozen tissue at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

Extraction of Soluble Sugars

This protocol describes a general method for extracting soluble sugars.

  • Weigh approximately 100-200 mg of the frozen, powdered plant tissue into a centrifuge tube.

  • Add 1.5 mL of 80% (v/v) ethanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the tube in a water bath at 80°C for 20 minutes to precipitate proteins and inactivate enzymes.

  • Centrifuge the sample at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. This fraction contains the soluble sugars.

  • Repeat the extraction of the pellet with another 1.5 mL of 80% ethanol to ensure complete recovery of soluble sugars.

  • Combine the supernatants and evaporate to dryness using a vacuum concentrator or a stream of nitrogen gas.

  • Resuspend the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of underivatized sugars.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD) is recommended. For enhanced specificity for ketoses, a UV detector at a low wavelength (e.g., 210 nm) can be utilized.

  • Column: A carbohydrate analysis column, such as an amino-propyl or an Aminex HPX-87 column, is suitable for separating monosaccharides.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used with amino columns. For Aminex columns, ultrapure water is an effective mobile phase.

  • Standard Curve: Prepare a standard curve using a pure this compound standard of known concentrations.

  • Injection: Inject the resuspended plant extract onto the HPLC system.

  • Quantification: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample by interpolating the peak area from the standard curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the sugars to make them volatile. A two-step derivatization is recommended to differentiate between aldoses and ketoses.

  • Derivatization:

    • Methoximation: To the dried sugar extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step stabilizes the keto group of this compound.

    • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes. This step converts the hydroxyl groups to trimethylsilyl ethers, increasing volatility.

  • Instrumentation: A GC-MS system with a capillary column suitable for sugar analysis (e.g., DB-5ms).

  • GC Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Identification and Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum compared to a derivatized standard. Quantify using the peak area relative to the standard curve.

Visualizations

D_Ribulose_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Soluble Sugar Extraction cluster_analysis Analysis cluster_quantification Quantification Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddEthanol Add 80% Ethanol Grind->AddEthanol Incubate Incubate at 80°C AddEthanol->Incubate Centrifuge Centrifuge Incubate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant DryExtract Dry Extract CollectSupernatant->DryExtract Resuspend Resuspend in Water DryExtract->Resuspend HPLC HPLC Analysis Resuspend->HPLC Derivatization Derivatization Resuspend->Derivatization Quantify Quantify this compound HPLC->Quantify GCMS GC-MS Analysis GCMS->Quantify Derivatization->GCMS

Caption: Workflow for this compound Extraction and Analysis.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_glycolysis Glycolysis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase X5P->S7P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P Glyceraldehyde-3-Phosphate G3P->E4P Transaldolase G3P->F6P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

Caption: Pentose Phosphate Pathway.

References

Application Notes and Protocols for the Production of D-Ribulose-5-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose-5-phosphate (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route in most organisms.[1][2] Its significance extends to being a precursor for the synthesis of nucleotides, and cofactors such as NAD+ and FAD, and in plants, it is a key substrate for carbon fixation in the Calvin cycle. The ability to efficiently produce high-purity this compound-5-phosphate is crucial for various research and development applications, including metabolic engineering, drug discovery, and diagnostics. These application notes provide an overview of the primary methods for this compound-5-phosphate production—enzymatic synthesis and microbial fermentation—and detail experimental protocols for its synthesis, purification, and analysis.

Methods for Producing this compound-5-Phosphate

The production of this compound-5-phosphate can be broadly categorized into three approaches: enzymatic synthesis, microbial fermentation, and chemical synthesis. Enzymatic synthesis offers high specificity and yield under mild reaction conditions. Microbial fermentation leverages the metabolic machinery of microorganisms, offering a potentially cost-effective route for large-scale production. Chemical synthesis, while offering the potential for novel analogues, is often complex and less stereospecific.

Enzymatic Synthesis

Enzymatic synthesis of this compound-5-phosphate typically involves the conversion of a readily available precursor, such as D-glucose-6-phosphate or D-ribose-5-phosphate, using a cascade of specific enzymes. A common route mimics the oxidative branch of the pentose phosphate pathway.

Key Signaling Pathway: Oxidative Pentose Phosphate Pathway

The enzymatic synthesis of this compound-5-phosphate from D-Glucose-6-phosphate involves two key enzymatic steps.

oxidative_ppp cluster_enzymes Enzymes G6P D-Glucose-6-phosphate PGL 6-Phospho-D-glucono-1,5-lactone G6P->PGL NADP+ -> NADPH PG 6-Phospho-D-gluconate PGL->PG H2O -> H+ Ru5P This compound-5-phosphate PG->Ru5P NADP+ -> NADPH, CO2 G6PDH Glucose-6-phosphate dehydrogenase (G6PDH) PGLase 6-Phosphogluconolactonase (PGLase) PGDH 6-Phosphogluconate dehydrogenase (6PGDH)

Caption: Enzymatic conversion of D-Glucose-6-phosphate to this compound-5-phosphate.

Microbial Fermentation

Microbial production of this compound-5-phosphate can be achieved by metabolically engineering microorganisms, such as Escherichia coli, to overproduce and accumulate this intermediate. This typically involves the overexpression of key enzymes in the pentose phosphate pathway and the deletion of genes that encode for enzymes that consume this compound-5-phosphate.

Logical Relationship: Metabolic Engineering Strategy in E. coli

The following diagram illustrates a general strategy for enhancing this compound-5-phosphate production in E. coli.

metabolic_engineering cluster_engineering Genetic Modifications Glucose Glucose G6P D-Glucose-6-phosphate Glucose->G6P Ru5P This compound-5-phosphate G6P->Ru5P Pentose Phosphate Pathway Biomass Biomass & Other Products Ru5P->Biomass Downstream Downstream Pathways (e.g., nucleotide synthesis) Ru5P->Downstream Overexpress Overexpress: - zwf (G6PDH) - pgl (PGLase) - gnd (6PGDH) Overexpress->G6P Enhance flux Delete Delete: - rpiA/B (isomerase) - rpe (epimerase) Delete->Ru5P Block consumption

Caption: Strategy for metabolic engineering of E. coli for this compound-5-phosphate accumulation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the production of this compound-5-phosphate and related compounds. Direct quantitative data for this compound-5-phosphate production is limited in the literature; therefore, data for closely related synthesis pathways are included for comparison.

Table 1: Enzymatic Synthesis of this compound-5-Phosphate and Related Compounds

MethodStarting MaterialKey EnzymesProductYield (%)Purity (%)Reference
Multi-enzyme SynthesisD-RiboseRibokinase, D-ribose-5-phosphate isomeraseThis compound-5-phosphateNot explicitly stated for Ru5PNot explicitly stated for Ru5P[3]
Multi-enzyme Synthesis6-Phospho-D-gluconate6PGDH, IsomeraseRibose-5-phosphate (via Ru5P)7290[4]

Table 2: Microbial Fermentation for Production of Downstream Products of this compound-5-Phosphate

OrganismEngineering StrategyProductTiter (g/L)Yield (g/g substrate)Reference
E. coliMulti-level metabolic engineering2'-Fucosyllactose64.620.65 (mol/mol lactose)[5]
E. coliPathway engineering1,5-Pentanediol9.250.28 (mol/mol glucose)
E. coliOverexpression of xylose reductase and NADPH regenerationXylitol88.40.95
E. coliDual pathway for IMP and AMP synthesisHypoxanthine30.6Not Stated

Note: The yields and titers in Table 2 are for downstream products and serve as an indication of the potential flux through this compound-5-phosphate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound-5-Phosphate from D-Ribose

This protocol is adapted from a multi-enzyme one-pot synthesis strategy.

Materials:

  • D-Ribose

  • ATP (Adenosine triphosphate)

  • Ribokinase (e.g., from E. coli)

  • D-ribose-5-phosphate isomerase (e.g., from E. coli)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., KOH)

  • Ion-exchange chromatography resins (anion and cation exchangers)

Experimental Workflow:

enzymatic_synthesis_workflow Start Start Reaction_Setup Set up reaction mixture: D-Ribose, ATP, Buffer, Ribokinase, Isomerase Start->Reaction_Setup Incubation Incubate at optimal temperature (e.g., 37°C) with stirring Reaction_Setup->Incubation Monitoring Monitor reaction progress (e.g., by HPLC or enzymatic assay) Incubation->Monitoring Quenching Quench reaction (e.g., with perchloric acid) Monitoring->Quenching When reaction is complete Neutralization Neutralize the mixture (e.g., with KOH) Quenching->Neutralization Purification Purify this compound-5-phosphate (Ion-exchange chromatography) Neutralization->Purification Analysis Analyze purity and concentration (HPLC-MS/MS) Purification->Analysis End End Analysis->End

Caption: Workflow for the enzymatic synthesis of this compound-5-phosphate.

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing D-ribose, an equimolar amount of ATP, and the reaction buffer.

  • Enzyme Addition: Add purified ribokinase and D-ribose-5-phosphate isomerase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for both enzymes (typically around 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of this compound-5-phosphate and the consumption of D-ribose over time using a suitable analytical method such as HPLC.

  • Reaction Quenching: Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding a quenching solution like cold perchloric acid to precipitate the enzymes.

  • Neutralization and Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzymes. Carefully collect the supernatant and neutralize it with a suitable base such as potassium hydroxide.

  • Purification: Purify the this compound-5-phosphate from the neutralized supernatant using ion-exchange chromatography. Anion exchange is effective for separating phosphorylated sugars.

  • Analysis and Storage: Analyze the purified fractions for this compound-5-phosphate concentration and purity using HPLC-MS/MS. Pool the pure fractions, lyophilize, and store at -20°C or below.

Protocol 2: Microbial Production and Purification of this compound-5-Phosphate

This protocol outlines a general procedure for the production of this compound-5-phosphate using a metabolically engineered strain of E. coli.

Materials:

  • Engineered E. coli strain (e.g., with overexpressed PPP genes and deleted downstream pathway genes)

  • Fermentation medium (e.g., M9 minimal medium supplemented with glucose)

  • Inducer (e.g., IPTG, if using an inducible expression system)

  • Cell lysis buffer (e.g., BugBuster)

  • Centrifuge

  • Filtration units

  • Ion-exchange chromatography system

Procedure:

  • Inoculum Preparation: Grow a starter culture of the engineered E. coli strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Fermentation: Inoculate the production medium in a fermenter with the overnight culture. Maintain optimal growth conditions (e.g., 37°C, controlled pH, and aeration).

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-log phase) to trigger the expression of the engineered pathway enzymes.

  • Cell Harvest: After a predetermined fermentation time (e.g., 24-48 hours), harvest the cells by centrifugation.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a lysis buffer to release the intracellular metabolites, including this compound-5-phosphate. Centrifuge to remove cell debris.

  • Purification: The supernatant containing this compound-5-phosphate can be purified using ion-exchange chromatography as described in Protocol 1.

  • Analysis: Quantify the concentration and purity of the produced this compound-5-phosphate using HPLC-MS/MS.

Protocol 3: Quantification of this compound-5-Phosphate by HPLC-MS/MS

This protocol provides a general method for the analysis of this compound-5-phosphate.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar metabolites.

Mobile Phase and Gradient:

  • A typical mobile phase for anion-exchange chromatography consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • The gradient program should be optimized to achieve good separation of this compound-5-phosphate from other sugar phosphates.

Mass Spectrometry Parameters:

  • Operate the mass spectrometer in negative ion mode.

  • Use multiple reaction monitoring (MRM) for sensitive and specific detection of this compound-5-phosphate. The precursor ion for this compound-5-phosphate (m/z 229) and its characteristic product ions should be monitored.

Procedure:

  • Sample Preparation: Dilute the purified this compound-5-phosphate sample or the fermentation broth supernatant to an appropriate concentration with the initial mobile phase.

  • Injection: Inject a defined volume of the sample onto the HPLC column.

  • Chromatographic Separation: Run the optimized gradient program to separate the components of the sample.

  • Mass Spectrometric Detection: Detect the eluting compounds using the MS/MS in MRM mode.

  • Quantification: Quantify the amount of this compound-5-phosphate by comparing the peak area to a standard curve prepared with a known concentration of a this compound-5-phosphate standard.

Conclusion

The production of this compound-5-phosphate is achievable through both enzymatic synthesis and microbial fermentation. Enzymatic synthesis offers a highly controlled and specific route, while microbial fermentation holds promise for scalable and potentially more economical production. The choice of method will depend on the specific requirements of the application, including the desired quantity, purity, and cost considerations. The protocols provided herein offer a foundation for researchers to develop and optimize their own production and analysis strategies for this important metabolic intermediate. Further research into novel enzymes, metabolic engineering strategies, and efficient purification techniques will continue to advance the field of this compound-5-phosphate production.

References

Application Notes and Protocols for D-Ribulose in Biotechnology and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose monosaccharide, is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route in most living organisms. While its phosphorylated form, this compound-5-phosphate, is more commonly recognized for its central role in the Calvin cycle and nucleotide biosynthesis, this compound itself is gaining attention as a valuable precursor and target molecule in biotechnology and metabolic engineering. Its applications range from the production of rare sugars and polyols to its use as a building block for specialty chemicals and pharmaceuticals.

These application notes provide an overview of the utility of this compound in various biotechnological processes and detail protocols for its enzymatic production and quantification.

Application Notes

Biocatalytic Production of Rare Sugars and Polyols

This compound serves as a crucial precursor in the enzymatic synthesis of other rare sugars, such as D-allose and D-psicose, which have significant potential in the food and pharmaceutical industries as low-calorie sweeteners and functional food ingredients. Additionally, this compound can be enzymatically reduced to produce the polyol D-arabitol, a compound with applications in the food, cosmetic, and pharmaceutical industries.

The enzymatic conversion of D-arabinose to this compound is a key step in these biotransformation processes. This reaction is catalyzed by D-arabinose isomerase (D-AI), an enzyme that facilitates the reversible isomerization between aldoses and ketoses.

Metabolic Engineering for Enhanced Production of D-Ribose and its Derivatives

In the metabolic engineering of microorganisms for the overproduction of D-Ribose, the accumulation of intracellular this compound-5-phosphate is a critical step.[1] D-Ribose has significant applications in the production of antiviral drugs and as a nutritional supplement.[2][3] By manipulating the pentose phosphate pathway, for instance, through the disruption of the transketolase gene (tkt), the flux towards D-Ribose-5-phosphate can be enhanced.[1][4] This intermediate is in equilibrium with this compound-5-phosphate, which can then be dephosphorylated to yield this compound, or isomerized to D-Ribose-5-phosphate and subsequently dephosphorylated to D-Ribose. Understanding and engineering the enzymes that interconvert these pentose phosphates, such as ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase, are crucial for optimizing D-Ribose production.

Precursor for Specialty Chemicals and Biofuels

This compound can serve as a carbon source for microbial fermentation to produce various specialty chemicals and biofuels. Metabolic engineering strategies can be employed to channel this compound into specific biosynthetic pathways. For instance, pathways can be engineered to convert this compound into precursors for bioplastics, organic acids, or advanced biofuels.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the production of D-Ribose, a closely related product of this compound metabolism, and the enzymatic production of this compound-5-phosphate.

Table 1: Microbial Production of D-Ribose

MicroorganismStrainSubstrate(s)Titer (g/L)Yield (g/g)Productivity (g/L·h)Reference
Bacillus subtilisSPK1Glucose (20 g/L) + Xylose (20 g/L)23.0-0.72
Bacillus subtilisSPK1 (Fed-batch)Glucose + Xylose46.6-0.88
Bacillus subtilisUJS0717Corn Starch Hydrolysate (150 g/L Glucose)48.15--
Bacillus subtilisUJS0717Corn Starch Hydrolysate (20 g/L Corn Steep Liquor)54.020.360.75
Escherichia coliSGK013Glucose + Xylose0.75--

Table 2: Enzymatic Production of this compound-5-Phosphate

EnzymeSource OrganismProcessSubstrateProductSpace/Time Yield (g/L/day)Reference
D-RibulokinaseKlebsiella pneumoniaeEnzyme Membrane Reactor (with ATP regeneration)This compoundThis compound-5-phosphate117
D-RibulokinaseKlebsiella pneumoniaeEnzyme Membrane Reactor (without ATP regeneration)This compoundThis compound-5-phosphate103

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from D-Arabinose

This protocol describes the batch production of this compound from D-arabinose using D-arabinose isomerase (D-AI).

Materials:

  • D-arabinose

  • D-arabinose isomerase (commercial or purified)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Heating block or water bath

  • Reaction tubes

Procedure:

  • Prepare a stock solution of D-arabinose (e.g., 20% w/v) in the reaction buffer.

  • Determine the optimal enzyme concentration and reaction temperature based on the enzyme's characteristics (typically 50-60°C for thermophilic enzymes).

  • In a reaction tube, combine the D-arabinose solution with the D-arabinose isomerase to the desired final concentrations.

  • Incubate the reaction mixture at the optimal temperature for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by taking samples at different time points.

  • To stop the reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to pellet the denatured enzyme.

  • The supernatant containing this compound can be used for downstream applications or purified further.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in a sample, which can be adapted from methods used for other monosaccharides.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Sugar-Pak I or amine-based column)

  • Mobile phase (e.g., HPLC-grade water or acetonitrile/water mixture)

  • This compound standard of known purity

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

  • Sample Preparation:

    • Dilute the sample containing this compound with the mobile phase to a concentration within the range of the calibration standards.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10-20 µL) of each standard and sample.

    • Run the analysis under isocratic conditions at a constant flow rate and column temperature.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Metabolic_Pathway_for_D_Ribose_Production Glucose D-Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Ru5P This compound-5-P G6P->Ru5P PPP Oxidative Phase R5P D-Ribose-5-P Ru5P->R5P Ribose-5-P Isomerase X5P D-Xylulose-5-P Ru5P->X5P Ribulose-5-P 3-Epimerase DRibose D-Ribose R5P->DRibose Phosphatase TKT Transketolase (disrupted) R5P->TKT X5P->TKT Glycolysis Glycolysis TKT->Glycolysis

Caption: Metabolic engineering for D-Ribose production via the Pentose Phosphate Pathway.

Enzymatic_Production_of_D_Ribulose Arabinose D-Arabinose Solution Reaction Incubation (e.g., 50-60°C, 12-24h) Arabinose->Reaction Enzyme D-Arabinose Isomerase Enzyme->Reaction Denaturation Heat Inactivation (100°C, 10 min) Reaction->Denaturation Centrifugation Centrifugation Denaturation->Centrifugation Supernatant Supernatant (containing this compound) Centrifugation->Supernatant Pellet Denatured Enzyme Centrifugation->Pellet

Caption: Workflow for the enzymatic production of this compound from D-Arabinose.

HPLC_Quantification_Workflow Standards Prepare this compound Standards HPLC HPLC Analysis (RI Detector) Standards->HPLC SamplePrep Prepare and Filter Sample SamplePrep->HPLC DataAcquisition Peak Integration HPLC->DataAcquisition Calibration Construct Calibration Curve DataAcquisition->Calibration Quantification Quantify this compound in Sample DataAcquisition->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

References

Troubleshooting & Optimization

challenges in the purification of D-Ribulose from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for challenges encountered during the purification of D-Ribulose from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: My this compound purity is low after initial chromatography. What are the most likely contaminants?

A1: The most common contaminants in this compound purification from fermentation broth are structurally similar sugars and other fermentation byproducts. These can include:

  • Other Pentoses and Hexoses: Sugars like D-Xylose, D-Arabinose, and D-Fructose, which may be present as unconsumed substrate or byproducts, can co-elute with this compound.

  • Sugar Alcohols: Compounds like ribitol and xylitol can be difficult to separate.

  • Organic Acids: Acetic acid, lactic acid, and succinic acid are common metabolic byproducts that can interfere with certain purification steps.

  • Proteins and Peptides: Remnants from the fermentation medium (e.g., yeast extract, peptone) or cellular lysis can contaminate the product.[1][2]

  • Salts and Pigments: High concentrations of salts from the media and pigments produced by the microorganisms can interfere with chromatographic separation and detection.

Q2: I'm observing significant loss of this compound throughout the purification process. What could be causing this degradation?

A2: this compound, like other ketoses, can be susceptible to degradation, especially under harsh conditions. Key factors include:

  • pH Extremes: Both strongly acidic and alkaline conditions can lead to isomerization or degradation of the sugar. It is crucial to maintain a near-neutral pH (around 7.0) during processing unless a specific step requires otherwise.[3]

  • High Temperatures: Prolonged exposure to high temperatures, such as during concentration steps, can cause caramelization or other degradation reactions. Use of vacuum evaporation at lower temperatures is recommended.

  • Enzymatic Activity: Residual enzymatic activity from the fermentation broth could potentially modify or degrade this compound. Heat treatment of the clarified broth (e.g., 50°C for 15 minutes) can help inactivate many enzymes.[4]

Q3: How can I effectively remove color and salt from my fermentation broth before chromatography?

A3: Pre-chromatography cleanup is critical for protecting your columns and achieving high purity.

  • Decolorization: Treatment with powdered activated carbon is a common and effective method. An incubation at 75-80°C for 30 minutes with 4-6% (w/v) activated carbon, followed by filtration, can significantly remove pigments.[5]

  • Desalting: Ion-exchange chromatography is the preferred method for removing salts. Passing the clarified and decolorized broth through a column containing a mixed bed of cation and anion exchange resins will effectively remove ionic impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity: Co-elution of Sugars Insufficient resolution of the chromatography column.1. Switch Separation Mode: If using size-exclusion, consider ligand-exchange or borate complex anion-exchange chromatography, which offer better selectivity for sugar isomers. 2. Optimize Ligand Exchange: The choice of metal counterion (e.g., Ca²⁺, Pb²⁺) in ligand-exchange chromatography can alter selectivity between monosaccharides. Test different column types. 3. Implement Gradient Elution: For ion-exchange methods, a shallow gradient of the eluent (e.g., varying borate buffer concentration or pH) can improve the separation of closely related sugars.
Low Yield: Product Loss During Purification This compound degradation due to pH or temperature instability.1. Monitor and Control pH: Ensure the pH of the broth is adjusted to neutral (pH 7.0) after fermentation and before any heating steps. 2. Use Low-Temperature Concentration: Concentrate the product using vacuum evaporation at temperatures below 50°C. 3. Minimize Processing Time: Plan the purification workflow to be as short as possible to reduce the risk of degradation. Rapid methods like FPLC can be beneficial.
Chromatography Column Clogging / High Backpressure Incomplete removal of proteins, cells, or other particulates from the broth.1. Improve Clarification: Ensure complete removal of microbial cells via centrifugation (e.g., 13,000 rpm, 4°C). 2. Add a Filtration Step: Filter the supernatant through a 0.2 µm filter before loading it onto the chromatography column. 3. Protein Precipitation: Consider an initial protein precipitation step using ammonium sulfate, followed by centrifugation, to remove a significant portion of protein contaminants.
Inaccurate Quantification of this compound Interference from other compounds in HPLC analysis.1. Optimize HPLC Method: Ensure the HPLC column and mobile phase are optimized for sugar analysis. A common method is an amino-propyl column with an acetonitrile:water mobile phase. 2. Use a Specific Detector: A Refractive Index Detector (RID) is standard for sugar analysis, but an Evaporative Light Scattering Detector (ELSD) may offer different selectivity. 3. Verify Peak Identity: Spike a sample with a pure this compound standard to confirm the retention time of the peak of interest.

Data & Performance Metrics

Table 1: Comparison of Chromatographic Methods for Sugar Separation
Method Principle Mobile Phase Best For Limitations
Ligand Exchange Complex formation between sugar hydroxyl groups and metal counterions (e.g., Ca²⁺, Pb²⁺) on the resin.WaterSeparating monosaccharides and sugar alcohols.Mobile phase cannot be used to control separation; difficult to separate disaccharides.
Borate Complex Anion Exchange Formation of negatively charged complexes between sugars and borate ions, allowing separation on an anion exchange column.Borate BufferSeparating disaccharides from monosaccharides; high-resolution separation with gradient elution.Requires the use of borate buffers, which may need to be removed in a subsequent step.
Size Exclusion Separation based on molecular size.Water or Salt BufferSeparating oligosaccharides from monosaccharides or desalting.Cannot separate components with the same molecular weight (e.g., isomers).
Partition (Normal-Phase) Partitioning between a polar stationary phase (e.g., aminopropyl) and a less polar mobile phase.Acetonitrile/WaterSeparating a wide range of sugars from monosaccharides to oligosaccharides.Requires the use of organic solvents.
Table 2: Representative D-Ribose Fermentation Data (as a proxy for pentose production)
Organism Substrate D-Ribose Titer (g/L) Productivity (g/L·h) Reference
Bacillus subtilis UJS0717Glucose (150 g/L)48.010.67
Bacillus subtilis UJS0717Corn Steep Liquor (20 g/L)54.020.75
Bacillus subtilis ATCC 21951Glucose (200 g/L)>90Not Specified

Key Experimental Protocols

Protocol 1: Broth Clarification and Decolorization

This protocol describes the initial steps to prepare the raw fermentation broth for chromatography.

1. Equipment and Materials:

  • High-speed centrifuge and tubes

  • Beakers and magnetic stirrer

  • Heating plate

  • Powdered activated carbon

  • Filtration apparatus (e.g., vacuum filter with Buchner funnel or 0.45 µm membrane filter)

  • pH meter

2. Procedure:

  • Biomass Removal: Centrifuge the fermentation broth at 13,000 x g for 15 minutes at 4°C to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean beaker.

  • pH Adjustment: Adjust the pH of the supernatant to 7.0 using NaOH or HCl as needed.

  • Decolorization: Add powdered activated carbon to the supernatant to a final concentration of 5% (w/v).

  • Heating and Incubation: Heat the mixture to 75°C while stirring and incubate for 30 minutes.

  • Filtration: Allow the mixture to cool slightly, then filter it through a suitable filter paper or a 0.45 µm membrane to remove the activated carbon. The resulting solution should be clear and significantly less colored.

Protocol 2: Anion-Exchange Chromatography with a Borate Buffer

This method is highly effective for separating this compound from other neutral sugars.

1. Equipment and Materials:

  • Chromatography system (e.g., FPLC or HPLC)

  • Anion-exchange column (e.g., Dionex CarboPac™ series)

  • Mobile Phase A: 100 mM Borate buffer, pH 8.5

  • Mobile Phase B: 500 mM Borate buffer with 1 M NaCl, pH 8.5

  • 0.2 µm syringe filters

2. Procedure:

  • Sample Preparation: Filter the clarified and decolorized broth through a 0.2 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A for at least 10 column volumes or until the baseline is stable.

  • Injection: Inject the prepared sample onto the column.

  • Elution:

    • Wash the column with 100% Mobile Phase A for 5 column volumes to elute non-binding components.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes. This gradient will elute sugars based on the stability of their borate complexes.

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis: Analyze the collected fractions for this compound content using an appropriate method, such as HPLC with RID.

Protocol 3: HPLC Analysis of this compound Purity

This protocol outlines a standard method for quantifying this compound and assessing purity.

1. Equipment and Materials:

  • HPLC system with a Refractive Index Detector (RID).

  • Amino-propyl or Ligand-exchange (Ca²⁺ form) column.

  • Mobile Phase (Amino-propyl): Acetonitrile:Ultrapure Water (75:25 v/v).

  • Mobile Phase (Ligand-exchange): Ultrapure Water.

  • This compound analytical standard.

  • 0.2 µm syringe filters.

2. Procedure:

  • Standard Preparation: Prepare a series of this compound standards in ultrapure water (e.g., 0.5, 1, 2, 5, 10 mg/mL) to create a calibration curve.

  • Sample Preparation: Dilute the purified fractions to fall within the concentration range of the calibration curve. Filter all standards and samples through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run the standards to establish the calibration curve.

    • Inject the purified samples.

    • Integrate the peak corresponding to this compound and calculate its concentration based on the calibration curve. Purity can be determined by the relative area of the this compound peak compared to all other peaks.

Visualizations

G Fermentation Fermentation Broth Centrifugation Biomass Removal (Centrifugation) Fermentation->Centrifugation Clarification Clarification & Cleanup Centrifugation->Clarification Supernatant Chromatography Chromatographic Separation Clarification->Chromatography Decolorized & Desalted Broth Concentration Concentration (Vacuum Evaporation) Chromatography->Concentration Purified Fractions Analysis Purity Analysis (HPLC-RID) Concentration->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for the purification of this compound from fermentation broth.

G Start Low Purity or Yield Detected CheckPurity Is Purity Low? Start->CheckPurity CheckYield Is Yield Low? Start->CheckYield CheckPurity->CheckYield No Contaminants Contaminants Present (e.g., other sugars) CheckPurity->Contaminants Yes CheckDegradation Check for Degradation CheckYield->CheckDegradation Yes ReviewSteps Review transfer/filtration steps for efficiency CheckYield->ReviewSteps Maybe OptimizeChroma Optimize Chromatography (Change column, gradient, etc.) Contaminants->OptimizeChroma ControlConditions Control pH and Temperature Minimize processing time CheckDegradation->ControlConditions CheckLoss Check for Physical Loss CheckDegradation->CheckLoss CheckLoss->ReviewSteps

Caption: Troubleshooting flowchart for low this compound purity and yield.

G cluster_0 Resin Anion Exchange Resin (+ Charged) Sugar Neutral Sugar (e.g., Glucose) Sugar->p2 No Binding (Elutes Early) Ribulose This compound Complex Ribulose-Borate Complex (Negative Charge) Ribulose->Complex + Borate Borate Borate B(OH)4- Complex->Resin Binds

Caption: Principle of Borate Complex Anion-Exchange Chromatography for sugar separation.

References

optimizing culture conditions for enhanced D-Ribulose yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced D-Ribulose yield.

Important Note on this compound Production: Direct microbial fermentation to produce and secrete this compound is not a widely established process. This compound primarily exists in its phosphorylated form, this compound-5-Phosphate (Ru5P), as a key intermediate in the Pentose Phosphate Pathway (PPP). Research efforts typically focus on the accumulation of this precursor or on the production of the isomer, L-Ribulose, from L-arabinose. This guide addresses optimization strategies for both of these related and more commonly pursued targets.

Part 1: Troubleshooting & FAQs for this compound-5-Phosphate (Ru5P) Accumulation

The accumulation of this compound-5-Phosphate is often a prerequisite for the production of downstream molecules like D-Ribose. Strategies to enhance D-Ribose by blocking its further conversion are directly applicable to accumulating its precursor, Ru5P.

Frequently Asked Questions (FAQs)

Q1: What is the most common metabolic engineering strategy to accumulate this compound-5-Phosphate (Ru5P)? A1: The most prevalent strategy is the disruption or deletion of the transketolase gene (tkt). Transketolase is a key enzyme in the non-oxidative pentose phosphate pathway that converts intermediates like this compound-5-Phosphate into other sugars for glycolysis.[1] By creating a transketolase-deficient mutant, the metabolic flux is halted, leading to the intracellular accumulation of D-Ribose-5-Phosphate, which is in equilibrium with Ru5P.[1][2]

Q2: Which microorganisms are commonly used for accumulating D-Ribose precursors? A2: Strains of Bacillus subtilis and Bacillus pumilus are the main producers and have been extensively studied for D-Ribose production, which involves the accumulation of its precursor, Ru5P.[2][3] Genetically engineered Escherichia coli and Corynebacterium glutamicum are also used.

Q3: What are the optimal fermentation parameters for precursor accumulation in Bacillus subtilis? A3: Optimal conditions can vary by strain, but general parameters have been established. For a transketolase-deficient B. subtilis strain, optimal fermentation parameters were found to be a temperature of 36-37°C, an initial pH of 7.0, and an inoculum volume of 10% (v/v).

Q4: What carbon sources are effective for D-Ribose/Ru5P production? A4: Glucose is the most commonly used carbon source. Studies have also shown that mixtures of glucose and xylose can be effective, particularly in engineered strains capable of co-fermentation. Using inexpensive sources like corn starch hydrolysate has also proven successful.

Troubleshooting Guide: Low Ru5P Precursor Yield
Problem Potential Cause Troubleshooting Steps
Low or no accumulation of pentose phosphates Incomplete disruption of the transketolase (tkt) gene or presence of isoenzymes.Verify the gene knockout through PCR and sequencing. Screen for other enzymes with transketolase activity that may create a metabolic bypass.
Slow cell growth and low productivity Metabolic burden from the tkt deletion can impair cell health and growth.Optimize the culture medium. Ensure adequate supply of essential nutrients like corn steep liquor, yeast extract, and specific metal ions (e.g., MnSO₄). Co-feeding a secondary carbon source like xylose may improve ATP supply and performance.
High residual glucose at the end of fermentation Suboptimal culture conditions (pH, temperature) or nutrient limitation.Monitor and control pH to remain around 7.0, as deviations can negatively impact productivity. Ensure the temperature is maintained at the optimal level (e.g., 36-37°C for B. subtilis). Verify that nitrogen sources and other key media components are not depleted.
Formation of unwanted byproducts (e.g., acetate, lactate) Overflow metabolism due to high glucose uptake rates or oxygen limitation.Optimize the aeration rate and agitation speed to ensure sufficient oxygen supply. Consider implementing a fed-batch strategy to control the glucose concentration and avoid overflow metabolism.

Part 2: Troubleshooting & FAQs for L-Ribulose Production

L-Ribulose is produced from L-arabinose via the enzyme L-arabinose isomerase (L-AI). This bioconversion is a common and well-documented method for producing a ribulose isomer.

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme for converting L-arabinose to L-Ribulose? A1: The key enzyme is L-arabinose isomerase (EC 5.3.1.4), which catalyzes the isomerization of the aldose L-arabinose to the ketose L-Ribulose.

Q2: Why is the conversion yield of L-arabinose to L-Ribulose often low? A2: The isomerization reaction is reversible and equilibrium-limited. To improve the yield, a complexing agent like borate can be added. Borate forms a complex with L-Ribulose, shifting the equilibrium towards the product side and significantly increasing the conversion yield.

Q3: What microorganisms are good sources of L-arabinose isomerase (L-AI)? A3: L-AI has been isolated from various bacteria, including Lactobacillus plantarum, Geobacillus thermodenitrificans, Klebsiella pneumoniae, and Bacillus amyloliquefaciens. Many production systems use recombinant E. coli or yeast to overexpress the L-AI gene from these sources.

Q4: What are the optimal reaction conditions for L-AI activity? A4: Optimal conditions are enzyme-specific. For example, L-AI from Geobacillus thermodenitrificans has an optimal temperature of 70°C and pH 8.0. In contrast, L-AI from Klebsiella pneumoniae works best at 40°C and pH 8.0. The presence of metal ions, particularly Mn²⁺, is often required for maximal activity.

Troubleshooting Guide: Low L-Ribulose Yield
Problem Potential Cause Troubleshooting Steps
Low conversion yield (<20%) Equilibrium Limitation: The isomerization reaction has an unfavorable equilibrium.Add borate to the reaction mixture. Borate complexes with L-Ribulose, pulling the reaction equilibrium towards the product. Optimize the borate concentration, as high levels can be inhibitory.
Substrate Inhibition: High concentrations of L-arabinose may inhibit the enzyme.Determine the optimal substrate concentration for your specific enzyme. Consider a fed-batch approach to maintain a productive substrate level without causing inhibition.
Low enzyme activity Suboptimal pH or Temperature: The reaction is not being run at the optimal pH and temperature for the specific L-arabinose isomerase being used.Characterize your enzyme to find its optimal pH and temperature. For example, some L-AIs are thermophilic and require high temperatures (e.g., 70°C).
Lack of Metal Cofactors: Many L-AIs are metalloenzymes that require divalent cations like Mn²⁺ or Co²⁺ for activity.Supplement the reaction buffer with the required metal cofactor, typically at a concentration of 1-5 mM.
Product Degradation or Further Metabolism If using whole cells, the produced L-Ribulose may be further metabolized by the host organism.Use a ribulokinase-deficient mutant strain to prevent the phosphorylation and subsequent metabolism of L-Ribulose. Alternatively, use resting cells or purified/immobilized enzymes instead of growing cultures for the bioconversion.
Poor Enzyme Expression In recombinant systems, the L-AI may not be expressed at high levels.Optimize codon usage for the expression host. Test different promoters, expression temperatures, and induction protocols (e.g., IPTG concentration and timing).

Data Presentation: Optimal Conditions for L-Arabinose Isomerase

The optimal conditions for L-Ribulose production are highly dependent on the source of the L-arabinose isomerase.

Enzyme Source Organism Optimal pH Optimal Temperature (°C) Required Cofactor Reference
Geobacillus thermodenitrificans (mutant)8.070-
Klebsiella pneumoniae8.040Mn²⁺ (1 mM)
Bacillus amyloliquefaciens7.545None (metal-independent)
Lactobacillus plantarum (resting cells)7.565-

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of L-Arabinose to L-Ribulose

This protocol describes a general method for producing L-Ribulose using recombinant E. coli cells expressing an L-arabinose isomerase (L-AI).

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin 25 µg/mL). b. Incubate overnight at 37°C with shaking (180-200 rpm). c. Transfer the overnight culture into 500 mL of fresh LB medium with antibiotic in a 2 L flask. d. Grow the culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-30°C and continue incubation for another 4-16 hours to allow for protein expression.

2. Cell Harvesting and Preparation: a. Harvest the induced cells by centrifugation at 5,000-10,000 x g for 10-15 minutes at 4°C. b. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). c. Resuspend the cells in the reaction buffer to achieve the desired final cell concentration (e.g., 100 g/L wet weight).

3. Bioconversion Reaction: a. Prepare the reaction mixture in a temperature-controlled vessel. The mixture should contain:

  • L-arabinose substrate (e.g., 100 g/L)
  • The required metal cofactor, if any (e.g., 1-5 mM MnCl₂)
  • Borate buffer (optional, to enhance yield, e.g., 325 mM)
  • Reaction buffer to maintain optimal pH (e.g., 50 mM Tris-HCl, pH 7.5-8.0) b. Pre-heat the mixture to the optimal reaction temperature for the enzyme (e.g., 40-70°C). c. Start the reaction by adding the prepared cell suspension. d. Maintain the reaction at the optimal temperature with gentle agitation for 2-24 hours.

4. Sample Analysis: a. Withdraw samples at regular intervals. b. Stop the enzymatic reaction immediately by boiling the sample for 5-10 minutes or by adding acid (e.g., H₂SO₄) and placing on ice. c. Centrifuge the samples to remove cells and debris. d. Filter the supernatant through a 0.2 µm filter. e. Analyze the concentrations of L-arabinose and L-Ribulose using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad HPX-87H) and a refractive index (RI) detector.

Visualizations: Pathways and Workflows

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway substrate substrate product product enzyme enzyme blocked_enzyme blocked_enzyme pathway_node pathway_node Glucose6P Glucose-6-P Ribulose5P This compound-5-P Glucose6P->Ribulose5P Oxidative Phase Fructose6P Fructose-6-P Glyceraldehyde3P Glyceraldehyde-3-P Glyceraldehyde3P->Fructose6P Sedoheptulose7P Sedoheptulose-7-P Sedoheptulose7P->Fructose6P Ribose5P D-Ribose-5-P Ribose5P->Sedoheptulose7P Xylulose5P D-Xylulose-5-P Xylulose5P->Glyceraldehyde3P Ribulose5P->Ribose5P Ribulose5P->Xylulose5P TKT Transketolase (tkt) TKT->Glyceraldehyde3P TKT->Sedoheptulose7P note Disruption of tkt gene leads to accumulation of pentose phosphates TKT->note RPI R5P Isomerase RPI->Ribose5P RPE R5P Epimerase RPE->Xylulose5P TAL Transaldolase TAL->Fructose6P

Caption: this compound-5-P accumulation via tkt gene disruption.

L_Ribulose_Production substrate substrate product product enzyme enzyme complex complex additive additive Arabinose L-Arabinose LAI L-Arabinose Isomerase Arabinose->LAI Ribulose L-Ribulose Complex L-Ribulose-Borate Complex Ribulose->Complex Complexation LAI->Ribulose Isomerization (Reversible) Borate Borate Borate->Complex note Shifts equilibrium towards product formation Borate->note

Caption: Equilibrium shift in L-Ribulose production with borate.

ExperimentalWorkflow step step decision decision output output start_end start_end start Start Optimization strain Select/Engineer Strain (e.g., L-AI expression, tkt knockout) start->strain media Optimize Media Components (Carbon, Nitrogen, Ions) strain->media culture Optimize Physical Parameters (pH, Temp, Aeration) media->culture ferment Perform Fermentation/ Bioconversion culture->ferment analyze Analyze Yield (HPLC) ferment->analyze is_yield_low Yield Low? analyze->is_yield_low troubleshoot Troubleshoot (See Guides) is_yield_low->troubleshoot Yes end Process Optimized is_yield_low->end No troubleshoot->culture Re-evaluate Conditions

Caption: General workflow for fermentation optimization.

References

improving the resolution of D-Ribulose peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribulose chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

1. Why am I seeing poor resolution or co-elution of my this compound peak with other pentoses like D-Arabinose and D-Ribose?

Poor resolution or co-elution of this compound with other structurally similar pentoses is a common challenge due to their similar physicochemical properties. Several factors can contribute to this issue, including the choice of stationary phase, mobile phase composition, and other chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Modifying the mobile phase is often the most effective way to improve selectivity.[1][2][3][4]

    • Utilize Boric Acid: The addition of boric acid to the mobile phase can significantly enhance the separation of ribose, arabinose, and ribulose.[5] Boric acid forms complexes with the carbohydrates, imparting a negative charge and allowing for separation based on the differential complexation capacity of each sugar. This approach has proven effective on an Aminex HPX-87K column.

    • Adjust Organic Modifier Concentration: In Hydrophilic Interaction Liquid Chromatography (HILIC), carefully adjusting the concentration of the organic solvent (typically acetonitrile) in the mobile phase is crucial for optimizing the retention and separation of polar analytes like this compound.

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures with a wide range of polarities.

  • Select an Appropriate Stationary Phase: The choice of column chemistry is critical for achieving the desired separation.

    • Mixed-Mode Chromatography: Columns that utilize a combination of interaction modes, such as HILIC and ion-exchange, can provide unique selectivity for separating sugars. For instance, the Amaze HD column has a polar stationary phase that allows for the retention of sugars and sugar alcohols with less acetonitrile.

    • Anion-Exchange Chromatography: Under high pH conditions, the hydroxyl groups of carbohydrates can be partially ionized, allowing for their separation via anion-exchange chromatography. The elution order can be influenced by the pKa values of the sugars and their cyclic structures.

  • Control Column Temperature: Temperature can significantly impact retention times and selectivity.

    • Lowering the temperature can sometimes increase retention and improve resolution for closely eluting compounds. However, for some HILIC separations, higher temperatures can lead to more symmetrical peaks. It is essential to find the optimal temperature for your specific application.

2. My this compound peak is exhibiting tailing. What are the potential causes and how can I resolve this?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography that can affect resolution and quantification.

Troubleshooting Steps:

  • Address Secondary Interactions: A primary cause of peak tailing is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

    • Operate at a Lower pH: Lowering the mobile phase pH can protonate the acidic silanol groups, minimizing their interaction with basic functional groups on the analyte.

    • Use an End-Capped Column: End-capping chemically modifies residual silanol groups to make them less active, thereby reducing peak tailing.

    • Mobile Phase Additives: Adding buffers or modifiers like triethylamine (TEA) to the mobile phase can help mask residual silanol interactions and improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing and fronting.

    • Reduce Sample Concentration or Injection Volume: Diluting the sample or injecting a smaller volume can alleviate this issue.

  • Ensure Proper Column Packing: A poorly packed column or a void at the column inlet can cause peak tailing.

    • If you suspect column degradation, it may be necessary to replace the column.

3. I am not getting enough retention for my this compound peak on a reversed-phase column. What should I do?

This compound is a highly polar compound and, as such, is often poorly retained on traditional reversed-phase columns which are designed for non-polar analytes.

Troubleshooting and Alternative Approaches:

  • Switch to a More Suitable Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Mixed-Mode Chromatography: As mentioned earlier, mixed-mode columns can offer enhanced retention for polar analytes.

  • Chemical Derivatization: Derivatizing this compound with a hydrophobic agent can increase its retention on a reversed-phase column and improve its detection sensitivity. This involves a chemical reaction to modify the structure of the analyte.

Experimental Protocols

Methodology for Enhanced Separation of Ribose, Arabinose, and Ribulose using Boric Acid

This protocol is based on the findings of a study that demonstrated improved separation of these pentoses.

  • Column: Aminex HPX-87K

  • Mobile Phase: Boric acid solution. The concentration should be optimized for the specific application, with studies showing excellent separation at concentrations between 0.1 and 10 g/L.

  • Mechanism: Boric acid forms negatively charged complexes with the carbohydrates, which then elute faster from the column via ion exclusion. The separation is achieved because the complexation capacity with boric acid differs for each sugar.

  • Detection: A suitable detector for non-chromophoric sugars, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), should be used.

Data Presentation

Table 1: Mobile Phase Optimization Strategies for this compound Peak Resolution

ParameterRecommended ActionExpected OutcomeReference(s)
Mobile Phase Additive Add Boric Acid (0.1 - 10 g/L) to the mobile phase when using an Aminex HPX-87K or similar column.Enhanced separation of this compound from D-Ribose and D-Arabinose through differential complexation.
Organic Modifier (HILIC) Optimize the acetonitrile concentration in the mobile phase.Improved retention and resolution of polar analytes.
Elution Mode Switch from isocratic to gradient elution.Better separation of complex mixtures with varying polarities and reduced run times.
pH Adjustment Lower the mobile phase pH.Reduced peak tailing by minimizing secondary interactions with silanol groups.

Table 2: Column Selection for this compound Analysis

Chromatography ModeColumn TypePrinciple of SeparationIdeal forReference(s)
Mixed-Mode Amaze HDHILIC and other interactionsSeparation of sugars and sugar alcohols with less organic solvent.
Anion-Exchange Polystyrene-based copolymer with diamineIon-exchange of partially ionized hydroxyl groups at high pH.Separation of aldopentoses and aldohexoses.
HILIC Luna Omega SUGAR, Amide, DIOLPartitioning into a water-enriched layer on a polar stationary phase.Retention and separation of highly polar compounds.

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Peak Resolution check_coelution Co-eluting with other pentoses? start->check_coelution check_tailing Peak Tailing? check_coelution->check_tailing No optimize_mp Optimize Mobile Phase: - Add Boric Acid - Adjust Organic % - Use Gradient check_coelution->optimize_mp Yes address_secondary Address Secondary Interactions: - Lower pH - Use End-capped Column check_tailing->address_secondary Yes end_unresolved Issue Persists: Consider Derivatization or Further Consultation check_tailing->end_unresolved No change_column Change Stationary Phase: - Mixed-Mode - Anion-Exchange optimize_mp->change_column If no improvement end_resolved Resolution Improved change_column->end_resolved check_overload Check for Column Overload: - Reduce Sample Concentration - Reduce Injection Volume address_secondary->check_overload If tailing persists check_overload->end_resolved

Caption: Troubleshooting workflow for poor this compound peak resolution.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (this compound mixture) inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase (with Boric Acid) prep_mp->inject separate Separation on Aminex HPX-87K Column inject->separate detect Detection (RI or ELSD) separate->detect analyze Analyze Chromatogram for Peak Resolution detect->analyze

Caption: Experimental workflow for this compound separation with boric acid.

References

Technical Support Center: D-Ribulose-1,5-bisphosphate (RuBP) Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to increase the stability of D-Ribulose-1,5-bisphosphate (RuBP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of RuBP in my experiments?

A1: this compound-1,5-bisphosphate is an unstable molecule in aqueous solutions. The primary factors contributing to its degradation are:

  • Oxidation: RuBP is susceptible to oxidation, a process significantly accelerated by the presence of transition metal ions such as copper (II) (Cu²⁺) and iron (II) (Fe²⁺).[1][2] This oxidation can lead to the formation of D-glycero-2,3-pentodiulose-1,5-bisphosphate, a potent inhibitor of the RuBisCO enzyme.[1]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of RuBP. For long-term stability, storage at -80°C is recommended.[4]

  • Enzymatic Degradation: In biological extracts, phosphatases and other enzymes can degrade RuBP.

Q2: I'm observing a decline in RuBisCO activity over the course of my assay. Could this be due to RuBP instability?

A2: Yes, a decline in RuBisCO activity, often termed "fall-over," can be caused by the degradation of RuBP or the formation of inhibitory byproducts from RuBP. The oxidation of RuBP produces inhibitors that bind tightly to RuBisCO's active site. Additionally, the instability of RuBP itself means the substrate concentration may be decreasing over the course of the assay, leading to a reduction in the reaction rate.

Q3: What are the best practices for storing RuBP solutions to ensure maximum stability?

A3: To maximize the shelf-life of your RuBP solutions, adhere to the following storage conditions:

  • Temperature: Store RuBP solutions at -80°C for long-term storage. For short-term storage, 4°C can be used, but activity may be lost within weeks.

  • Aliquotting: Aliquot the RuBP solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: If possible, flush the headspace of the storage vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Chelating Agents: The inclusion of a chelating agent such as EDTA in your buffers can help to sequester metal ions that catalyze RuBP oxidation.

Q4: Can I do anything to improve the stability of RuBP during my enzymatic assays?

A4: Yes, several in-assay strategies can help maintain RuBP stability:

  • Use High-Purity Reagents: Ensure all your buffers and reagents are made with high-purity water and chemicals to minimize metal ion contamination.

  • Include Chelating Agents: Add EDTA to your assay buffer (typically at a final concentration of 0.5-1 mM) to chelate any contaminating metal ions.

  • Add Reducing Agents: Including a reducing agent like dithiothreitol (DTT) can help to maintain a reducing environment and prevent oxidation.

  • Work Quickly and on Ice: Prepare your reactions on ice and minimize the time the RuBP solution is at room temperature before starting the assay.

Troubleshooting Guides

Problem 1: High background signal or inconsistent results in RuBP quantification assays.

Possible Cause Troubleshooting Step
Contamination of RuBP stock with degradation products.Purify the RuBP stock using anion-exchange chromatography.
Presence of interfering substances in the sample.Deproteinize samples if necessary. Ensure reagents are free from heavy metal contaminants.
Improperly thawed components.Thaw all assay components completely and mix thoroughly before use.
Incorrect wavelength or filter settings on the plate reader.Verify the recommended wavelength and filter settings for your specific assay.

Problem 2: Rapid loss of RuBisCO activity during in vitro assays.

Possible Cause Troubleshooting Step
RuBP degradation due to metal ion contamination.Add a chelating agent like EDTA to the assay buffer. Use metal-free water and reagents.
Formation of inhibitory oxidation products from RuBP.Prepare fresh RuBP solutions. Consider adding an antioxidant to the assay buffer.
Sub-optimal assay conditions (pH, temperature).Optimize the pH and temperature of your assay for both RuBisCO activity and RuBP stability.
RuBP binding to inactive RuBisCO.Ensure RuBisCO is fully activated (carbamylated with CO₂ and Mg²⁺) before adding RuBP.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound-1,5-bisphosphate Solutions

Storage Temperature Expected Stability Key Considerations
-80°CHigh (long-term)Recommended for long-term storage of stock solutions.
-20°CModerate (short to medium-term)Suitable for working aliquots.
4°CLow (short-term)Significant activity loss can occur within weeks.
Room TemperatureVery Low (unstable)Avoid leaving RuBP solutions at room temperature for extended periods.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Assessing RuBP Stability

This protocol allows for the indirect measurement of RuBP degradation by monitoring the decrease in its ability to act as a substrate for RuBisCO over time.

Materials:

  • This compound-1,5-bisphosphate (RuBP) solution

  • Purified RuBisCO enzyme

  • Assay Buffer: 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 10 mM NaH¹⁴CO₃ (or non-radioactive bicarbonate)

  • Coupling enzymes (for NADH-linked assay): 3-phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • ATP and NADH

  • Spectrophotometer capable of reading at 340 nm

  • Incubator or water bath at a controlled temperature

Procedure:

  • Prepare RuBP Solutions: Prepare aliquots of your RuBP solution in the desired buffer conditions you wish to test for stability (e.g., different pH, presence/absence of metal ions or chelators).

  • Incubation: Incubate the RuBP aliquots at the desired temperature for various time points (e.g., 0, 30, 60, 120 minutes). At each time point, immediately place the aliquot on ice to stop further degradation.

  • RuBisCO Activity Assay:

    • Prepare a reaction mixture containing the assay buffer, coupling enzymes, ATP, and NADH.

    • Add a small volume of the incubated RuBP solution to the reaction mixture.

    • Initiate the reaction by adding a known amount of purified, activated RuBisCO.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of RuBisCO activity, and thus to the concentration of active RuBP.

  • Data Analysis: Plot the initial rate of NADH oxidation (proportional to the concentration of stable RuBP) against the incubation time. A decrease in the rate over time indicates the degradation of RuBP. The half-life of RuBP under the tested conditions can be calculated from this data.

Protocol 2: Removal of Metal Ion Contaminants from RuBP Solutions

This protocol uses a chelating resin to remove divalent metal ions that can catalyze RuBP degradation.

Materials:

  • RuBP solution

  • Chelating resin (e.g., Chelex 100)

  • Chromatography column

  • Metal-free water and buffers

Procedure:

  • Prepare the Resin: Swell and equilibrate the chelating resin according to the manufacturer's instructions, using metal-free buffers.

  • Pack the Column: Pack a small chromatography column with the prepared resin.

  • Load the Sample: Carefully load the RuBP solution onto the column.

  • Elute the RuBP: Elute the RuBP from the column using a metal-free buffer. The resin will bind the divalent metal ions, allowing the purified RuBP to pass through.

  • Collect and Store: Collect the fractions containing RuBP. Confirm the concentration and store the purified solution at -80°C in metal-free tubes.

Visualizations

RuBP_Degradation_Pathway RuBP This compound-1,5-bisphosphate (Stable) Oxidized_RuBP D-glycero-2,3-pentodiulose-1,5-bisphosphate (Inhibitory) RuBP->Oxidized_RuBP Oxidation (catalyzed by Metal Ions, O₂) Degradation_Products Other Degradation Products RuBP->Degradation_Products Hydrolysis (e.g., extreme pH) RuBisCO_Active Active RuBisCO RuBP->RuBisCO_Active Substrate Binding RuBisCO_Inactive Inactive RuBisCO Oxidized_RuBP->RuBisCO_Inactive Inhibition Experimental_Workflow_RuBP_Stability cluster_prep Sample Preparation cluster_assay Stability Assessment cluster_analysis Data Analysis Prep_RuBP Prepare RuBP Solutions (various conditions) Incubate Incubate at Controlled Temperature (time course) Prep_RuBP->Incubate Assay Spectrophotometric RuBisCO Assay (measure remaining active RuBP) Incubate->Assay Analyze Plot Activity vs. Time Assay->Analyze Calculate Calculate Degradation Rate / Half-life Analyze->Calculate

References

optimization of fermentation parameters for D-Ribulose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of D-Ribulose. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound?

A1: While direct fermentation to accumulate this compound is not a widely documented method, the primary route for its production is through the enzymatic isomerization of D-arabinose.[1][2] This bioconversion is typically catalyzed by enzymes such as L-fucose isomerase or D-arabinose isomerase, which can act on D-arabinose to produce this compound.[1][2]

Q2: What is the role of this compound-5-phosphate in microbial metabolism?

A2: this compound-5-phosphate is a key intermediate in the pentose phosphate pathway (PPP).[3] This metabolic pathway is crucial for generating NADPH, which provides reducing power for various biosynthetic reactions, and for producing precursors for nucleotide and aromatic amino acid synthesis. In the PPP, this compound-5-phosphate can be reversibly converted to D-xylulose-5-phosphate by this compound-5-phosphate 3-epimerase or to D-ribose-5-phosphate by D-ribose-5-phosphate isomerase.

Q3: Can this compound be produced through whole-cell biocatalysis?

A3: Yes, it is feasible to use whole microbial cells that express a suitable isomerase as biocatalysts for the conversion of D-arabinose to this compound. This approach can sometimes offer advantages in terms of enzyme stability and eliminates the need for enzyme purification.

Q4: What are the key parameters to optimize for the enzymatic conversion of D-arabinose to this compound?

A4: The critical parameters for optimizing the enzymatic production of this compound include:

  • pH: The optimal pH for isomerases is often in the neutral to slightly alkaline range.

  • Temperature: The ideal temperature depends on the thermal stability of the specific isomerase used.

  • Enzyme and Substrate Concentration: The ratio of enzyme to substrate will influence the reaction rate and overall yield.

  • Metal Ion Cofactors: Some isomerases require divalent metal ions, such as Mn2+ or Co2+, for optimal activity.

  • Reaction Time: Sufficient time is needed to reach equilibrium or achieve the desired conversion rate.

Q5: How can this compound be detected and quantified in a reaction mixture?

A5: this compound can be quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. Specific columns, such as those with amide ligands, are suitable for separating sugars like ribose, xylose, and their isomers. Colorimetric methods, such as the cysteine-carbazole-sulfuric-acid assay, can also be used to determine the amount of ketopentoses like this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no this compound production 1. Inactive or denatured enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Absence of required cofactors (e.g., metal ions). 4. Incorrect substrate (ensure you are using D-arabinose).1. Use a fresh batch of enzyme or prepare a new cell lysate. 2. Optimize the pH and temperature for the specific isomerase being used. 3. Supplement the reaction mixture with the appropriate metal ions if required by the enzyme. 4. Verify the identity and purity of your D-arabinose substrate.
Low conversion yield 1. Reaction has not reached equilibrium. 2. Product inhibition of the enzyme. 3. Reversible reaction favoring the substrate.1. Increase the reaction time. 2. Consider in-situ product removal techniques if feasible. 3. Investigate strategies to shift the equilibrium, such as using a higher initial substrate concentration or modifying the reaction conditions.
Enzyme instability 1. Suboptimal temperature or pH leading to denaturation. 2. Presence of proteases in crude enzyme preparations. 3. Lack of stabilizing agents.1. Operate the reaction at a lower temperature, accepting a slower reaction rate if necessary. Optimize the pH. 2. If using crude extracts, consider adding protease inhibitors. 3. Immobilizing the enzyme on a solid support can enhance its stability.
Difficulty in purifying this compound 1. Co-elution with the substrate (D-arabinose) during chromatography. 2. Presence of other sugars or byproducts.1. Optimize the HPLC method, including the mobile phase composition and column type, to improve the separation of D-arabinose and this compound. 2. Consider additional purification steps, such as ion-exchange chromatography, if necessary.

Quantitative Data for Enzymatic Sugar Conversions

The following table summarizes reaction conditions for relevant enzymatic conversions. Note that specific data for this compound production is limited, so data for analogous reactions are provided for context.

EnzymeSubstrateProductOptimal pHOptimal Temperature (°C)Metal Ion CofactorConversion Yield (%)Reference
L-arabinose isomeraseL-arabinoseL-Ribulose7.545None (activity in EDTA)Varies
L-arabinose isomeraseD-galactoseD-tagatose6.560Mn2+~55 g/L from 100 g/L substrate
L-arabinose isomerase & Mannose-6-phosphate isomeraseL-arabinoseL-Ribose7.070Co2+23.6

Experimental Protocols

General Protocol for Enzymatic Production of this compound from D-Arabinose

This protocol provides a general framework. Optimal conditions should be determined empirically for the specific enzyme used.

  • Enzyme Preparation:

    • If using a commercially available enzyme, dissolve it in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the desired concentration.

    • If using a recombinant enzyme from a microbial source (e.g., E. coli), grow the cells, induce enzyme expression, harvest the cells by centrifugation, and prepare a cell-free extract by sonication or other lysis methods. Centrifuge the lysate to remove cell debris.

  • Reaction Setup:

    • Prepare a substrate solution of D-arabinose in the chosen buffer.

    • In a reaction vessel, combine the D-arabinose solution, any required metal ion cofactors (e.g., 1 mM MnCl2 or CoCl2), and the enzyme preparation.

    • The final concentrations of substrate and enzyme should be optimized based on preliminary experiments.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

    • Collect samples at various time points to monitor the progress of the reaction.

  • Reaction Termination and Analysis:

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an acid to denature the enzyme.

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant for this compound and D-arabinose concentrations using HPLC-RI or a colorimetric assay.

Visualizations

Experimental Workflow for this compound Production

G Experimental Workflow for Enzymatic this compound Production cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification enzyme_prep Enzyme Preparation (Purification or Cell Lysate) reaction_setup Combine Enzyme, Substrate, & Cofactors enzyme_prep->reaction_setup substrate_prep Substrate & Buffer Preparation (D-arabinose, Cofactors) substrate_prep->reaction_setup incubation Incubate at Optimal Temperature & pH reaction_setup->incubation termination Terminate Reaction (e.g., Heat Inactivation) incubation->termination analysis Quantify this compound (e.g., HPLC-RI) termination->analysis purification Purify this compound analysis->purification

Caption: Workflow for enzymatic this compound production.

Metabolic Context of this compound-5-Phosphate

PPP This compound-5-Phosphate in the Pentose Phosphate Pathway G6P Glucose-6-Phosphate Ru5P This compound-5-Phosphate G6P->Ru5P Oxidative Phase R5P D-Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase X5P D-Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-phosphate 3-epimerase R5P->X5P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Glycolysis Glycolysis Intermediates (Fructose-6-P, Glyceraldehyde-3-P) X5P->Glycolysis Transketolase & Transaldolase Glycolysis->G6P

Caption: Role of this compound-5-Phosphate in the PPP.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for D-Ribulose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of D-Ribulose, a ketopentose sugar of significant interest in various biological and pharmaceutical research areas. This document outlines a validated HPLC method with UV detection and compares it with alternative analytical techniques, offering insights into their respective performance characteristics. Experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A selective and sensitive HPLC method for the quantification of ketopentoses, including this compound, utilizes an Aminex HPX-87H column with UV detection at 210 nm. This method offers excellent discrimination between this compound and other structurally similar sugars, such as aldopentoses.

Experimental Protocol

1. Sample Preparation:

  • Dissolve this compound standards and samples in Milli-Q water.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: Aminex HPX-87H, 300 x 7.8 mm.[1]

  • Mobile Phase: Milli-Q water.[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at 210 nm.[1]

3. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations (e.g., 0.5, 1, 5, 10, and 20 g/L) in Milli-Q water.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

4. Quantification:

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak based on its retention time, as determined by the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation Parameters

The performance of the HPLC-UV method for this compound quantification is summarized in the table below.

ParameterPerformance
Linearity The response is linear up to a concentration of 20 g/L.[1]
Limit of Detection (LOD) 0.5 g/L.[1]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.
Precision (RSD%) Intra-day and inter-day precision are expected to be <2%.
Accuracy (Recovery %) Expected recovery rates are within 98-102%.
Selectivity Excellent discrimination between ketopentoses (e.g., Ribulose) and aldopentoses (e.g., Xylose, Arabinose).

Comparison with Alternative Methods

While HPLC-UV is a robust method, other techniques can also be employed for this compound quantification. The following table compares the HPLC-UV method with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and a colorimetric assay.

FeatureHPLC-UVHPAE-PADColorimetric Assay
Principle Separation based on ion-moderated partition chromatography, detection via UV absorbance of the carbonyl group.Separation based on anion exchange of carbohydrates at high pH, with sensitive electrochemical detection.Chemical reaction with a reagent (e.g., resorcinol) to produce a colored product, measured by spectrophotometry.
Selectivity Good for ketopentoses vs. aldopentoses.Excellent for all carbohydrates.Can have cross-reactivity with other keto-sugars.
Sensitivity Moderate (LOD ~0.5 g/L).Very high (ng/L to µg/L range).Lower sensitivity.
Sample Throughput Moderate.Lower due to complex mobile phases.High, suitable for screening.
Equipment Cost Moderate.High.Low.
Ease of Use Relatively straightforward.More complex, requires specialized equipment and expertise.Simple and rapid.
Matrix Effects Less susceptible in simple matrices.Can be affected by high salt concentrations.Prone to interference from other compounds in complex samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Milli-Q Water filter Filter through 0.45 µm Syringe Filter prep_sample->filter prep_std Prepare this compound Standards prep_std->filter hplc Inject into HPLC System filter->hplc Prepared Samples & Standards separation Separation on Aminex HPX-87H Column hplc->separation detection UV Detection at 210 nm separation->detection calibration Generate Calibration Curve from Standards detection->calibration Peak Area Data quantification Quantify this compound in Sample detection->quantification Peak Area Data calibration->quantification cluster_methods Analytical Methods cluster_criteria Selection Criteria title Choice of Analytical Method for this compound Quantification hplc_uv HPLC-UV sensitivity Required Sensitivity hplc_uv->sensitivity Moderate selectivity Required Selectivity hplc_uv->selectivity Good throughput Sample Throughput hplc_uv->throughput Moderate cost Budget Constraints hplc_uv->cost Moderate hpae_pad HPAE-PAD hpae_pad->sensitivity Very High hpae_pad->selectivity Excellent hpae_pad->throughput Low hpae_pad->cost High colorimetric Colorimetric Assay colorimetric->sensitivity Low colorimetric->selectivity Moderate colorimetric->throughput High colorimetric->cost Low

References

A Comparative Guide to D-Ribulose and D-Xylulose as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Ribulose and D-Xylulose as enzyme substrates, focusing on their roles in key metabolic pathways. Experimental data, including enzyme kinetics, are presented to facilitate a clear understanding of their biochemical behavior.

Introduction

This compound and D-Xylulose are five-carbon ketose sugars (ketopentoses) that play crucial roles as intermediates in central metabolic pathways, most notably the Pentose Phosphate Pathway (PPP). While structurally similar, their distinct stereochemistry dictates their recognition and processing by specific enzymes, leading to different metabolic fates. This guide explores the enzymatic reactions involving these two sugar phosphates, presenting quantitative data and detailed experimental methodologies for their analysis.

Quantitative Data: Enzyme Kinetics

The enzymatic conversion of this compound-5-phosphate and D-Xylulose-5-phosphate is a key regulatory point in the pentose phosphate pathway. The primary enzymes responsible for the metabolism of these substrates are this compound-5-phosphate 3-epimerase (RPE) and xylose isomerase, respectively. The kinetic parameters for these enzymes highlight their substrate affinity and catalytic efficiency.

EnzymeSubstrateOrganismKmVmax / kcatMetal Cofactor(s)Reference
This compound-5-phosphate 3-epimerase (RPE) This compound-5-phosphateEscherichia coli0.20 ± 0.03 mM1,400 ± 60 s⁻¹Co²⁺[1]
Escherichia coli0.38 ± 0.05 mM1,100 ± 70 s⁻¹Fe²⁺[1]
Escherichia coli0.12 ± 0.01 mM2,000 ± 60 s⁻¹Mn²⁺[1]
Escherichia coli0.23 ± 0.02 mM1,500 ± 60 s⁻¹Zn²⁺[1]
This compound-5-phosphateBacillus methanolicus (Rpe1)56-75 µMNot specifiedMg²⁺, Mn²⁺[2]
This compound-5-phosphateBacillus methanolicus (Rpe2)56-75 µM49 U/mgMg²⁺, Mn²⁺
Xylose Isomerase D-XyluloseActinoplanes missouriensis6.0 ± 0.4 mM1.8 ± 0.1 s⁻¹Mg²⁺
D-XyluloseBacillus coagulans13 ± 2 mM1.2 ± 0.2 s⁻¹Co²⁺
D-XyluloseLactobacillus brevis12 ± 1 mM5.3 ± 0.3 s⁻¹Mn²⁺
D-XyloseStreptomyces rubiginosus5.0 mM3.3 s⁻¹Mg²⁺

Metabolic Pathways

This compound-5-phosphate and D-Xylulose-5-phosphate are key intermediates in the non-oxidative branch of the Pentose Phosphate Pathway. D-Xylulose also serves as a central intermediate in the metabolism of D-xylose, a major component of hemicellulose.

Pentose Phosphate Pathway (PPP)

The interconversion of this compound-5-phosphate and D-Xylulose-5-phosphate is a critical step in the PPP, which generates NADPH for reductive biosynthesis and Ribose-5-phosphate for nucleotide synthesis.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate Ru5P This compound-5-Phosphate G6P->Ru5P Oxidative Phase R5P D-Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase Glycolysis Glycolysis Intermediates R5P->Glycolysis Transketolase & Transaldolase Xu5P->Glycolysis Transketolase & Transaldolase

Fig. 1: Interconversion of this compound-5-P and D-Xylulose-5-P in the PPP.
D-Xylose Metabolism

Microorganisms utilize different pathways to channel D-xylose into central metabolism, with D-Xylulose as a common intermediate. The two primary pathways are the isomerase pathway and the oxido-reductase pathway.

DXylose_Metabolism cluster_isomerase Isomerase Pathway (Bacteria) cluster_oxidoreductase Oxido-reductase Pathway (Yeast/Fungi) DXylose1 D-Xylose DXylulose1 D-Xylulose DXylose1->DXylulose1 Xylose Isomerase Xu5P D-Xylulose-5-Phosphate DXylulose1->Xu5P Xylulokinase DXylose2 D-Xylose Xylitol Xylitol DXylose2->Xylitol Xylose Reductase DXylulose2 D-Xylulose Xylitol->DXylulose2 Xylitol Dehydrogenase DXylulose2->Xu5P Xylulokinase PPP Pentose Phosphate Pathway Xu5P->PPP

Fig. 2: Major pathways of D-Xylose metabolism converging on D-Xylulose.

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to understanding the roles of this compound and D-Xylulose as substrates. Below are detailed methodologies for assaying the key enzymes involved.

This compound-5-phosphate 3-epimerase (RPE) Activity Assay

This protocol describes a continuous spectrophotometric rate determination for RPE activity. The production of D-Xylulose-5-phosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

This compound-5-phosphate is converted to D-Xylulose-5-phosphate by RPE. D-Xylulose-5-phosphate then reacts with D-Ribose-5-phosphate in a reaction catalyzed by transketolase to produce glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. Glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺.

Reagents:

  • Glycylglycine buffer (50 mM, pH 7.7)

  • This compound-5-phosphate (2 mM)

  • D-Ribose-5-phosphate (2 mM)

  • Thiamine pyrophosphate (cocarboxylase) (0.001 mg)

  • MgCl₂ (7.5 mM)

  • NADH (0.2 mM)

  • Transketolase (0.01 U)

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (0.01 U)

  • RPE enzyme solution

Procedure:

  • Prepare a reaction mixture containing all reagents except the RPE enzyme in a cuvette.

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the RPE enzyme solution.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is directly proportional to the RPE activity.

RPE_Assay_Workflow cluster_reaction Ru5P This compound-5-P Xu5P D-Xylulose-5-P Ru5P->Xu5P RPE G3P Glyceraldehyde-3-P Xu5P->G3P Transketolase DHAP DHAP G3P->DHAP TPI Glycerol3P Glycerol-3-P DHAP->Glycerol3P α-GPDH DHAP->Glycerol3P NADH NADH NAD NAD+ NADH->NAD NADH->NAD

Fig. 3: Coupled enzyme assay workflow for RPE activity.
Xylose Isomerase Activity Assay

This protocol describes a common method for determining xylose isomerase activity by measuring the formation of D-Xylulose, which is then coupled to the oxidation of NADH.

Principle:

Xylose isomerase catalyzes the conversion of D-Xylose to D-Xylulose. The D-Xylulose produced is then reduced to xylitol by sorbitol dehydrogenase, which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • D-Xylose solution (e.g., 500 mM)

  • MgCl₂ (10 mM)

  • NADH (0.15 mM)

  • Sorbitol dehydrogenase (2 U)

  • Xylose isomerase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, NADH, and sorbitol dehydrogenase.

  • Add the xylose isomerase enzyme solution and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the D-Xylose solution.

  • Record the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the xylose isomerase activity.

XI_Assay_Workflow cluster_reaction DXylose D-Xylose DXylulose D-Xylulose DXylose->DXylulose Xylose Isomerase Xylitol Xylitol DXylulose->Xylitol Sorbitol Dehydrogenase DXylulose->Xylitol NADH NADH NAD NAD+ NADH->NAD NADH->NAD

Fig. 4: Coupled enzyme assay workflow for Xylose Isomerase activity.

Conclusion

This compound-5-phosphate and D-Xylulose-5-phosphate are critical intermediates in the pentose phosphate pathway, with their interconversion tightly regulated by this compound-5-phosphate 3-epimerase. D-Xylulose also serves as a key entry point for D-xylose into central metabolism via the action of xylose isomerase or the oxido-reductase pathway. The provided kinetic data and experimental protocols offer a framework for researchers to further investigate the roles of these important ketopentoses in various biological systems and their potential as targets for drug development and metabolic engineering.

References

D-Ribulose-5-Phosphate vs. Ribose-5-Phosphate: A Comparative Guide to Their Roles in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 29, 2025 – In the intricate landscape of cellular metabolism, the synthesis of nucleotides is a cornerstone process for genetic information storage, energy transfer, and cellular signaling. Central to this synthesis is the pentose phosphate pathway (PPP), which generates the essential five-carbon sugar, Ribose-5-phosphate (R5P). This guide provides a detailed comparison between R5P and its immediate precursor, D-Ribulose-5-phosphate (Ru5P), clarifying their distinct yet sequential roles in the journey towards nucleotide production. This publication is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these critical metabolic intermediates.

Introduction: Two Sugars, One Critical Pathway

This compound-5-phosphate (a ketose) and Ribose-5-phosphate (an aldose) are both phosphorylated five-carbon sugars, or pentose phosphates. While structurally similar, their metabolic functions are sharply defined. Ru5P is a product of the oxidative phase of the pentose phosphate pathway.[1][2] It stands at a metabolic crossroads, where its fate is determined by the cell's immediate needs. For nucleotide synthesis to proceed, Ru5P must first be converted into R5P.[1][3]

Ribose-5-phosphate is the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), an activated form of ribose.[4] PRPP is the foundational scaffold upon which the purine and pyrimidine bases are assembled to form nucleotides, the building blocks of DNA and RNA. Therefore, the comparison between Ru5P and R5P is not one of competition, but of a crucial, enzyme-catalyzed conversion that directly gates the flow of carbons into nucleotide production.

Molecular and Physicochemical Properties

A fundamental understanding of each molecule's properties is essential for experimental design and analysis. The key distinction lies in the position of the carbonyl group, which defines them as a ketose (Ru5P) versus an aldose (R5P).

PropertyThis compound-5-phosphateRibose-5-phosphate
Molecular Formula C₅H₁₁O₈PC₅H₁₁O₈P
Molar Mass 230.11 g/mol 230.11 g/mol
Sugar Type KetopentoseAldopentose
Metabolic Origin Oxidative Pentose Phosphate Pathway (via 6-phosphogluconate)Isomerization of this compound-5-phosphate
Primary Role in Nucleotide Synthesis Precursor to Ribose-5-phosphateDirect precursor to PRPP

The Metabolic Context: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is the primary metabolic route for generating R5P. The pathway has two distinct phases: oxidative and non-oxidative. Ru5P is the final product of the oxidative phase. At this juncture, the cell's metabolic state dictates its path.

  • To Nucleotide Synthesis: The enzyme Ribose-5-phosphate Isomerase (Rpi) catalyzes the reversible isomerization of Ru5P to R5P. This reaction is critical when cells require nucleotides for proliferation or DNA repair.

  • To Glycolysis/Other Pathways: Alternatively, the enzyme Ribulose-5-phosphate 3-epimerase (RPE) can convert Ru5P to Xylulose-5-phosphate (Xu5P). Xu5P enters the non-oxidative branch of the PPP, which can regenerate intermediates for glycolysis.

This bifurcation highlights Ru5P as a key regulatory node. The activity of Rpi directly controls the flux of pentoses towards nucleotide synthesis.

Pentose_Phosphate_Pathway G6P Glucose-6-P Ru5P This compound-5-P G6P->Ru5P Oxidative PPP (generates NADPH) R5P Ribose-5-P Ru5P->R5P Ribose-5-P Isomerase (Rpi) Xu5P Xylulose-5-P Ru5P->Xu5P Epimerase (RPE) PRPP PRPP R5P->PRPP PRPP Synthetase Glycolysis Glycolysis Intermediates Xu5P->Glycolysis Nucleotides Nucleotide Synthesis PRPP->Nucleotides invis1 invis2

Metabolic fate of this compound-5-phosphate.

Performance Comparison: Enzyme Kinetics of Ribose-5-Phosphate Isomerase

The "performance" in the context of nucleotide synthesis can be evaluated by the efficiency of the enzymatic conversion of Ru5P to R5P. This is governed by the kinetic parameters of Ribose-5-phosphate Isomerase (Rpi). While Ru5P is the substrate for this forward reaction, R5P is the substrate for the reverse. The kinetic data for E. coli RpiA provides a quantitative basis for comparison.

ParameterValue (for R5P as substrate)Reference
kcat (Turnover Number) 2100 ± 300 s⁻¹
Km (Michaelis Constant) 3.1 ± 0.2 mM
kcat/Km (Specificity Constant) 6.8 x 10⁵ M⁻¹s⁻¹

Note: These values describe the reverse reaction (R5P to Ru5P). The forward reaction (Ru5P to R5P) is highly favorable and proceeds readily in the cell when R5P is consumed by downstream reactions like PRPP synthesis.

This high turnover number indicates that Rpi is a very efficient enzyme, capable of rapidly converting its substrate to product, ensuring a ready supply of R5P when cellular demand for nucleotides is high.

Experimental Protocols

Assay for Ribose-5-Phosphate Isomerase (Rpi) Activity

A common method for determining Rpi activity is a continuous spectrophotometric assay. This protocol measures the conversion of R5P to Ru5P, but the principle can be adapted to measure the forward reaction.

Principle: The ketose, this compound-5-phosphate, absorbs UV light at 290 nm, whereas the aldose, Ribose-5-phosphate, does not. The rate of increase in absorbance at 290 nm is directly proportional to the rate of Ru5P formation.

Materials:

  • Spectrophotometer with temperature control (37°C)

  • Quartz cuvettes

  • Purified Ribose-5-phosphate Isomerase (RpiA) enzyme

  • Ribose-5-phosphate (substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

Procedure:

  • Prepare a stock solution of Ribose-5-phosphate in the reaction buffer.

  • Set the spectrophotometer to read absorbance at 290 nm and maintain the cuvette holder at 37°C.

  • To a cuvette, add the reaction buffer and varying concentrations of Ribose-5-phosphate (spanning a range from 0.1x Km to 10x Km, e.g., 0.3 mM to 30 mM).

  • Initiate the reaction by adding a small, fixed amount of the RpiA enzyme solution (e.g., final concentration of 2-5 nM).

  • Immediately begin recording the change in absorbance at 290 nm over time (e.g., for 5 minutes).

  • Calculate the initial velocity (v) from the linear portion of the absorbance vs. time plot.

  • Repeat for each substrate concentration.

  • Analyze the data by plotting substrate concentration [S] against initial velocity (v). Use a Hanes-Woolf plot ([S]/v vs. [S]) or a non-linear regression fit to a Michaelis-Menten model to determine the Km and Vmax values.

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) C Add Buffer and Substrate (Ribose-5-P) to Cuvette A->C B Set up Spectrophotometer (290 nm, 37°C) B->C D Initiate Reaction (Add Rpi Enzyme) C->D E Record Absorbance (A290) vs. Time D->E F Calculate Initial Velocity (v) E->F G Repeat for Multiple Substrate Concentrations F->G G->C Next concentration H Plot Data & Determine Km and Vmax G->H

Workflow for Rpi kinetic analysis.

Conclusion: A Sequential Partnership for Biosynthesis

In the synthesis of nucleotides, this compound-5-phosphate and Ribose-5-phosphate are not alternative substrates but rather sequential partners in a vital metabolic pathway. Ru5P serves as the key intermediate generated by the oxidative PPP, while R5P is the direct and indispensable precursor for the nucleotide synthesis machinery.

The critical control point is the enzymatic conversion of Ru5P to R5P by Ribose-5-phosphate Isomerase. The high efficiency of this enzyme ensures that when the demand for DNA and RNA synthesis is high, the carbon flux is rapidly channeled from glucose oxidation into the production of the essential ribose backbone. For researchers in drug development, particularly in oncology or infectious diseases, understanding and targeting the enzymes that control this metabolic fork, such as Rpi and RPE, represents a promising strategy for disrupting pathogen or cancer cell proliferation by starving them of essential nucleotide building blocks.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity in D-Ribulose Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of enzymatic assays is paramount. This guide provides a comprehensive comparison of the cross-reactivity of ribulokinase, the key enzyme in D-Ribulose assays, with various other sugars. Understanding the potential for off-target activity is crucial for the correct interpretation of experimental results and the reliable quantification of this compound in complex biological samples.

Enzymatic assays for this compound predominantly rely on the activity of ribulokinase (EC 2.7.1.16), which catalyzes the ATP-dependent phosphorylation of this compound to this compound-5-phosphate.[1][2] However, the promiscuity of this enzyme towards other structurally similar sugars can lead to significant cross-reactivity, potentially compromising the accuracy of the assay. This guide presents a detailed analysis of the substrate specificity of ribulokinase, supported by kinetic data, and provides a standardized protocol for assessing this compound concentrations while being mindful of potential interferences.

Substrate Specificity of Ribulokinase: A Quantitative Comparison

The substrate specificity of ribulokinase is not absolute. While its primary substrates are L- and this compound, the enzyme exhibits considerable activity towards other 2-ketopentoses.[3][4] A study on L-ribulokinase from Escherichia coli revealed that the enzyme can phosphorylate all four 2-ketopentoses (L-ribulose, this compound, L-xylulose, and D-xylulose) with comparable catalytic efficiencies (kcat).[3] The primary determinant of specificity appears to lie in the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate.

The following table summarizes the kinetic parameters of E. coli L-ribulokinase with various sugar substrates, providing a quantitative measure of its cross-reactivity.

SubstrateKm (mM)Relative kcatSpecificity Constant (kcat/Km)
L-Ribulose0.14~1.07.14
This compound 0.39 ~1.0 2.56
L-Xylulose3.4~1.00.29
D-Xylulose16~1.00.06
L-Arabitol4~1.00.25
Ribitol (Adonitol)5.5~1.00.18

Data sourced from a study on E. coli L-ribulokinase. It is important to note that D-arabitol, xylitol, and aldopentoses were found to be non-substrates for this enzyme. L-Erythrulose has been identified as a competitive inhibitor of ribulokinase.

Signaling Pathway of this compound Phosphorylation

The enzymatic assay for this compound typically involves the phosphorylation of this compound by ribulokinase in the presence of ATP. The product, this compound-5-phosphate, can then be utilized in subsequent metabolic pathways.

This compound This compound Ribulokinase Ribulokinase This compound->Ribulokinase ATP ATP ATP->Ribulokinase This compound-5-phosphate This compound-5-phosphate Ribulokinase->this compound-5-phosphate ADP ADP Ribulokinase->ADP

This compound phosphorylation by ribulokinase.

Experimental Protocol: Continuous Spectrophotometric Assay for this compound

This protocol describes a coupled enzymatic assay for the continuous spectrophotometric determination of this compound concentration. The production of ADP during the phosphorylation of this compound is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • This compound + ATP → this compound-5-Phosphate + ADP (catalyzed by Ribulokinase)

  • ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate (catalyzed by Pyruvate Kinase)

  • Pyruvate + NADH + H+ → Lactate + NAD+ (catalyzed by Lactate Dehydrogenase)

The rate of NADH oxidation is directly proportional to the rate of this compound phosphorylation.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6

  • Magnesium Chloride (MgCl2): 1 M solution

  • Potassium Chloride (KCl): 1 M solution

  • Adenosine Triphosphate (ATP): 100 mM solution

  • Phosphoenolpyruvate (PEP): 50 mM solution

  • NADH: 10 mM solution

  • Pyruvate Kinase (PK): ~500 units/mL suspension in glycerol

  • Lactate Dehydrogenase (LDH): ~1000 units/mL suspension in glycerol

  • Ribulokinase: Purified enzyme preparation

  • This compound Standard: 10 mM solution

  • Test Samples

Procedure:

  • Prepare the Reaction Mixture: In a microcuvette, prepare the following reaction mixture (for a 1 mL final volume):

    • Assay Buffer: 850 µL

    • MgCl2: 10 µL (final concentration 10 mM)

    • KCl: 10 µL (final concentration 10 mM)

    • ATP: 10 µL (final concentration 1 mM)

    • PEP: 20 µL (final concentration 1 mM)

    • NADH: 10 µL (final concentration 0.1 mM)

    • PK: 2 µL (~1 unit)

    • LDH: 1 µL (~1 unit)

  • Blank Measurement: Add the appropriate volume of sample buffer (without this compound) to the reaction mixture. Mix gently and incubate for 5 minutes at 37°C to allow for the consumption of any contaminating ADP. Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the Reaction: Add a known volume of the this compound standard or the test sample to the cuvette.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the linear rate of the reaction (ΔA340/min).

  • Calculate Activity: The rate of this compound consumption can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Workflow

The following diagram illustrates the workflow for performing a cross-reactivity study using the described enzymatic assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (Buffer, ATP, PEP, NADH, PK, LDH) mix_reagents Mix Assay Reagents in Cuvette prep_reagents->mix_reagents prep_sugars Prepare Sugar Solutions (this compound, Test Sugars) add_sugar Add this compound or Test Sugar prep_sugars->add_sugar prep_enzyme Prepare Ribulokinase Solution prep_enzyme->mix_reagents blank Measure Blank Rate (No Sugar) mix_reagents->blank blank->add_sugar measure_rate Monitor A340 Decrease (Measure Reaction Rate) add_sugar->measure_rate calc_activity Calculate Enzymatic Activity measure_rate->calc_activity compare Compare Activity with this compound (Determine % Cross-Reactivity) calc_activity->compare

Workflow for assessing ribulokinase cross-reactivity.

Alternative Methods for this compound Quantification

Given the potential for cross-reactivity in enzymatic assays, it is prudent to consider alternative or complementary methods for the quantification of this compound, especially in complex matrices. These methods can serve as orthogonal validation for the results obtained from enzymatic assays.

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly those employing anion-exchange or hydrophilic interaction liquid chromatography (HILIC) coupled with refractive index (RI) or mass spectrometry (MS) detection, can provide excellent separation and quantification of various sugars, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Sugars, including this compound, can be derivatized to increase their volatility and then analyzed by GC-MS, allowing for accurate identification and quantification.

Conclusion

While enzymatic assays for this compound offer a convenient and sensitive method for its quantification, a thorough understanding of the cross-reactivity profile of the employed ribulokinase is essential for obtaining accurate and reliable data. The information and protocols provided in this guide are intended to assist researchers in designing and interpreting their experiments with a higher degree of confidence. For critical applications, the use of orthogonal analytical methods for the validation of results is strongly recommended. By carefully considering the potential for cross-reactivity and employing appropriate validation strategies, researchers can ensure the integrity of their findings in the study of this compound and its role in various biological processes.

References

A Comparative Guide to Enzymatic Assay Validation for D-Ribulose-5-phosphate 3-epimerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct methods for the enzymatic assay of D-Ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1), an essential enzyme in the pentose phosphate pathway. The validation of RPE activity is critical for studies in metabolic disorders, oncology, and infectious diseases where the pentose phosphate pathway is a key therapeutic target. Here, we compare a continuous coupled spectrophotometric assay with a direct circular dichroism (CD) assay, providing experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Performance Comparison of RPE Enzymatic Assays

The choice of an enzymatic assay for this compound-5-phosphate 3-epimerase depends on several factors, including the required sensitivity, the availability of specialized equipment, and the need for continuous versus endpoint measurements. The following table summarizes the key performance indicators for the two primary assay types.

ParameterCoupled Spectrophotometric AssayDirect Circular Dichroism (CD) Assay
Principle Indirectly measures the formation of D-xylulose-5-phosphate by coupling subsequent enzymatic reactions that lead to a change in NADH absorbance at 340 nm.Directly measures the change in the circular dichroism signal as this compound-5-phosphate is converted to D-xylulose-5-phosphate, exploiting the different chiroptical properties of the substrate and product.[1]
Detection Method UV-Vis SpectrophotometryCircular Dichroism Spectroscopy
Measurement Type Continuous (real-time kinetics)Continuous or Endpoint
Throughput High (suitable for microplate readers)Low to Medium
Sensitivity HighModerate
Interference Potential for interference from compounds that absorb at 340 nm or affect the coupling enzymes.Less prone to chemical interference, but buffer components can affect the CD signal.
Reagents Requires multiple enzymes and co-factors, increasing complexity and cost.Requires only the substrate and purified enzyme.
Equipment Standard UV-Vis spectrophotometer or plate reader.CD Spectropolarimeter

Experimental Data: Kinetic Parameters of this compound-5-phosphate 3-epimerase

The following table presents a compilation of kinetic parameters for RPE from various sources, determined using different assay methods. This data is essential for validating enzyme activity and for comparative studies of enzyme inhibitors.

OrganismAssay MethodKm (mM) for Ru5Pkcat (s-1)Specific Activity (µmol min-1 mg-1)Reference
Chlamydomonas reinhardtiiSpectrophotometric0.135800387.9 ± 30.4[2]
Spinacia oleracea (recombinant)Spectrophotometric0.227100-[2]
Spinacia oleracea (native)Not specified0.250.138-[2]
HumanSpectrophotometric---[3]

Note: Ru5P refers to this compound-5-phosphate. The specific activity and kinetic parameters can vary depending on the purity of the enzyme, assay conditions, and the source of the enzyme.

Experimental Protocols

Continuous Coupled Spectrophotometric Assay

This assay measures the epimerase activity by coupling the production of D-xylulose-5-phosphate to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Glycylglycine buffer (50 mM, pH 7.7)

  • This compound-5-phosphate (Ru5P)

  • D-ribose-5-phosphate (R5P)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • NADH

  • Transketolase (TK)

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI)

  • Purified this compound-5-phosphate 3-epimerase (RPE)

Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, R5P, TPP, MgCl₂, NADH, TK, and α-GDH/TPI in a quartz cuvette.

  • Incubate the mixture for 5-10 minutes at 25°C to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding Ru5P to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm for at least 5 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • A blank reaction without the RPE enzyme should be run to correct for any background NADH oxidation.

Direct Circular Dichroism (CD) Assay

This method provides a direct measurement of RPE activity by monitoring the change in the CD signal as the substrate is converted to the product.

Materials:

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • This compound-5-phosphate (Ru5P)

  • Purified this compound-5-phosphate 3-epimerase (RPE)

  • CD Spectropolarimeter

Procedure:

  • Set the CD spectropolarimeter to a wavelength where the difference in the molar ellipticity between Ru5P and D-xylulose-5-phosphate is maximal. This needs to be determined empirically.

  • Add the phosphate buffer and Ru5P to a CD-compatible cuvette and record a baseline CD signal.

  • Initiate the reaction by adding a small volume of concentrated RPE to the cuvette and mix gently.

  • Immediately begin recording the change in the CD signal over time.

  • The initial rate of the reaction is determined from the linear portion of the plot of CD signal versus time.

  • The rate of substrate conversion can be calculated by correlating the change in CD signal to the concentration of product formed, which requires a standard curve of known concentrations of Ru5P and D-xylulose-5-phosphate mixtures.

Visualizing the Assay Workflow

The following diagrams illustrate the enzymatic reaction and the workflow of the coupled spectrophotometric assay.

Enzymatic_Reaction Ru5P This compound-5-phosphate Xu5P D-Xylulose-5-phosphate Ru5P->Xu5P RPE RPE This compound-5-phosphate 3-epimerase Coupled_Assay_Workflow cluster_RPE_reaction RPE Reaction cluster_Coupling_Reactions Coupling Reactions Ru5P This compound-5-phosphate Xu5P D-Xylulose-5-phosphate Ru5P->Xu5P RPE GAP Glyceraldehyde-3-phosphate Xu5P->GAP Transketolase (with R5P) R5P D-Ribose-5-phosphate S7P Sedoheptulose-7-phosphate R5P->S7P Transketolase (with Xu5P) DHAP Dihydroxyacetone phosphate GAP->DHAP TPI G3P Glycerol-3-phosphate DHAP->G3P α-GDH (consumes NADH) Absorbance Decrease in Absorbance at 340 nm G3P->Absorbance NADH NADH NAD NAD+

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Ribulose, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

This compound, a key ketopentose in the pentose phosphate pathway, requires careful handling to minimize risks and ensure the integrity of research.[1] While many suppliers do not classify D-Ribose, a structural isomer, as a hazardous substance, specific handling protocols for this compound are crucial for maintaining a safe laboratory environment.[2][3][4]

Personal Protective Equipment (PPE) and Immediate Safety Measures

When handling this compound, a proactive approach to safety through appropriate personal protective equipment is essential. The following table summarizes the recommended PPE and immediate first aid measures in case of exposure.

Exposure Route Recommended PPE First Aid Measures
Eye Contact Safety glasses with side shields or goggles.[5]Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Protective gloves (e.g., Nitrile rubber), and appropriate protective clothing to prevent skin exposure.Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention in the event of irritation.
Inhalation Use in a well-ventilated area. If dust is generated, a NIOSH/CEN approved respirator is recommended.Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not eat, drink, or smoke when using this product.Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability and purity of this compound and ensuring a safe working environment.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Provide appropriate exhaust ventilation at places where dust may be formed. Avoid breathing vapors, mist, or gas.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature away from light and moisture.

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, a clear and effective plan is necessary to mitigate any potential hazards and environmental contamination.

Spill Response Workflow

cluster_spill This compound Spill Response assess Assess the Spill evacuate Evacuate Area if Necessary assess->evacuate Large or unknown spill ventilate Ensure Adequate Ventilation assess->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup Use absorbent material for solutions Sweep up solids disposal Dispose of Waste cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate

Workflow for responding to a this compound spill.

Disposal: All waste must be handled in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. For unused material, it may be possible to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal.

Standard Operating Procedure for Handling this compound

Following a standardized procedure for handling this compound from receipt to disposal is key to ensuring safety and experimental consistency.

Handling this compound: From Preparation to Disposal

cluster_sop Standard Operating Procedure: this compound prep 1. Preparation - Review SDS - Don appropriate PPE weigh 2. Weighing and Aliquoting - Use in a well-ventilated area - Minimize dust generation prep->weigh experiment 3. Experimental Use - Handle with care - Avoid contact and inhalation weigh->experiment storage 4. Storage - Tightly sealed container - Cool, dry, well-ventilated area experiment->storage For unused material cleanup 5. Post-Experiment Cleanup - Decontaminate work surfaces - Clean equipment experiment->cleanup disposal 6. Waste Disposal - Collect waste in labeled containers - Follow institutional guidelines cleanup->disposal

Standard procedure for handling this compound.

Quantitative Data

The following table summarizes key quantitative information for this compound.

Property Value Source
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.1 g/mol
Purity ≥95%
Solubility in Water 115 mg/ml
Oregon Permissible Exposure Limit (PEL) for D-Ribose (as nuisance dust) Respirable fraction: 5 mg/m³
Oregon Permissible Exposure Limit (PEL) for D-Ribose (as nuisance dust) Total Dust: 10 mg/m³

Disclaimer: The information provided is based on available safety data sheets for this compound and the related compound D-Ribose. It is intended as a guide and should be supplemented with institution-specific safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for the specific product being used.

References

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